molecular formula C4H12N2 B050750 N-Methyl-1,3-propanediamine CAS No. 6291-84-5

N-Methyl-1,3-propanediamine

Cat. No.: B050750
CAS No.: 6291-84-5
M. Wt: 88.15 g/mol
InChI Key: QHJABUZHRJTCAR-UHFFFAOYSA-N
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Description

N-Methyl-1,3-propanediamine is a valuable, asymmetric aliphatic diamine featuring both primary and secondary amine functionalities, making it a versatile and highly reactive building block in organic synthesis and medicinal chemistry. Its primary application lies in its role as a key precursor for the synthesis of various heterocyclic compounds, including imidazolines and piperazines, which are privileged scaffolds in drug discovery. The compound serves as a crucial linker and spacer in the development of pharmaceutical candidates, chemical probes, and metal-chelating ligands. Its mechanism of action in research contexts often involves nucleophilic attack, where the primary amine acts as a superior nucleophile for conjugate additions or amide bond formation, while the secondary amine can facilitate further alkylation or act as a constituent in catalyst systems. Researchers utilize this compound in the preparation of polymers, surfactants, and as a ligand for complexing metal ions in catalysis. Its defined molecular structure provides a controlled length and steric profile, which is essential for structure-activity relationship (SAR) studies in the design of bioactive molecules. This product is intended for research and development purposes exclusively.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-methylpropane-1,3-diamine
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InChI

InChI=1S/C4H12N2/c1-6-4-2-3-5/h6H,2-5H2,1H3
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InChI Key

QHJABUZHRJTCAR-UHFFFAOYSA-N
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Canonical SMILES

CNCCCN
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Molecular Formula

C4H12N2
Record name 3-METHYLAMINOPROPYLAMINE
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DSSTOX Substance ID

DTXSID5064201
Record name N-Methyl-1,3-propanediamine
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Molecular Weight

88.15 g/mol
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Physical Description

3-methylaminopropylamine is a dark amber liquid. (NTP, 1992)
Record name 3-METHYLAMINOPROPYLAMINE
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Boiling Point

282 to 286 °F at 760 mmHg (NTP, 1992)
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Flash Point

96 °F (NTP, 1992)
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Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992)
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Density

0.844 (NTP, 1992) - Less dense than water; will float
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CAS No.

6291-84-5
Record name 3-METHYLAMINOPROPYLAMINE
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Record name N-Methyl-1,3-propanediamine
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Foundational & Exploratory

N-Methyl-1,3-propanediamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core chemical properties of N-Methyl-1,3-propanediamine. The information is curated for researchers, scientists, and professionals in drug development, with a focus on structured data presentation, detailed experimental methodologies, and visual representations of workflows.

Chemical and Physical Properties

This compound, also known as 3-(methylamino)propylamine, is a colorless to pale yellow liquid with a distinct amine odor.[1] It is an aliphatic amine that is hygroscopic, meaning it can absorb moisture from the air.[1] This compound serves as a valuable building block in the synthesis of various pharmaceuticals, agrochemicals, and surfactants due to its nucleophilic nature.[1]

Identification and General Properties
PropertyValueReference
CAS Number 6291-84-5[1][2]
Molecular Formula C₄H₁₂N₂[1][2]
Molecular Weight 88.15 g/mol [2]
IUPAC Name N'-methylpropane-1,3-diamine[2]
Synonyms (3-Aminopropyl)methylamine, 3-(Methylamino)propylamine, N-Methyl-1,3-diaminopropane[1][2]
Appearance Colorless to pale yellow liquid[1]
Odor Amine-like[1]
Physical Properties

A comprehensive summary of the key physical properties of this compound is presented below.

PropertyValueUnitReference
Boiling Point 139-141°C[3][4][5][6]
Melting Point -72°C[7][8]
Density 0.844g/mL at 25 °C[3][4][5][6][7]
Refractive Index (n20/D) 1.447[3][4][5][6]
Flash Point 35 - 42°C[2][4]
Solubility in Water Soluble (≥100 mg/mL at 19 °C)[8][9]
Vapor Pressure 13.331hPa at 39.37 °C[3]

Experimental Protocols

This section outlines the detailed methodologies for determining the key physical properties of this compound.

Determination of Boiling Point

The boiling point of this compound can be determined using the Thiele tube method, which is suitable for small sample volumes.

Apparatus:

  • Thiele tube

  • Thermometer (0-200 °C range)

  • Small test tube (e.g., Durham tube)

  • Capillary tube (sealed at one end)

  • Heating mantle or Bunsen burner

  • Mineral oil

Procedure:

  • A small amount of this compound is placed into the small test tube.

  • The capillary tube is inverted (sealed end up) and placed inside the test tube containing the sample.

  • The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

  • The thermometer and test tube assembly are placed in the Thiele tube containing mineral oil, ensuring the oil level is above the sample.

  • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

  • As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heat is removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

The density of liquid this compound is determined by measuring the mass of a known volume.

Apparatus:

  • Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance.

  • Water bath for temperature control (25 °C).

Procedure:

  • The mass of a clean, dry pycnometer is accurately measured.

  • The pycnometer is filled with this compound and placed in a water bath at 25 °C to allow the liquid to reach thermal equilibrium.

  • Any excess liquid is removed, and the outside of the pycnometer is dried.

  • The mass of the pycnometer filled with the sample is measured.

  • The volume of the pycnometer is determined by repeating the procedure with distilled water, for which the density at 25 °C is known.

  • The density of this compound is calculated using the formula: Density = Mass / Volume.

Measurement of Refractive Index

An Abbe refractometer is used to measure the refractive index of this compound.

Apparatus:

  • Abbe refractometer

  • Constant temperature water circulator (20 °C)

  • Dropper

  • Ethanol or acetone (B3395972) for cleaning

Procedure:

  • The refractometer is calibrated using a standard liquid with a known refractive index.

  • The prisms of the refractometer are cleaned with a suitable solvent (e.g., acetone) and allowed to dry.

  • A few drops of this compound are placed on the surface of the lower prism using a dropper.

  • The prisms are closed and locked.

  • Water from the constant temperature circulator is allowed to flow through the instrument to maintain the temperature at 20 °C.

  • The light source is positioned, and the eyepiece is adjusted to view the crosshairs.

  • The handwheel is turned until the boundary between the light and dark fields is visible.

  • The compensator is adjusted to eliminate any color fringes and sharpen the boundary line.

  • The handwheel is finely adjusted to center the boundary line on the crosshairs.

  • The refractive index is read from the scale.

Determination of Flash Point

The flash point of this compound is determined using a closed-cup method, such as the Pensky-Martens or Tag Closed Cup tester, which is appropriate for flammable liquids.

Apparatus:

  • Pensky-Martens or Tag Closed Cup flash point apparatus

  • Thermometer

  • Ignition source (e.g., a small flame or an electric igniter)

Procedure:

  • The sample cup is filled with this compound to the specified level.

  • The lid, which contains the thermometer and ignition source, is securely placed on the cup.

  • The sample is heated at a slow, constant rate.

  • At regular temperature intervals, the ignition source is applied to the vapor space above the liquid.

  • The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite with a brief flash.

Chemical Reactivity and Safety

This compound is a flammable and corrosive liquid.[3] It is a basic compound that reacts exothermically with acids to form salts.[3][9] It may be incompatible with isocyanates, halogenated organic compounds, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[3][9] Flammable gaseous hydrogen may be generated when it comes into contact with strong reducing agents, such as hydrides.[3][9]

Due to its hazardous nature, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for determining the key physical properties of this compound.

Boiling_Point_Determination cluster_setup Setup cluster_measurement Measurement A Place sample in test tube B Insert inverted capillary tube A->B C Attach to thermometer B->C D Place assembly in Thiele tube C->D E Gently heat side arm D->E F Observe bubble stream E->F G Remove heat F->G H Record temperature at liquid entry G->H I Result H->I Boiling Point

Caption: Workflow for Boiling Point Determination.

Density_Determination cluster_mass Mass Measurement cluster_volume Volume Determination cluster_calculation Calculation A Weigh empty pycnometer (m1) B Fill with sample & equilibrate at 25°C A->B C Weigh filled pycnometer (m2) B->C F Calculate sample mass (m_sample = m2 - m1) C->F D Repeat with distilled water (m3) E Calculate volume (V = (m3-m1)/ρ_water) D->E G Calculate density (ρ = m_sample / V) E->G F->G H Result G->H Density

Caption: Workflow for Density Determination.

Refractive_Index_Measurement A Calibrate refractometer B Clean prisms A->B C Apply sample to prism B->C D Set temperature to 20°C C->D E Adjust for sharp boundary D->E F Center boundary on crosshairs E->F G Read refractive index F->G H Result G->H

Caption: Workflow for Refractive Index Measurement.

References

An In-depth Technical Guide to N-Methyl-1,3-propanediamine (CAS 6291-84-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-1,3-propanediamine, with the CAS number 6291-84-5, is an aliphatic amine that is gaining significant attention in the fields of organic synthesis and pharmaceutical development.[1] Structurally, it is a colorless to light yellow liquid characterized by a primary and a secondary amine group separated by a three-carbon chain.[2] This unique structure imparts a versatile reactivity profile, making it a valuable building block for a wide range of chemical entities.[3] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, applications in drug development with a focus on its emerging role in Proteolysis Targeting Chimeras (PROTACs), and detailed experimental protocols.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its application in research and development. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₄H₁₂N₂[4]
Molecular Weight 88.15 g/mol [4]
Appearance Colorless to light yellow liquid[2]
Boiling Point 139-141 °C[5]
Melting Point -72 °C[6]
Density 0.844 g/mL at 25 °C[5]
Refractive Index (n²⁰/D) 1.447[5]
Flash Point 35 °C (95 °F)[6]
Water Solubility Soluble[6]

Table 2: Spectroscopic Data of this compound

Spectroscopy TypeKey Peaks/SignalsReference(s)
¹H NMR (CDCl₃) δ (ppm): 2.65 (t), 2.45 (t), 2.30 (s), 1.55 (quintet), 1.35 (s, broad)[7]
¹³C NMR Data available in spectral databases.[7]
Infrared (IR) Data available in spectral databases.[][9]
Mass Spectrometry (MS) Data available in spectral databases.[10]

Synthesis of this compound

This compound can be synthesized through various routes, with the most common being the alkylation of 1,3-diaminopropane (B46017) or the reduction of a nitrile precursor.

Synthesis via Reductive Amination and Reduction

A prevalent industrial method involves the reaction of dimethylamine (B145610) with acrylonitrile (B1666552) to form 3-(dimethylamino)propionitrile, followed by hydrogenation.[2][11]

Experimental Protocol: Synthesis of N,N-dimethyl-1,3-propanediamine (as an example of a related synthesis)

  • Step 1: Synthesis of 3-(dimethylamino)propionitrile: Dimethylamine and acrylonitrile are reacted in a fixed-bed reactor. The molar ratio of dimethylamine to acrylonitrile is typically between 1:1 and 10:1. The reaction is carried out at a temperature of 10-120 °C with a space velocity of 0.1-10 h⁻¹. This continuous process can achieve a conversion rate of acrylonitrile and selectivity for dimethylaminopropionitrile of over 99%.[11]

  • Step 2: Hydrogenation to N,N-dimethyl-1,3-propanediamine: The resulting 3-(dimethylamino)propionitrile can be directly hydrogenated in a second fixed-bed reactor without purification. The hydrogenation is performed at a pressure of 3-10 MPa using a Raney-Ni catalyst, often with an alkaline alcohol solution as a co-catalyst. The space velocity is maintained at 0.1-4 h⁻¹. This step yields N,N-dimethyl-1,3-propanediamine with a purity of not less than 98%.[11]

Note: While this protocol is for the N,N-dimethyl derivative, a similar pathway starting with methylamine (B109427) and acrylonitrile would yield 3-(methylamino)propionitrile, which can then be reduced to this compound.

Applications in Drug Development

The bifunctional nature of this compound makes it a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[3][12]

Intermediate in the Synthesis of Alfuzosin

This compound is a key building block in the synthesis of Alfuzosin, an α₁-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.[5] The synthesis involves the reaction of this compound with a suitable quinazoline (B50416) derivative.

A Versatile Linker in PROTACs

A rapidly growing area of interest for this compound is its use as a linker in Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[12] The linker plays a critical role in the efficacy of a PROTAC by dictating the distance and orientation between the target protein and the E3 ligase, which is essential for the formation of a stable and productive ternary complex.[12]

The simple and flexible three-carbon chain of this compound provides a foundational element for constructing more complex PROTAC linkers.[5]

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTAC_Mechanism PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Release Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Workflow: PROTAC Synthesis and Evaluation

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Warhead Warhead Synthesis (POI Ligand) Conjugation Conjugation Warhead->Conjugation Linker Linker Synthesis (e.g., using this compound) Linker->Conjugation E3_Ligand E3 Ligase Ligand Synthesis E3_Ligand->Conjugation Purification Purification & Characterization (HPLC, LC-MS, NMR) Conjugation->Purification Cell_Culture Cell Culture Purification->Cell_Culture PROTAC_Treatment PROTAC Treatment Cell_Culture->PROTAC_Treatment Western_Blot Western Blot (Protein Degradation) PROTAC_Treatment->Western_Blot Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) PROTAC_Treatment->Cell_Viability PK_Studies Pharmacokinetic Studies (In Vivo) Western_Blot->PK_Studies Cell_Viability->PK_Studies

Caption: A generalized workflow for the synthesis and biological evaluation of PROTACs.

Analytical Methods

Accurate and robust analytical methods are crucial for quality control and for studying the pharmacokinetics of this compound and its derivatives.

Experimental Protocol: LC-MS/MS for the Determination of this compound in a Biological Matrix (Adapted from a study on bovine muscle)

  • Sample Preparation:

    • Homogenize the tissue sample.

    • Perform acid hydrolysis to release any conjugated this compound.

    • Use a stable isotope-labeled internal standard (e.g., N-methyl-d₃-3,3'-d₂-propane-1,3-diamine) for accurate quantification.

    • Derivatize the sample with an agent like pentafluoropropionic acid anhydride (B1165640) (PFPA) to improve chromatographic retention and mass spectrometric detection.

  • Chromatography:

    • Column: A reverse-phase C18 or perfluorophenyl (PFP) column can be used.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with a suitable modifier (e.g., formic acid for MS compatibility).

  • Mass Spectrometry:

    • Ionization: Negative ion electrospray ionization (ESI) is suitable for the PFPA derivative.

    • Detection: Use a triple quadrupole or ion trap mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • Validation:

    • Validate the method for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) using fortified samples. Apparent recoveries should be within acceptable limits (e.g., 89-97%) with good repeatability (e.g., less than 10%).

Safety and Handling

This compound is a corrosive and flammable liquid.[13] It is harmful if swallowed and can cause severe skin burns and eye damage.[13] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant applications in the pharmaceutical industry. Its utility as a building block for established drugs and its emerging role as a linker in the exciting field of PROTACs highlight its importance for researchers and drug development professionals. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe use in the laboratory and beyond. The detailed protocols and data presented in this guide aim to support and facilitate further research and innovation utilizing this important molecule.

References

An In-Depth Technical Guide to the Synthesis of N-Methyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-1,3-propanediamine is a valuable chemical intermediate characterized by the presence of both a primary and a secondary amine group.[1] This unique structure allows for its application as a versatile building block in the synthesis of a wide range of more complex molecules, particularly within the pharmaceutical and fine chemical industries.[1][2] Its utility in the creation of active pharmaceutical ingredients (APIs) and as a catalyst in processes such as amination reactions underscores its industrial significance.[1][2] This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, complete with detailed experimental protocols derived from established industrial processes for analogous compounds, quantitative data, and process visualizations.

Primary Industrial Synthesis: Cyanoethylation of Methylamine (B109427) followed by Hydrogenation

The most prevalent and economically viable method for the industrial production of this compound is a two-step process. This process begins with the Michael addition of methylamine to acrylonitrile (B1666552), a reaction commonly referred to as cyanoethylation. The resulting intermediate, 3-(Methylamino)propionitrile, is then subjected to catalytic hydrogenation to yield the final product. This methodology is directly analogous to the large-scale production of N,N-dimethyl-1,3-propanediamine, for which extensive documentation exists.[2][3][4][5]

Step 1: Synthesis of 3-(Methylamino)propionitrile (Cyanoethylation)

In this step, methylamine is reacted with acrylonitrile to form 3-(Methylamino)propionitrile. The reaction is a nucleophilic addition of the primary amine to the activated double bond of acrylonitrile.

Reaction Workflow:

cluster_0 Step 1: Cyanoethylation Methylamine Methylamine Reaction_Vessel_1 Michael Addition Methylamine->Reaction_Vessel_1 Reactant 1 Acrylonitrile Acrylonitrile Acrylonitrile->Reaction_Vessel_1 Reactant 2 3-(Methylamino)propionitrile 3-(Methylamino)propionitrile Reaction_Vessel_1->3-(Methylamino)propionitrile Intermediate Product cluster_1 Step 2: Hydrogenation 3-(Methylamino)propionitrile 3-(Methylamino)propionitrile Hydrogenation_Reactor Catalytic Reduction 3-(Methylamino)propionitrile->Hydrogenation_Reactor Hydrogen Hydrogen Hydrogen->Hydrogenation_Reactor This compound This compound Catalyst Raney-Ni or Ni-based alloy Catalyst->Hydrogenation_Reactor Purification Distillation Hydrogenation_Reactor->Purification Crude Product Purification->this compound Final Product cluster_2 Reductive Amination Aldehyde/Ketone Aldehyde/Ketone Imine_Formation Imine/Enamine Formation Aldehyde/Ketone->Imine_Formation Amine Amine Amine->Imine_Formation Reducing_Agent Reducing Agent (e.g., NaBH3CN) Reduction Reduction Reducing_Agent->Reduction Imine_Formation->Reduction Imine Intermediate Final_Amine Final_Amine Reduction->Final_Amine

References

An In-depth Technical Guide to N-Methyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-1,3-propanediamine (CAS No. 6291-84-5) is a versatile aliphatic diamine that serves as a crucial building block in organic synthesis.[1] Its unique structure, featuring both a primary and a secondary amine group, allows for differential reactivity, making it a valuable intermediate in the synthesis of a wide range of complex molecules.[2] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on technical details relevant to research and development.

Chemical Structure and Identification

This compound is characterized by a three-carbon propane (B168953) backbone with a primary amine group at one terminus and a methyl-substituted amine group at the other.

Caption: Structural formula of this compound.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 6291-84-5
IUPAC Name N¹-methylpropane-1,3-diamine
Molecular Formula C₄H₁₂N₂
Molecular Weight 88.15 g/mol
SMILES CNCCCN
InChI InChI=1S/C4H12N2/c1-6-4-2-3-5/h6H,2-5H2,1H3
Synonyms (3-Aminopropyl)methylamine, 3-Methylaminopropylamine, N-Methyl-1,3-diaminopropane

Physicochemical Properties

This compound is typically a colorless to pale yellow or dark amber liquid with a characteristic amine odor.[1] It is hygroscopic and water-soluble. Key quantitative properties are summarized below.

Table 2: Physicochemical Data

PropertyValueReference
Boiling Point 139-141 °C[3]
Melting Point -72 °C
Density 0.844 g/mL at 25 °C[3]
Refractive Index (n²⁰/D) 1.447[3]
Flash Point 96 °F (35.6 °C)
Vapor Pressure 13.33 hPa at 39.37 °C
Water Solubility Miscible (≥100 mg/mL)
pKa 10.60 (Predicted)

Reactivity and Applications

The presence of two amine groups with different substitution patterns makes this compound a highly useful nucleophile in organic synthesis.[1] Its basicity allows it to readily neutralize acids in exothermic reactions.[3]

Key Applications:

  • Pharmaceutical Intermediate: It is a foundational component in the synthesis of various active pharmaceutical ingredients (APIs), where its structure allows for the construction of complex molecular architectures.[2] For instance, it has been used in the synthesis of intermediates for alfuzosin.

  • Agrochemicals and Surfactants: The compound serves as a building block in the production of agrochemicals and surfactants.[1]

  • Catalysis: It can act as a catalyst, particularly in amination reactions, to facilitate the formation of C-N bonds.[2]

  • Specialized Polymers: It is used in the creation of performance polymers and other fine chemicals.[2]

  • Structure-Directing Agent: It has been employed as a structure-directing molecule in the synthesis of crystalline aluminophosphates.

Reactivity Profile: The compound may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides. In combination with strong reducing agents, it may generate flammable gaseous hydrogen.[3]

Experimental Protocols: Synthesis

The industrial synthesis of this compound is typically achieved via a two-step process starting from monomethylamine and acrylonitrile. This route is favored for its simplicity and high conversion rates.

Synthesis Workflow

workflow start Start Materials: Monomethylamine & Acrylonitrile step1 Step 1: Michael Addition (Cyanoethylation) start->step1 Reaction intermediate Intermediate: 3-(Methylamino)propionitrile step1->intermediate Yields step2 Step 2: Catalytic Hydrogenation intermediate->step2 Reduction purification Purification (Distillation) step2->purification Crude Product product Final Product: This compound purification->product Final

Caption: General workflow for the synthesis of this compound.

Detailed Methodology

The following protocol is a representative example based on established industrial chemistry for related diamines.[4][5]

Step 1: Synthesis of 3-(Methylamino)propionitrile

  • Reactor Setup: A pressure-rated chemical reactor equipped with a stirrer, temperature control, and ports for reactant addition and gas venting is charged with an aqueous solution of monomethylamine.

  • Reactant Addition: Acrylonitrile is added to the reactor in a controlled manner, typically dropwise, while maintaining the temperature between 10-40 °C. The reaction is a Michael addition and is exothermic; efficient cooling is required. A molar excess of monomethylamine is often used to minimize the formation of bis-adducts.

  • Reaction: The mixture is stirred for several hours at the controlled temperature until the reaction is complete, which can be monitored by techniques such as Gas Chromatography (GC) to track the disappearance of acrylonitrile.

  • Work-up: Upon completion, the excess monomethylamine and water are removed under reduced pressure to yield the crude 3-(methylamino)propionitrile intermediate. This intermediate can often be used in the next step without further purification.

Step 2: Hydrogenation of 3-(Methylamino)propionitrile

  • Catalyst Preparation: A high-pressure autoclave is charged with the crude 3-(methylamino)propionitrile, a suitable solvent (e.g., methanol (B129727) or ethanol), and a hydrogenation catalyst. Raney-Nickel (Raney-Ni) is a commonly used catalyst for this transformation.[4] An alkaline promoter, such as sodium hydroxide (B78521) or potassium hydroxide, is often added to suppress side reactions.[4]

  • Hydrogenation Reaction: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas. Typical reaction conditions involve pressures of 3-10 MPa and temperatures ranging from 70-100 °C.[1][4]

  • Monitoring: The reaction mixture is agitated vigorously to ensure good contact between the reactants, catalyst, and hydrogen. The progress is monitored by the uptake of hydrogen. The reaction is continued until hydrogen consumption ceases.

  • Isolation and Purification: After cooling and venting the reactor, the catalyst is removed by filtration. The solvent is then removed from the filtrate by distillation. The resulting crude this compound is purified by fractional distillation under reduced pressure to yield the final product with high purity.

Biological Activity and Signaling Pathways

Currently, there is limited information in publicly accessible scientific literature detailing the specific involvement of this compound in biological signaling pathways. Its primary role is established as a synthetic intermediate in the chemical and pharmaceutical industries rather than as a biologically active signaling molecule itself. Its structural similarity to natural polyamines like putrescine suggests a potential for interaction with biological systems, but this has not been a significant area of research. Professionals should handle this compound with appropriate safety measures due to its corrosive and irritant properties.

References

An In-depth Technical Guide on the Physical Properties of N-Methyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of N-Methyl-1,3-propanediamine (CAS RN: 6291-84-5). The information is compiled from various authenticated sources to support its application in research, particularly in drug development and chemical synthesis.

Chemical Identity and Structure

This compound, also known as 3-(methylamino)propylamine, is a diamine with both a primary and a secondary amine functional group. Its structure is characterized by a propyl chain with a methylamino group at one end and an amino group at the other.

  • IUPAC Name: N'-methylpropane-1,3-diamine[1]

  • Molecular Formula: C4H12N2[1][2][3][4]

  • Molecular Weight: 88.15 g/mol [1][2][5]

  • Canonical SMILES: CNCCCN[1][2][5]

  • InChIKey: QHJABUZHRJTCAR-UHFFFAOYSA-N[1][2][5]

Tabulated Physical Properties

The quantitative physical data for this compound are summarized in the table below for ease of reference and comparison.

PropertyValueSource (Citation)
Appearance Clear to light yellow or dark amber liquid.[1][3][4][6][7]
Odor Odorless to distinct amine-like odor.[4][7]
Melting Point -72 °C / -97.6 °F[2][3][4][8]
Boiling Point 138-141 °C / 282.2 - 285.8 °F at 760 mmHg[2][3][4][5][6][8]
Density 0.844 g/mL at 25 °C[1][2][5][6][8]
Solubility in Water Greater than or equal to 100 mg/mL at 66 °F; completely miscible.[1][3][8][9]
Flash Point 35 °C / 95 °F to 42 °C / 107.6 °F[1][3][4][5][6]
Refractive Index n20/D 1.447[5][6][8]
pH 13.5 (100g/l aqueous solution at 20°C)[4][8]
Vapor Pressure 13.331 hPa at 39.37 °C[6][8]
Explosive Limits 1.8-12.8%(V)[3][8]
Autoignition Temp. 305 °C / 581 °F[4]
Viscosity 1.6 mPa.s at 20 °C[4]

Experimental Protocols for Property Determination

While specific experimental records for this compound are not publicly detailed, the following are standard methodologies for determining the key physical properties listed above.

Workflow for Physicochemical Characterization

G cluster_0 Sample Preparation & Purity Assessment cluster_1 Physical Property Determination cluster_2 Data Analysis & Reporting Purity Purity Assessment (GC, NMR) MP Melting Point (Capillary Method) Purity->MP BP Boiling Point (Distillation/Ebulliometer) Purity->BP Density Density (Pycnometer/Hydrometer) Purity->Density Solubility Solubility (Visual/Spectroscopic) Purity->Solubility FP Flash Point (Pensky-Martens Closed Cup) Purity->FP RI Refractive Index (Refractometer) Purity->RI Purification Purification (e.g., Distillation) Purification->Purity Sample Obtain Sample of this compound Sample->Purification Analysis Data Analysis & Comparison MP->Analysis BP->Analysis Density->Analysis Solubility->Analysis FP->Analysis RI->Analysis Report Technical Report Generation Analysis->Report

Caption: A logical workflow for the physicochemical characterization of a chemical substance.

a. Determination of Melting Point The melting point is typically determined using a capillary melting point apparatus. A small, dry sample of the substance is packed into a capillary tube, which is then placed in the apparatus. The sample is heated at a controlled rate, and the temperature range from the appearance of the first liquid drop to the complete melting of the sample is recorded as the melting point range.

b. Determination of Boiling Point The boiling point can be determined by distillation. The liquid is heated in a distillation flask, and the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, indicated by a stable temperature of the vapor condensing on the thermometer, is recorded as the boiling point. For higher accuracy, an ebulliometer can be used.

c. Determination of Density Density is measured using a pycnometer or a hydrometer. The pycnometer method involves accurately weighing the empty vessel, then weighing it filled with the sample liquid, and finally weighing it filled with a reference liquid of known density (like water). The density of the sample can then be calculated.

d. Determination of Solubility To determine water solubility, incremental amounts of the compound are added to a known volume of water at a specific temperature. The mixture is agitated until no more of the substance dissolves. The concentration of the resulting saturated solution is then determined, often by gravimetric or spectroscopic methods, to quantify solubility.

e. Determination of Flash Point The flash point is commonly determined using a closed-cup tester, such as the Pensky-Martens apparatus. The sample is heated in the cup at a slow, constant rate with continuous stirring. An ignition source is directed into the cup at regular intervals. The flash point is the lowest temperature at which application of the ignition source causes the vapors above the liquid to ignite.[5]

Spectral Data

Spectroscopic data is crucial for the structural elucidation and identification of this compound.

  • Infrared (IR) Spectrum: The IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions for this compound would include N-H stretching vibrations for both primary and secondary amines, C-H stretching for the alkyl groups, and N-H bending vibrations. The NIST WebBook provides access to the gas-phase IR spectrum for this compound.[10]

  • Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The electron ionization mass spectrum of this compound is available in the NIST WebBook.[11] The molecular ion peak would be expected at m/z = 88, corresponding to the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Proton NMR provides information about the different types of protons and their neighboring environments in the molecule. ChemicalBook provides access to the ¹H NMR spectrum of this compound.[12]

    • ¹³C NMR: Carbon NMR provides information about the different carbon environments in the molecule.

Safety and Handling

This compound is classified as a flammable liquid and vapor. It is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[1][4][13] It is essential to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing.[4][13] Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[3][13] It is incompatible with acids, strong oxidizing agents, acid chlorides, and carbon dioxide.[4]

This guide is intended to provide a detailed overview of the physical properties of this compound for scientific and research purposes. Always refer to the latest Safety Data Sheet (SDS) before handling this chemical.

References

N-Methyl-1,3-propanediamine: A Technical Overview of its Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Methyl-1,3-propanediamine (CAS No: 6291-84-5), also known as 3-(methylamino)propylamine, is a versatile aliphatic amine utilized as a building block in the synthesis of various pharmaceuticals, agrochemicals, and surfactants.[1] Its utility in these applications is often dependent on its physical characteristics, which dictate reaction conditions and purification strategies. This technical guide provides a focused overview of two key physical properties of this compound: its boiling point and density, supported by generalized experimental methodologies for their determination.

Core Physical Properties

The boiling point and density are fundamental physical constants that are critical for the identification, handling, and application of this compound in a laboratory and industrial setting. The data, as reported in scientific literature and chemical databases, are summarized below.

PropertyValueConditionsSource
Boiling Point 139-141 °Cat 760 mmHg (lit.)[2][3][4][5]
140 °CNot specified[6]
138-139 °CNot specified[7]
282-286 °Fat 760 mmHg[8]
Density 0.844 g/mLat 25 °C (lit.)[2][3][4]
0.844 g/mLNot specified[6][7]
0.840 g/mLNot specified[5]

Experimental Protocols for Determination

While the precise experimental protocols used to determine the cited values for this compound are not detailed in the readily available literature, the following are standard and widely accepted methods for measuring the boiling point and density of liquid organic compounds.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure substance, this is a fixed point at a given pressure and serves as an important indicator of purity.

1. Thiele Tube Method: This micro-method is suitable for small sample volumes.

  • Apparatus: A Thiele tube, mineral oil, a thermometer, a small test tube (e.g., Durham tube), and a capillary tube sealed at one end.

  • Procedure:

    • A small amount of this compound is placed in the small test tube.

    • The sealed capillary tube is inverted and placed within the test tube.

    • The test tube assembly is attached to a thermometer and submerged in the Thiele tube filled with mineral oil.

    • The side arm of the Thiele tube is gently heated, which allows for uniform heating of the oil bath via convection.

    • As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

    • Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube.

    • The heat source is removed, and the apparatus is allowed to cool.

    • The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn into the capillary tube.

2. Simple Distillation Method: This method is suitable when a larger volume of the liquid is available and can simultaneously serve as a purification step.

  • Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heat source.

  • Procedure:

    • The distillation flask is charged with this compound and boiling chips.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

    • The liquid is heated to a gentle boil.

    • As the vapor travels into the condenser and re-liquefies, the temperature reading on the thermometer will stabilize.

    • This stable temperature, observed during the collection of the main fraction of the distillate, is recorded as the boiling point.

Density Determination

Density is the mass of a substance per unit volume. It is an intrinsic property that can be used to identify a substance and assess its purity.

1. Digital Density Meter: Modern digital density meters provide rapid and highly accurate measurements.

  • Apparatus: A digital density meter, which typically utilizes an oscillating U-tube.

  • Procedure:

    • The instrument is calibrated using standards of known density, such as dry air and deionized water.

    • A small sample of this compound is injected into the measurement cell (the U-tube).

    • The instrument induces the U-tube to oscillate. The oscillation frequency is dependent on the mass of the liquid in the tube.

    • The instrument electronically measures the oscillation frequency and converts it into a density value, often displaying it directly. Temperature control is crucial and is typically integrated into the device.

2. Pycnometer Method: A pycnometer, or specific gravity bottle, is a flask with a precisely known volume used for more classical density measurements.

  • Apparatus: A pycnometer, an analytical balance, and a temperature-controlled water bath.

  • Procedure:

    • The mass of the clean, dry pycnometer is accurately determined.

    • The pycnometer is filled with this compound, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.

    • The filled pycnometer is placed in a constant temperature bath until it reaches thermal equilibrium.

    • The mass of the filled pycnometer is then determined.

    • The mass of the liquid is calculated by subtracting the mass of the empty pycnometer.

    • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Generalized Experimental Workflow

The logical flow for determining the physical properties of a liquid sample like this compound can be visualized as follows.

G cluster_0 General Workflow for Physical Property Determination cluster_1 Boiling Point Determination cluster_2 Density Determination sample Obtain Liquid Sample (this compound) purity Assess Purity (e.g., GC, NMR) sample->purity bp_method Select Method (e.g., Thiele Tube, Distillation) purity->bp_method d_method Select Method (e.g., Digital Meter, Pycnometer) purity->d_method bp_measure Perform Measurement Record Temperature & Pressure bp_method->bp_measure bp_result Boiling Point Data bp_measure->bp_result report Compile & Report Data bp_result->report d_measure Perform Measurement Record Mass, Volume, & Temperature d_method->d_measure d_result Density Data d_measure->d_result d_result->report

Caption: Workflow for Physical Property Determination.

References

Solubility Profile of N-Methyl-1,3-propanediamine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Methyl-1,3-propanediamine in various organic solvents. Due to its role as a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals, understanding its solubility is crucial for process development, reaction optimization, and formulation.[1][2] This document compiles available quantitative and qualitative solubility data, outlines a general experimental protocol for solubility determination, and presents a logical workflow for its synthesis.

Core Concepts in Solubility

The solubility of a compound is influenced by its molecular structure, polarity, and the nature of the solvent. This compound possesses both polar (amine groups) and non-polar (propane backbone) characteristics, suggesting a varied solubility profile. The presence of primary and secondary amine groups allows for hydrogen bonding, which generally enhances solubility in protic and polar solvents.

Quantitative Solubility Data

Solvent ClassificationSolventChemical FormulaSolubilityTemperature (°C)
Nitrile AcetonitrileCH₃CN1000 µg/mLNot Specified
Aqueous WaterH₂O≥ 100 mg/mL18.9
1000 g/L25
Completely MiscibleNot Specified

Table 1: Quantitative and Qualitative Solubility of this compound.[3][4]

It is generally stated that lower aliphatic amines are soluble in water and organic solvents.[5] this compound is described as being soluble in polar solvents.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for the quantitative determination of this compound solubility in an organic solvent, based on the principle of reaching equilibrium and analyzing the saturated solution.

Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled shaker or water bath

  • Centrifuge

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Gas chromatograph with a suitable detector (GC-FID or GC-MS) or a titrator.

  • Syringes and syringe filters (0.22 µm)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed container.

    • Place the container in a temperature-controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).

  • Phase Separation:

    • After equilibration, allow the solution to stand undisturbed at the set temperature for a period to allow undissolved solute to settle.

    • For finer separation, centrifuge the sample at a controlled temperature.

  • Sample Analysis (Gas Chromatography Method):

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Filter the withdrawn sample through a syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered sample with the same organic solvent to a concentration within the calibration range of the GC.

    • Inject the diluted sample into the GC and record the peak area corresponding to this compound.

    • Determine the concentration of this compound in the diluted sample by comparing its peak area to a pre-established calibration curve.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

Data Presentation:

The solubility can be expressed in various units, such as g/100 mL, mol/L, or mass percent.

Visualizing a Potential Synthesis Workflow

While a specific, detailed experimental workflow for the synthesis of this compound was not found, a logical synthesis pathway can be inferred from the known synthesis of the closely related compound, N,N-dimethyl-1,3-propanediamine. The following diagram illustrates a potential two-step continuous process.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Hydrogenation Acrylonitrile Acrylonitrile Fixed_Bed_Reactor_1 Fixed-Bed Reactor (with catalyst) Acrylonitrile->Fixed_Bed_Reactor_1 Methylamine Methylamine Methylamine->Fixed_Bed_Reactor_1 3_Methylaminopropionitrile 3-(Methylamino)propionitrile Fixed_Bed_Reactor_1->3_Methylaminopropionitrile Fixed_Bed_Reactor_2 Fixed-Bed Reactor (e.g., Raney-Ni catalyst) 3_Methylaminopropionitrile->Fixed_Bed_Reactor_2 Intermediate Hydrogen Hydrogen Hydrogen->Fixed_Bed_Reactor_2 N_Methyl_1_3_propanediamine This compound Fixed_Bed_Reactor_2->N_Methyl_1_3_propanediamine

Caption: A logical workflow for the synthesis of this compound.

This guide provides a foundational understanding of the solubility of this compound. Further experimental work is necessary to establish a comprehensive quantitative solubility profile in a wider array of organic solvents, which will be invaluable to the scientific and industrial communities that utilize this important chemical intermediate.

References

An In-Depth Technical Guide to the Reaction Mechanisms of N-Methyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-1,3-propanediamine (CAS RN: 6291-84-5), a versatile aliphatic diamine, serves as a crucial building block in a multitude of chemical syntheses, ranging from pharmaceuticals and agrochemicals to polymers and surfactants.[1][2] Its unique structure, featuring both a primary and a secondary amine, imparts distinct reactivity that allows for selective chemical transformations. This technical guide provides a comprehensive overview of the core reaction mechanisms of this compound, offering detailed experimental protocols, quantitative data, and visual representations of reaction pathways to support researchers and professionals in drug development and chemical synthesis.

Core Reactivity and Mechanistic Principles

The reactivity of this compound is primarily governed by the nucleophilic character of its two nitrogen atoms. The primary amine is generally more reactive and less sterically hindered than the secondary methylamino group, allowing for regioselective reactions under controlled conditions. Key reaction types involving this diamine include acylation, alkylation, polyamide formation, Michael additions, and the synthesis of heterocyclic compounds.

Acylation Reactions

Acylation of this compound with reagents such as acyl chlorides and anhydrides proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent.

General Mechanism with Acyl Chloride:

The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This is followed by the elimination of a chloride ion and a proton to yield the corresponding amide.

acylation cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products NMPDA H₂N-(CH₂)₃-NH(CH₃) (this compound) Intermediate [H₂N⁺-(CH₂)₃-NH(CH₃)]-C(R)(O⁻)-Cl NMPDA->Intermediate Nucleophilic Attack AcylChloride R-CO-Cl (Acyl Chloride) AcylChloride->Intermediate Amide R-CO-NH-(CH₂)₃-NH(CH₃) (Amide) Intermediate->Amide Elimination of Cl⁻ and H⁺ HCl HCl Intermediate->HCl reductive_amination Amine R'-NH₂ (e.g., this compound) Hemiaminal R-CH(OH)-NH₂⁺-R' Amine->Hemiaminal Carbonyl R-CHO (Aldehyde) Carbonyl->Hemiaminal Iminium R-CH=NH⁺-R' Hemiaminal->Iminium -H₂O Alkylated_Amine R-CH₂-NH-R' (Alkylated Amine) Iminium->Alkylated_Amine Hydride [H⁻] (from NaBH₃CN) Hydride->Alkylated_Amine polyamide_formation Diamine H₂N-(CH₂)₃-NH(CH₃) (this compound) Polymer_unit -[-NH-(CH₂)₃-N(CH₃)-CO-R-CO-]-n (Polyamide) Diamine->Polymer_unit Diacyl_Chloride Cl-CO-R-CO-Cl (e.g., Terephthaloyl chloride) Diacyl_Chloride->Polymer_unit HCl nHCl Polymer_unit->HCl michael_addition Amine R₂NH (e.g., this compound) Enolate_Intermediate R₂N⁺H-CH₂-CH⁻-COR' Amine->Enolate_Intermediate Unsaturated_Carbonyl CH₂=CH-COR' Unsaturated_Carbonyl->Enolate_Intermediate Product R₂N-CH₂-CH₂-COR' Enolate_Intermediate->Product Protonation

References

An In-depth Technical Guide to the Safety of N-Methyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety information for N-Methyl-1,3-propanediamine (CAS No. 6291-84-5), a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and surfactants.[1] Due to its chemical properties, it is imperative to handle this compound with appropriate safety measures. This document summarizes key data from Safety Data Sheets (SDS) to ensure safe handling and use in a laboratory and drug development setting.

Core Safety & Hazard Information

This compound is classified as a hazardous chemical.[2] It is a flammable liquid and vapor.[3] Furthermore, it is harmful if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[4]

GHS Hazard Statements:

  • H226: Flammable liquid and vapor.[4]

  • H301/H302: Toxic or harmful if swallowed.[5]

  • H312: Harmful in contact with skin.[5]

  • H314: Causes severe skin burns and eye damage.[4]

  • H318: Causes serious eye damage.[5]

  • H330: Fatal if inhaled.[3][5]

Signal Word: Danger[5][6]

Physical and Chemical Properties

This compound is a colorless to light yellow liquid with a distinct amine odor.[1][2] It is hygroscopic, meaning it can absorb moisture from the air.[1]

PropertyValueSource
Molecular Formula C4H12N2[2]
Molecular Weight 88.15 g/mol [7]
Appearance Colorless to pale yellow liquid[1][2]
Odor Amine-like/Odorless[1][2]
Boiling Point 139-141 °C at 760 mmHg[2][6]
Melting Point -72 °C[2]
Flash Point 35-42 °C[2][6]
Density 0.844 g/mL at 25 °C[6]
Solubility in Water Miscible/Soluble[7]
pH 13.5 (100g/l aqueous solution at 20°C)[2]
Vapor Pressure No data available[2]
Autoignition Temperature 305 °C[2]
Refractive Index n20/D 1.447[6]

Toxicological Data

Limited acute toxicity data is available for this compound. The available data indicates that it is toxic if swallowed.

TestSpeciesRouteValueSource
TDLo (Lowest published toxic dose)RatOral1300 mg/kg/13D-C[8]

Toxic Effects noted at the TDLo:

  • Behavioral: Food intake (animal)[8]

  • Nutritional and Gross Metabolic: Weight loss or decreased weight gain[8]

  • Related to Chronic Data: Death[8]

Experimental Protocols

Detailed experimental protocols for the toxicological data cited in the Safety Data Sheets are not explicitly provided. However, the reported endpoints such as acute oral toxicity (LD50/TDLo) typically follow standardized guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD) or the Environmental Protection Agency (EPA).

For instance, acute oral toxicity is often determined using OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure) , OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method) , or OECD Test Guideline 425 (Acute Oral Toxicity: Up-and-Down Procedure) . These protocols involve the administration of the substance to fasted animals (most frequently rats), followed by observation for a defined period (typically 14 days) to assess mortality and clinical signs of toxicity. The choice of guideline influences the number of animals used and the statistical approach to estimating the LD50.

Skin corrosion/irritation studies generally follow OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion) or OECD Test Guideline 431 (In Vitro Skin Corrosion: Reconstructed Human Epidermis (RHE) Test Method) . In vivo studies involve applying the substance to the shaved skin of an animal (usually a rabbit) and observing for effects like erythema, edema, and corrosion over a period of time.

Safety and Handling

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield (8-inch minimum).[5]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] A full-face respirator may be used for simultaneous eye and respiratory protection.[7]

Handling:

  • Avoid contact with skin and eyes.[5]

  • Avoid inhalation of vapor or mist.[5]

  • Keep away from sources of ignition - No smoking.[5]

  • Take measures to prevent the buildup of electrostatic charge.[5]

  • Handle in a well-ventilated area.[2]

Storage:

  • Store in a cool, dry, and well-ventilated place.[5]

  • Keep container tightly closed.[5]

  • Containers which are opened must be carefully resealed and kept upright to prevent leakage.[5]

  • Store locked up.[5]

Emergency Procedures

First-Aid Measures

FirstAid cluster_exposure Exposure Route cluster_action Immediate Action cluster_medical Medical Attention Inhalation Inhalation Move Move to fresh air Inhalation->Move Skin Skin Contact RinseSkin Remove contaminated clothing. Rinse skin with water/shower. Skin->RinseSkin Eye Eye Contact RinseEyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Eye->RinseEyes Ingestion Ingestion RinseMouth Rinse mouth. Do NOT induce vomiting. Ingestion->RinseMouth ArtificialResp If not breathing, give artificial respiration. Move->ArtificialResp If necessary Physician Consult a physician. Move->Physician Hospital Take victim immediately to hospital. RinseSkin->Hospital PoisonCenter Immediately call a POISON CENTER or doctor/physician. RinseEyes->PoisonCenter RinseMouth->Physician ArtificialResp->Physician Hospital->Physician

Caption: First-aid procedures for this compound exposure.

In case of inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5]

In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Take the victim immediately to a hospital and consult a physician.[5]

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[5]

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[5]

Fire-Fighting Measures

This compound is a flammable liquid.

FireFighting cluster_fire_type Fire Situation cluster_extinguishing Extinguishing Media cluster_ppe Protective Equipment SmallFire Small (incipient) fire Foam Alcohol-resistant foam SmallFire->Foam DryChem Dry chemical powder SmallFire->DryChem CO2 Carbon dioxide SmallFire->CO2 LargeFire Large fire / Unopened containers WaterSpray Use water spray to cool unopened containers LargeFire->WaterSpray Ineffective Large amounts of water are ineffective for extinguishment LargeFire->Ineffective SCBA Wear self-contained breathing apparatus (SCBA) Foam->SCBA DryChem->SCBA CO2->SCBA WaterSpray->SCBA

Caption: Fire-fighting measures for this compound.

Suitable extinguishing media: For small fires, use alcohol-resistant foam, dry chemical powder, or carbon dioxide.[5] Large amounts of water are ineffective for extinguishing the fire.[5] Use water spray to cool unopened containers.[5]

Specific hazards arising from the chemical: Vapors can accumulate in low areas and may form explosive concentrations.[5]

Special protective equipment for firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[5]

Accidental Release Measures

Personal precautions:

  • Wear respiratory protection.[5]

  • Avoid breathing vapors, mist, or gas.[5]

  • Ensure adequate ventilation.[5]

  • Remove all sources of ignition.[5]

  • Evacuate personnel to safe areas.[5]

Environmental precautions:

  • Prevent further leakage or spillage if safe to do so.[5]

  • Do not let the product enter drains.[5]

Methods for cleaning up:

  • Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust).[2]

  • Keep in suitable, closed containers for disposal.[2]

  • Use spark-proof tools and explosion-proof equipment.[2]

Stability and Reactivity

Reactivity: No data available.

Chemical stability: Stable under normal conditions.[2]

Possibility of hazardous reactions: None under normal processing.[2]

Conditions to avoid: Heat, flames, and sparks. Incompatible products.[2]

Incompatible materials: Acids, strong oxidizing agents, acid chlorides, and carbon dioxide.[2]

Hazardous decomposition products: Nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2).[2]

References

An In-depth Technical Guide to the Basicity and pKa of N-Methyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basicity and ionization constants (pKa) of N-Methyl-1,3-propanediamine (CAS 6291-84-5). This diamine is a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals, making a thorough understanding of its acid-base chemistry essential for reaction optimization, formulation development, and understanding its physiological behavior.

Executive Summary

This compound is a short-chain aliphatic diamine containing both a primary and a secondary amine. This structure results in two distinct basic centers, each with its own protonation constant (pKa). Due to the electron-donating effect of the methyl group and the alkyl chain, both nitrogens are basic. The secondary amine is expected to be slightly more basic than the primary amine. This document summarizes the available pKa data, provides a detailed discussion on the factors influencing its basicity, outlines a standard experimental protocol for pKa determination, and presents logical diagrams to illustrate its chemical behavior.

Basicity and Protonation Equilibria

This compound possesses two ionizable amino groups. The basicity of these groups is described by their respective pKa values, which correspond to the pH at which the concentration of the protonated (conjugate acid) and unprotonated (free base) forms are equal.

The protonation occurs in a stepwise manner. The first protonation (pKa1) corresponds to the equilibrium between the monoprotonated and the neutral species, while the second protonation (pKa2) relates to the equilibrium between the diprotonated and monoprotonated forms.

Factors Influencing Basicity

The basicity of this compound is influenced by several factors:

  • Inductive Effect: The methyl group attached to one nitrogen is an electron-donating group. This increases the electron density on the secondary nitrogen, making its lone pair more available for protonation compared to a non-alkylated amine. Consequently, the secondary amine is the more basic site.

  • Solvation Effects: In an aqueous solution, the protonated forms of the amine are stabilized by hydrogen bonding with water molecules. The primary amine (-NH2) has more protons to participate in hydrogen bonding than the secondary amine (-NHCH3), which can influence their relative basicities.

  • Electrostatic Effects: After the first protonation, the presence of a positive charge on the molecule makes the second protonation less favorable. The positive charge on the first ammonium (B1175870) center withdraws electron density from the second nitrogen, reducing its basicity. This results in the second pKa value being significantly lower than the first.

The logical pathway for the protonation of this compound is illustrated below.

G Protonation Pathway of this compound cluster_pKa1 First Protonation (Higher pKa) cluster_pKa2 Second Protonation (Lower pKa) B H₂N-(CH₂)₃-NH(CH₃) (Free Base) BH1 H₃N⁺-(CH₂)₃-NH(CH₃) (Monoprotonated) B->BH1 + H⁺, Kₐ₁ BH1->B - H⁺ BH2 H₃N⁺-(CH₂)₃-NH₂(CH₃)⁺ (Diprotonated) BH1_2 H₃N⁺-(CH₂)₃-NH(CH₃) (Monoprotonated) BH2->BH1_2 - H⁺ BH1_2->BH2 + H⁺, Kₐ₂

Caption: Stepwise protonation of this compound.

Quantitative pKa Data

CompoundpKa1pKa2Data Type
This compound ~10.6 ~8.8 Predicted/Estimated
1,3-Propanediamine10.94~9.0Experimental
N,N'-Dimethyl-1,3-propanediamine10.86-Predicted

Note: pKa values are typically determined at 25 °C. The pKa1 corresponds to the protonation of the more basic secondary amine, and pKa2 to the less basic primary amine. The estimate for pKa2 is based on the typical drop observed in similar diamines after the first protonation.

Experimental Protocol for pKa Determination

The most common and reliable method for determining the pKa of amines is potentiometric titration. This involves monitoring the pH of a solution of the amine as a titrant of known concentration is incrementally added.

Materials and Equipment
  • Analyte: this compound (high purity)

  • Titrant: Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Solvent: Deionized, CO2-free water

  • Ionic Strength Adjuster: 1.0 M Potassium Chloride (KCl) solution

  • Equipment:

    • Calibrated pH meter with a glass electrode

    • Automatic titrator or manual burette (Class A)

    • Magnetic stirrer and stir bar

    • Temperature-controlled titration vessel

    • Inert gas supply (Nitrogen or Argon)

Detailed Methodology
  • Preparation of Analyte Solution:

    • Accurately weigh approximately 0.1 mmol of this compound.

    • Dissolve the sample in 50 mL of deionized water in the titration vessel.

    • Add a sufficient volume of the KCl solution to maintain a constant ionic strength (e.g., 0.1 M).

    • Place a magnetic stir bar in the vessel and begin gentle stirring.

  • System Setup and Calibration:

    • Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature (e.g., 25 °C).

    • Purge the analyte solution with an inert gas (e.g., nitrogen) for 10-15 minutes to remove dissolved CO2, and maintain a gentle stream of the gas over the solution throughout the titration.

    • Immerse the calibrated pH electrode and the tip of the titrant delivery tube into the solution.

  • Titration Procedure:

    • Record the initial pH of the amine solution.

    • Begin adding the 0.1 M HCl titrant in small, precise increments (e.g., 0.05 mL).

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • Continue the titration until the pH has passed through both equivalence points and has stabilized in the acidic region (e.g., pH < 3).

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of HCl added (x-axis) to generate the titration curve.

    • The two pKa values can be determined from the pH at the half-equivalence points. The first equivalence point (V1) is the inflection point of the first steep pH drop, and the second (V2) is the inflection point of the second drop.

    • pKa1 is the pH at V2/2 volume of titrant added.

    • pKa2 is the pH at (V1 + (V2-V1)/2) volume of titrant added.

    • Alternatively, calculate the first derivative (dpH/dV) and plot it against the titrant volume. The peaks in the first derivative plot correspond to the equivalence points.

The general workflow for this experimental determination is visualized below.

G Workflow for Potentiometric pKa Determination prep 1. Prepare Analyte Solution (Amine + Water + KCl) setup 3. System Setup (Purge with N₂, Stir, Insert Electrode) prep->setup calib 2. Calibrate pH Meter (pH 4, 7, 10 Buffers) calib->setup titrate 4. Perform Titration (Incremental addition of HCl, Record pH vs. Volume) setup->titrate plot 5. Generate Titration Curve (Plot pH vs. Volume) titrate->plot analyze 6. Data Analysis (Identify half-equivalence points) plot->analyze pka 7. Determine pKa Values analyze->pka

Caption: Experimental workflow for pKa determination via titration.

Conclusion

This compound is a diamine with two distinct basic centers, with estimated aqueous pKa values of approximately 10.6 and 8.8. The higher basicity of the secondary amine is attributed to the inductive effect of the methyl group. A precise experimental determination of these values is crucial for applications in drug development and chemical synthesis and can be reliably achieved using the potentiometric titration protocol detailed in this guide. This information is vital for predicting ionization states, solubility, and reactivity under various pH conditions.

A Technical Guide to N-Methyl-1,3-propanediamine: Commercial Sources, Analysis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-1,3-propanediamine (CAS No. 6291-84-5), also known as 3-(methylamino)propylamine, is a versatile diamine that serves as a crucial building block and intermediate in a wide array of chemical syntheses. Its unique structure, featuring both a primary and a secondary amine group, allows for differential reactivity, making it a valuable tool in the construction of complex molecules. This technical guide provides an in-depth overview of the commercial sources, key specifications, and practical applications of this compound, with a focus on experimental protocols relevant to researchers and professionals in drug development and chemical synthesis.

Commercial Sources and Suppliers

A variety of chemical suppliers offer this compound in various grades and quantities, catering to both research and industrial needs. The selection of a suitable supplier is a critical step in any research or development project, ensuring the quality and consistency of the starting material. Key considerations for supplier selection include product purity, available quantities, lead times, and the availability of comprehensive technical and safety documentation.

Below is a summary of prominent commercial suppliers and their typical product specifications.

Table 1: Commercial Suppliers and Product Specifications of this compound

SupplierProduct NamePurity/AssayCAS NumberMolecular FormulaAdditional Information
Thermo Scientific Chemicals This compound, 99%≥98.5% (GC)6291-84-5C4H12N2Available in various quantities (e.g., 1 L, 2.5 L).[1] Formerly part of the Alfa Aesar portfolio.
Sigma-Aldrich N-Methyl-1,3-diaminopropane, 98%98%6291-84-5C4H12N2Available in various quantities (e.g., 25 g, 100 g, 500 g).[2][3]
TCI Chemicals N-Methyl-1,3-diaminopropane>98.0% (GC)6291-84-5C4H12N2Offered as a colorless to almost colorless clear liquid.
Acros Organics This compound, 99%99%6291-84-5C4H12N2Sourced from Belgium.[4]
Indo Amines Ltd. 3- Methyl Amino Propyl Amine [MAPA]98%6291-84-5C4H12N2Manufacturer based in India.[5]
Alkyl Amines Chemicals Limited Methylamino propylamine99%6291-84-5C4H12N2Manufacturer based in India, offering various packaging sizes.[5]
Simson Pharma Limited This compoundHigh Quality6291-84-5C4H12N2Accompanied by a Certificate of Analysis.
Suppliers on ECHEMI This compoundTypically 98% or 99%6291-84-5C4H12N2Platform with various traders and manufacturers, primarily from China.[6]
Suppliers on ChemicalBook This compoundTypically 99%6291-84-5C4H12N2Platform listing multiple suppliers with varying prices.[7]

Table 2: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Weight 88.15 g/mol [8]
Boiling Point 139-141 °C (lit.)[2][7]
Density 0.844 g/mL at 25 °C (lit.)[2][7]
Refractive Index n20/D 1.447 (lit.)[2]
Flash Point 35 °C (95 °F)[9]
Appearance Clear to light yellow liquid[1][9]
Solubility Water soluble[8]

Logical Workflow for Supplier Selection

The process of selecting a suitable supplier for this compound involves a series of logical steps to ensure the procurement of high-quality material that meets the specific requirements of the intended application.

Supplier_Selection_Workflow A Define Requirements (Purity, Quantity, Timeline) B Identify Potential Suppliers (Databases, Literature, Web Search) A->B C Request Quotations & Samples B->C D Technical Evaluation (CoA, SDS, Specifications) C->D E Sample Analysis (Purity, Identity Confirmation) D->E F Supplier Audit & Qualification (For GMP/Commercial Supply) E->F If required G Final Supplier Selection & Procurement E->G F->G

Supplier selection workflow for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Synthesis of an Alfuzosin Intermediate

This compound is a key reactant in the synthesis of intermediates for the pharmaceutical ingredient Alfuzosin. The following protocol is adapted from literature procedures.

Reaction Scheme:

Alfuzosin_Intermediate_Synthesis reactant1 Methyl 2,3-dihydrofuran-2-carboxylate product N-(3-(methylamino)propyl)-2,3-dihydrofuran-2-carboxamide reactant1->product Methanol (B129727), 40-45°C reactant2 This compound reactant2->product

Synthesis of an Alfuzosin intermediate.

Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 2,3-dihydrofuran-2-carboxylate in methanol.

  • Addition of Reactant: To the stirred solution, add this compound (typically in a slight molar excess).

  • Reaction Conditions: Heat the reaction mixture to a temperature of 40-45°C.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by an appropriate method, such as column chromatography on silica (B1680970) gel or distillation under reduced pressure, to yield the desired N-(3-(methylamino)propyl)-2,3-dihydrofuran-2-carboxamide intermediate.

Analytical Method: Purity Determination by Gas Chromatography (GC)

A standard method for determining the purity of this compound is Gas Chromatography with Flame Ionization Detection (GC-FID).

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, such as methanol or dichloromethane.

  • GC System:

    • Column: A capillary column suitable for amine analysis (e.g., a DB-5 or equivalent).

    • Injector: Split/splitless injector, operated in split mode.

    • Detector: Flame Ionization Detector (FID).

    • Carrier Gas: Helium or Hydrogen.

  • GC Conditions (Typical):

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Oven Temperature Program:

      • Initial Temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/minute to 250 °C.

      • Final Hold: Hold at 250 °C for 5 minutes.

    • Injection Volume: 1 µL.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

Safety and Handling

This compound is a flammable and corrosive liquid.[10] It can cause severe skin burns and eye damage.[8] It is also harmful if swallowed or inhaled.[8] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[9][10]

Conclusion

This compound is a readily available and highly versatile chemical intermediate with significant applications in pharmaceutical synthesis and other areas of organic chemistry. A thorough understanding of its commercial sources, properties, and handling requirements is essential for its safe and effective use in a research and development setting. The experimental protocols provided in this guide serve as a practical starting point for scientists and professionals working with this important compound.

References

An In-depth Technical Guide to N-Methyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-1,3-propanediamine is a versatile aliphatic diamine that serves as a crucial building block in organic synthesis and holds significant potential in various industrial and pharmaceutical applications. Its unique structure, featuring both a primary and a secondary amine group, imparts distinct reactivity and makes it a valuable intermediate in the synthesis of a wide range of complex molecules, including pharmaceuticals, agrochemicals, and surfactants.[1][2][3] This guide provides a comprehensive overview of this compound, covering its alternative names, chemical and physical properties, a detailed synthesis protocol, and an exploration of its potential role in biological signaling pathways.

Alternative Names and Identifiers

This compound is known by a variety of synonyms and identifiers, which are essential for comprehensive literature and database searches.

Type Name/Identifier
IUPAC Name N¹-methylpropane-1,3-diamine
CAS Number 6291-84-5
Synonyms (3-Aminopropyl)methylamine
1-Amino-3-(methylamino)propane
3-(Methylamino)-1-propylamine
3-(Methylamino)propylamine
3-Aminopropylmethylamine
N-Methyl-1,3-diaminopropane
N-Methyl-1,3-propylenediamine
N-Methyltrimethylenediamine
N¹-Methyl-1,3-propanediamine
Trade Name Example Koei 3306
Other Identifiers NSC 8160

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is critical for its handling, application in synthesis, and for predicting its behavior in various systems.

Property Value Reference
Molecular Formula C₄H₁₂N₂[2]
Molecular Weight 88.15 g/mol [4]
Appearance Colorless to pale yellow liquid[2]
Odor Distinct amine odor[2]
Boiling Point 139-141 °C[4]
Melting Point -72 °C[5]
Density 0.844 g/mL at 25 °C[4]
Refractive Index (n²⁰/D) 1.447[4]
Water Solubility Soluble[2]
Flash Point 96 °F (35.6 °C)[5]

Experimental Protocols

Synthesis of this compound via Reductive Amination

While specific, detailed laboratory-scale syntheses of this compound are not abundantly available in the public literature, a common and effective method for its preparation is the reductive amination of a suitable carbonyl compound. The following is a generalized protocol based on established chemical principles for the synthesis of N-alkylated amines.

Reaction Scheme:

This synthesis involves the reaction of 3-aminopropionaldehyde (or a protected equivalent) with methylamine (B109427) to form an intermediate imine, which is then reduced in situ to yield this compound.

Reductive Amination 3-Aminopropionaldehyde H₂N(CH₂)₂CHO Intermediate_Imine [ H₂N(CH₂)₂CH=NCH₃ ] 3-Aminopropionaldehyde->Intermediate_Imine + CH₃NH₂ Methylamine CH₃NH₂ Product H₂N(CH₂)₃NHCH₃ Intermediate_Imine->Product + [H] Reducing_Agent Reducing Agent (e.g., NaBH₃CN)

A potential reaction pathway for the synthesis of this compound.

Materials:

  • 3-Aminopropionaldehyde diethyl acetal (B89532) (as a stable precursor to 3-aminopropionaldehyde)

  • Methylamine (solution in a suitable solvent, e.g., THF or ethanol)

  • Sodium cyanoborohydride (NaBH₃CN) or another suitable reducing agent

  • Methanol (B129727)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Standard glassware for extraction and distillation

Procedure:

  • Deprotection of the Aldehyde: 3-Aminopropionaldehyde diethyl acetal is hydrolyzed to the free aldehyde by treatment with a mild acid. This step should be performed immediately before the reductive amination as the free aminoaldehyde is not very stable.

  • Imine Formation: The freshly prepared 3-aminopropionaldehyde is dissolved in methanol in a round-bottom flask. A solution of methylamine is added dropwise at room temperature with stirring. The reaction mixture is stirred for a period to allow for the formation of the imine.

  • Reduction: Sodium cyanoborohydride is added portion-wise to the reaction mixture. The pH is maintained in a slightly acidic range (pH 6-7) by the controlled addition of dilute HCl to facilitate the reduction. The reaction is typically stirred at room temperature for several hours or until completion, which can be monitored by techniques like TLC or GC-MS.

  • Work-up: The reaction is quenched by the addition of water. The methanol is removed under reduced pressure. The aqueous residue is then made basic (pH > 12) by the addition of concentrated NaOH solution.

  • Extraction: The product is extracted from the basic aqueous solution with a suitable organic solvent, such as diethyl ether or dichloromethane. The organic layers are combined.

  • Purification: The combined organic extracts are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude product can be further purified by distillation under reduced pressure to obtain pure this compound.

Note: This is a generalized protocol. The specific reaction conditions, such as temperature, reaction time, and stoichiometry of reagents, would need to be optimized for the best yield and purity.

Potential Role in Biological Signaling Pathways

Direct evidence specifically implicating this compound in biological signaling pathways is currently limited in publicly available research. However, its structural similarity to endogenous polyamines like putrescine, spermidine, and spermine (B22157) suggests a potential for interaction with polyamine metabolic and signaling pathways.

Polyamines are ubiquitous polycations that are essential for cell growth, differentiation, and proliferation.[6][7] Dysregulation of polyamine metabolism is frequently observed in cancer.[6][7] The enzymes involved in polyamine biosynthesis, such as ornithine decarboxylase (ODC), are often upregulated in tumor cells.[6]

Hypothetical Involvement:

Given that this compound is a simple diamine, it could potentially:

  • Act as a competitive inhibitor for enzymes in the polyamine pathway.

  • Interfere with polyamine transport into and out of cells.

  • Serve as a precursor for the synthesis of more complex, biologically active molecules within a cell.

  • Mimic the effects of natural polyamines, thereby influencing cellular processes that are regulated by polyamine levels.

The introduction of a methyl group can also affect the biological activity of a molecule by altering its lipophilicity, binding affinity to receptors or enzymes, and metabolic stability.[8] For instance, N-methylation of some antimicrobial peptides has been shown to modulate their biological activity.[9][10]

The diagram below illustrates a simplified overview of the canonical polyamine biosynthesis pathway, highlighting potential points of interaction for a molecule like this compound.

Polyamine_Pathway Arginine Arginine ADC Arginine Decarboxylase (ADC) Arginine->ADC Ornithine Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Putrescine Putrescine SPDS Spermidine Synthase Putrescine->SPDS Spermidine Spermidine SPMS Spermine Synthase Spermidine->SPMS Spermine Spermine ADC->Putrescine ODC->Putrescine SPDS->Spermidine SPMS->Spermine NMPD This compound (Potential Interaction) NMPD->ODC Inhibition? NMPD->SPDS Inhibition?

Simplified polyamine biosynthesis pathway with hypothetical interaction points for this compound.

Further research is required to elucidate the specific biological roles and mechanisms of action of this compound. Its potential to modulate polyamine pathways makes it an interesting candidate for investigation in the context of diseases characterized by aberrant cell growth, such as cancer.

Conclusion

This compound is a chemical compound with a well-defined set of physicochemical properties and a range of synonyms that facilitate its identification. While it is a valuable intermediate in chemical synthesis, particularly in the pharmaceutical industry, detailed public information on its specific laboratory-scale synthesis and its precise role in biological signaling pathways remains an area for further exploration. The provided generalized synthesis protocol offers a starting point for its preparation, and the discussion on its potential interaction with polyamine pathways opens avenues for future research into its pharmacological effects and therapeutic applications. As a versatile and reactive molecule, this compound will likely continue to be a compound of interest for chemists and drug development professionals.

References

molecular weight of N-Methyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-Methyl-1,3-propanediamine

This guide provides a comprehensive overview of this compound, a significant diamine compound utilized in various chemical and pharmaceutical applications. The document details its chemical properties, molecular structure, and its roles in organic synthesis.

Introduction

This compound, also identified by its CAS number 6291-84-5, is an organic compound characterized by an aliphatic amine structure.[1] It presents as a colorless to pale yellow liquid with a distinct amine odor and is noted for its hygroscopic nature, meaning it can absorb moisture from the air.[1] This compound is a versatile building block in the synthesis of a range of products, including pharmaceuticals, agrochemicals, and surfactants.[1][2] Its utility extends to its role as a catalyst, particularly in amination reactions, where it facilitates the efficient formation of carbon-nitrogen bonds.[2] Furthermore, it serves as a crucial intermediate in the creation of specialized polymers and performance chemicals.[2]

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These data are essential for researchers and drug development professionals in designing and implementing chemical syntheses.

PropertyValue
Molecular Weight 88.15 g/mol [3][4][5]
88.1515[6]
Molecular Formula C₄H₁₂N₂[1][3][4][5][6][7]
CAS Number 6291-84-5[1][2][5][6][7]
Density 0.844 g/mL at 25 °C[7]
Boiling Point 139-141 °C[7]
Refractive Index n20/D 1.447[7]
Vapor Pressure 13.331 hPa at 39.37 °C[7]
IUPAC Name N'-methylpropane-1,3-diamine[3][5]
SMILES CNCCCN[3][5]
InChI Key QHJABUZHRJTCAR-UHFFFAOYSA-N[3][5][6]

Synonyms

This compound is also known by several other names in literature and commerce:

  • (3-Aminopropyl)methylamine[3][6]

  • N-Methyl-1,3-diaminopropane[3][5][6]

  • 3-Methylaminopropylamine[3][6]

  • N-Methyltrimethylenediamine[6]

  • N-Methyl-1,3-propylenediamine[3][6]

  • 1-Amino-3-(methylamino)propane[6]

Applications in Synthesis

The dual amine functionality of this compound allows for selective reactions, making it a valuable intermediate in multi-step organic syntheses.[2] It has been utilized as a structure-directing molecule in the synthesis of crystalline aluminophosphates.[7] Additionally, it has been employed in the synthesis of an intermediate for alfuzosin (B1207546) and lapyrium (B1674504) chloride, with lipases serving as catalysts.[7] Its basicity enables it to act as a nucleophile, a key reactivity feature in organic synthesis.[1]

Safety and Reactivity

This compound is classified as a flammable and corrosive substance.[7] It is highly flammable and water-soluble.[3] In terms of reactivity, it neutralizes acids in exothermic reactions to produce salts and water.[3][7] It may be incompatible with a range of other chemical classes, including isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[3][7] The generation of flammable gaseous hydrogen can occur when it is combined with strong reducing agents, such as hydrides.[3][7]

Experimental Protocols and Methodologies

The provided search results indicate the use of this compound in various synthetic processes, such as in the preparation of aluminophosphates and pharmaceutical intermediates.[7] However, detailed experimental protocols or specific methodologies for these syntheses were not available in the cited sources. For researchers seeking to replicate or build upon such work, consulting specialized chemical synthesis databases or the primary literature would be necessary to obtain step-by-step experimental procedures.

Signaling Pathways and Workflows

The search results focus on the chemical properties and applications of this compound in chemical synthesis.[1][2][7] There is no information available within these sources describing its involvement in biological signaling pathways or specific experimental workflows that could be visualized. Therefore, a graphical representation using the DOT language is not applicable based on the provided information.

References

An In-depth Technical Guide to the Stability and Storage of N-Methyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage of N-Methyl-1,3-propanediamine, a key intermediate in various synthetic processes. This document outlines the known stability profile, recommended storage conditions, potential degradation pathways, and a detailed protocol for a stability-indicating assay.

General Stability and Storage Recommendations

This compound is generally stable under normal and recommended storage conditions.[1] However, its chemical nature as a primary and secondary amine makes it susceptible to degradation from atmospheric components and incompatible materials. It is also noted to be hygroscopic, meaning it can absorb moisture from the air. The compound is a flammable liquid and vapor.[1]

Proper handling and storage are critical to maintain its purity and integrity over time. Key recommendations are summarized in the table below.

Data Presentation: Storage and Stability Parameters
ParameterRecommendation/ValueSource(s)
Storage Temperature 2-8°C (Refrigerated)[2]
Storage Conditions Store in a cool, dry, and well-ventilated place. Keep container tightly closed. Opened containers must be carefully resealed and kept upright to prevent leakage. Store under an inert atmosphere.[1][2]
Appearance Clear, colorless to light yellow or dark amber liquid.[1][3]
Incompatible Materials Acids, strong oxidizing agents, acid chlorides, carbon dioxide (CO2), isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, and anhydrides.[1][3]
Hazardous Decomposition Under fire conditions, hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1]
Hygroscopicity Hygroscopic.

Potential Degradation Pathways

Reaction with Carbon Dioxide: As a basic compound, this compound can react with carbon dioxide from the air to form carbamic acid salts.[7] This is a common reaction for primary and secondary amines and can lead to the formation of solid precipitates.

Photodegradation: Exposure to light, particularly UV radiation, can initiate the degradation of amines.[8] This process is often mediated by radical species, such as hydroxyl radicals, and can lead to a complex mixture of degradation products.[8]

Thermal Degradation: At elevated temperatures, diamines can undergo degradation. Studies on similar compounds suggest pathways involving the formation of a carbamate, followed by intermolecular cyclization to produce an imidazolidinone, or reaction with another amine molecule to form a urea (B33335) derivative.[9][10][11]

Visualization of Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways for this compound based on the reactivity of aliphatic amines.

G Potential Degradation Pathways of this compound cluster_main cluster_pathways cluster_products A This compound B Oxidation (O2, Peroxides) A->B C Reaction with CO2 (Atmospheric) A->C D Photodegradation (UV Light, •OH) A->D E Thermal Stress (Heat) A->E F Hydroxylated & Carbonylated Products (e.g., Aldehydes, Amides) B->F G Carbamic Acid Salt C->G H Complex Mixture of Photoproducts D->H I Cyclized Products (e.g., Imidazolidinone) & Urea Derivatives E->I

A diagram illustrating potential degradation routes for this compound.

Experimental Protocols: Stability-Indicating Assay Method (SIAM)

A stability-indicating assay method is crucial for determining the intrinsic stability of a substance by detecting any changes in its purity and potency over time.[12] The following is a representative protocol for the development of a stability-indicating HPLC method for this compound, based on common practices for amine analysis.[13]

Objective

To develop and validate a stability-indicating HPLC method capable of separating and quantifying this compound from its potential degradation products generated under forced degradation conditions.

Forced Degradation (Stress) Studies

Forced degradation studies are performed to intentionally degrade the sample to generate potential degradation products and to demonstrate the specificity of the analytical method.[12]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).

  • Acid Hydrolysis: To an aliquot of the stock solution, add 0.1 M hydrochloric acid. Heat the solution at 60°C for 24 hours. Neutralize the solution before analysis.

  • Base Hydrolysis: To an aliquot of the stock solution, add 0.1 M sodium hydroxide. Heat the solution at 60°C for 24 hours. Neutralize the solution before analysis.

  • Oxidative Degradation: To an aliquot of the stock solution, add 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Expose the solid sample to dry heat at 105°C for 48 hours. Dissolve the stressed sample in the solvent for analysis.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for a specified duration.

  • Control Sample: An unstressed sample of this compound should be analyzed alongside the stressed samples.

Chromatographic Method Development

A reverse-phase HPLC method is generally suitable for the analysis of amines.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). For mass spectrometry compatibility, a volatile buffer like formic acid can be used.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (amines may have low UV absorbance, so derivatization or alternative detection methods like mass spectrometry might be necessary for higher sensitivity).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Validation

The developed method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

  • Specificity: The ability of the method to distinguish the analyte from its degradation products. This is demonstrated by the separation of the main peak from any degradation peaks in the chromatograms of the stressed samples.

  • Linearity: Assessed by analyzing a series of dilutions of the standard solution over a defined concentration range.

  • Accuracy: Determined by recovery studies of spiked samples.

  • Precision: Assessed by repeatability (intra-day) and intermediate precision (inter-day) studies.

  • Robustness: Evaluated by making small, deliberate changes to the method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Recommended Workflow for Handling, Storage, and Stability Assessment

The following workflow provides a logical sequence for researchers and scientists when working with this compound to ensure its quality and integrity.

Visualization of Experimental Workflow

G Workflow for this compound Handling, Storage, and Stability Assessment cluster_receive Receiving and Initial Assessment cluster_storage Storage cluster_handling Handling and Use cluster_stability Stability Assessment A Receive this compound B Inspect Container Integrity A->B C Review Certificate of Analysis (CoA) B->C D Store at 2-8°C in a dry, well-ventilated area C->D E Keep container tightly sealed under inert atmosphere D->E F Use in a well-ventilated area or fume hood E->F G Wear appropriate PPE (gloves, safety glasses) F->G H Avoid contact with incompatible materials (acids, oxidizers) G->H I Perform Stability-Indicating Assay (e.g., HPLC) as needed H->I If stability is a concern J Conduct Forced Degradation Studies I->J K Analyze for Purity and Degradants J->K L Document Results and Assess Shelf-life K->L

A recommended workflow for the handling and stability assessment of this compound.

Conclusion

The stability of this compound is maintained through strict adherence to recommended storage and handling procedures. Its susceptibility to oxidation, reaction with atmospheric CO2, and photodegradation necessitates storage in a cool, dry, and dark environment in a tightly sealed container, preferably under an inert atmosphere. For applications requiring stringent purity control, a validated stability-indicating analytical method is essential to monitor its quality over time. The protocols and information provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals to ensure the reliable use of this compound in their work.

References

Methodological & Application

Application Notes and Protocols: N-Methyl-1,3-propanediamine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of N-Methyl-1,3-propanediamine (NMPD) as a key building block in pharmaceutical synthesis, with a specific focus on its application in the preparation of the alpha-1 adrenergic receptor antagonist, Alfuzosin (B1207546).

Introduction

This compound (CAS: 6291-84-5) is a versatile diamine intermediate widely employed in the synthesis of active pharmaceutical ingredients (APIs).[1][2][3] Its unique structure, featuring both a primary and a secondary amine group, allows for differential reactivity, making it a valuable component in the construction of complex molecular architectures.[1][2] This document outlines a detailed protocol for the synthesis of an Alfuzosin intermediate using NMPD and its subsequent conversion to Alfuzosin.

Application: Synthesis of Alfuzosin

Alfuzosin is a quinazoline-based non-subtype-specific alpha-1 adrenergic receptor antagonist used for the treatment of benign prostatic hyperplasia (BPH).[4][5] A key step in the synthesis of Alfuzosin involves the reaction of an NMPD-derived intermediate with a quinazoline (B50416) derivative.

Diagram: Synthetic Pathway to Alfuzosin

Alfuzosin_Synthesis NMPD This compound Intermediate_V N1-(4-amino-6,7-dimethoxyquinazolin-2-yl)- N1-methylpropane-1,3-diamine (V) NMPD->Intermediate_V Reaction with 4-amino-2-chloro-6,7-dimethoxyquinazoline (B18945) Alfuzosin Alfuzosin Intermediate_V->Alfuzosin Acylation TFC Tetrahydrofuran-2-carboxylic acid TFC->Alfuzosin Acylating agent

Caption: Synthetic route to Alfuzosin utilizing this compound.

Experimental Protocols

Protocol 1: Synthesis of N1-(4-amino-6,7-dimethoxyquinazolin-2-yl)-N1-methylpropane-1,3-diamine (Intermediate V)

This protocol describes the synthesis of the key intermediate derived from this compound.

Materials:

  • 4-amino-2-chloro-6,7-dimethoxyquinazoline

  • This compound (NMPD)

  • Polar aprotic solvent (e.g., diglyme, dimethyl formamide)

Procedure:

  • In a suitable reaction vessel, dissolve 4-amino-2-chloro-6,7-dimethoxyquinazoline in a polar aprotic solvent.

  • Add this compound to the solution.

  • Heat the reaction mixture and stir for a sufficient time to ensure complete reaction.

  • Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture and proceed with workup and purification to isolate the desired intermediate, N1-(4-amino-6,7-dimethoxyquinazolin-2-yl)-N1-methylpropane-1,3-diamine.

Protocol 2: Synthesis of Alfuzosin from Intermediate V

This protocol details the acylation of the NMPD-derived intermediate to yield Alfuzosin.

Materials:

  • N1-(4-amino-6,7-dimethoxyquinazolin-2-yl)-N1-methylpropane-1,3-diamine (Intermediate V)

  • Tetrahydrofuran-2-carboxylic acid

  • Condensing agent (e.g., N,N'-dicyclohexylcarbodiimide - DCC) or conversion to a reactive derivative (e.g., acid chloride, mixed anhydride).

  • Aprotic organic solvent (e.g., methylene (B1212753) dichloride)

  • Triethylamine (B128534) (if using a reactive derivative)

  • Aqueous sodium hydroxide (B78521) solution

  • Acetonitrile (B52724)

Procedure:

  • Suspend Intermediate V (e.g., 50 g, 0.172 mol) in methylene dichloride (500 ml).

  • In a separate vessel, activate tetrahydrofuran-2-carboxylic acid (23.90 g, 0.206 mole) with a suitable condensing agent. For example, stir with N,N'-dicyclohexylcarbodiimide (39.96 g, 0.206 mol) in methylene dichloride at 0-5 °C.[1]

  • Alternatively, form a mixed anhydride (B1165640) by reacting tetrahydrofuran-2-carboxylic acid with an acyl chloride (e.g., pivaloyl chloride) or chloroformate (e.g., ethyl chloroformate) in the presence of a base like triethylamine at low temperatures (-10 to -5 °C).[3]

  • Add the solution of Intermediate V to the activated tetrahydrofuran-2-carboxylic acid mixture at a controlled temperature (e.g., 0-5 °C or -10 to -5°C).[1][3]

  • Continue stirring for approximately 1 hour to complete the reaction.[1]

  • Add water to the reaction mass and adjust the pH to 4.0-4.5.[1]

  • Separate the organic layer and discard it.

  • Raise the pH of the aqueous layer to 10-10.5 using an aqueous sodium hydroxide solution.[1]

  • Extract the aqueous layer with methylene chloride.

  • Concentrate the organic extract to remove the solvent.

  • Stir the concentrated mass with acetonitrile at 50-55 °C to precipitate Alfuzosin base.[1]

  • Filter the product and dry under vacuum.

Quantitative Data Summary

ParameterValueReference
Synthesis of Alfuzosin
Yield50 g (75% of theory)[1]
HPLC Purity99.97%[1]

Signaling Pathway

Alfuzosin functions by blocking the action of adrenaline on alpha-1 adrenergic receptors in the smooth muscle of the bladder neck and prostate. This relaxation of the smooth muscle leads to an improvement in urine flow and a reduction in the symptoms of BPH.

Diagram: Alfuzosin Mechanism of Action

Alfuzosin_MoA cluster_neuron Sympathetic Neuron cluster_muscle Prostate/Bladder Neck Smooth Muscle Cell Norepinephrine Norepinephrine Alpha1_Receptor α1-Adrenergic Receptor Norepinephrine->Alpha1_Receptor Binds to Contraction Muscle Contraction Alpha1_Receptor->Contraction Activates Relaxation Muscle Relaxation (Improved Urine Flow) Alpha1_Receptor->Relaxation Inhibition leads to Alfuzosin Alfuzosin Alfuzosin->Alpha1_Receptor Blocks

Caption: Mechanism of action of Alfuzosin as an alpha-1 adrenergic receptor antagonist.

Conclusion

This compound is a critical intermediate in the synthesis of the pharmaceutically important compound Alfuzosin. The provided protocols offer a detailed guide for its application, highlighting the reaction conditions and expected outcomes. The unique reactivity of NMPD continues to make it a valuable tool for medicinal chemists in the development of novel therapeutics.

References

N-Methyl-1,3-propanediamine in Organic Catalysis: An Overview of Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a general overview of the potential catalytic applications of N-Methyl-1,3-propanediamine based on its chemical properties and information from chemical suppliers and databases. It also includes a generalized experimental protocol for a base-catalyzed reaction to illustrate its potential mode of action.

General Properties and Potential Catalytic Role

This compound possesses both a primary and a secondary amine, making it a versatile bifunctional molecule. Its basic nature allows it to act as a base catalyst, facilitating reactions that require the deprotonation of a substrate to form a reactive intermediate.

The presence of two amine groups can also enable it to participate in reactions where it may act as a bidentate ligand or engage in cooperative catalysis. Its structural characteristics suggest potential utility in reactions such as:

  • Condensation Reactions: Acting as a basic catalyst to promote the formation of carbon-carbon or carbon-nitrogen bonds with the elimination of a small molecule like water.

  • Michael Additions: Facilitating the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.

  • Synthesis of Heterocycles: Serving as a nitrogen source and/or catalyst in the formation of nitrogen-containing ring systems.

Despite this potential, the lack of specific examples in the literature prevents the creation of detailed, validated application notes with comprehensive quantitative data.

Hypothetical Application: Base-Catalyzed Knoevenagel Condensation

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that typically utilizes a basic catalyst. This compound, with its amine functionalities, could theoretically catalyze this reaction.

Generalized Reaction Scheme

Knoevenagel_Condensation cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Reaction Steps cluster_product Product Aldehyde Aldehyde Nucleophilic Addition Nucleophilic Addition Aldehyde->Nucleophilic Addition Active Methylene (B1212753) Compound Active Methylene Compound Deprotonation Deprotonation Active Methylene Compound->Deprotonation Proton Abstraction This compound This compound This compound->Deprotonation Deprotonation->Nucleophilic Addition Carbanion Formation Dehydration Dehydration Nucleophilic Addition->Dehydration Intermediate Formation α,β-Unsaturated Product α,β-Unsaturated Product Dehydration->α,β-Unsaturated Product Water Elimination

Caption: Hypothetical workflow for a Knoevenagel condensation catalyzed by this compound.

Generalized Experimental Protocol

Disclaimer: The following protocol is a generalized representation and has not been validated for this compound due to a lack of specific literature data. It is intended for illustrative purposes only.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the aldehyde (1.0 eq) and the active methylene compound (1.0 - 1.2 eq) in a suitable solvent (e.g., ethanol, toluene, or under solvent-free conditions).

  • Catalyst Addition: Add a catalytic amount of this compound (e.g., 0.05 - 0.2 eq) to the reaction mixture.

  • Reaction Execution: Stir the reaction mixture at a specified temperature (e.g., room temperature to reflux) for a designated period. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, isolate the product by filtration. If the product is soluble, perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent.

  • Purification: Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by a suitable method, such as recrystallization or column chromatography, to obtain the pure α,β-unsaturated product.

Data Presentation

Due to the absence of specific experimental data in the literature for reactions catalyzed by this compound, a quantitative data table cannot be provided. Researchers interested in exploring the catalytic potential of this diamine would need to conduct their own systematic studies to determine optimal reaction conditions, catalyst loading, and to quantify product yields and reaction kinetics.

Conclusion

This compound is a commercially available diamine with properties that suggest its potential as a base catalyst in a variety of organic reactions. However, there is a notable lack of detailed, published experimental protocols and quantitative data to support its widespread use in this capacity. The information available primarily highlights its role as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1][2][3] Further research and publication of specific catalytic applications are needed to fully elucidate its utility and to enable the development of detailed application notes and protocols for researchers and drug development professionals.

References

Application Notes and Protocols for N-Methyl-1,3-propanediamine in Amination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-1,3-propanediamine is a versatile diamine that serves as a crucial building block and reagent in a variety of chemical transformations.[1] Its unique structure, featuring both a primary and a secondary amine, allows for selective reactions, making it a valuable component in the synthesis of complex molecules, particularly in the pharmaceutical and fine chemical industries.[1][2] This diamine is frequently employed as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and can also function as a catalyst in amination reactions, facilitating the efficient formation of carbon-nitrogen bonds.[1][2]

These application notes provide detailed protocols for the use of this compound in two key amination reactions: Nucleophilic Aromatic Substitution (SNAr) and Reductive Amination. The protocols are designed to be readily implemented in a laboratory setting.

Nucleophilic Aromatic Substitution (SNAr) with 2-Chloropyrimidine (B141910)

The electron-deficient nature of the pyrimidine (B1678525) ring makes it susceptible to nucleophilic attack, enabling the displacement of a leaving group, such as a chlorine atom, by an amine. In this protocol, this compound acts as the nucleophile, reacting with a 2-chloropyrimidine derivative.

General Reaction Scheme

G cluster_0 Reactants cluster_1 Product 2-Chloropyrimidine 2-Chloropyrimidine Derivative Product 2-(N-(3-aminopropyl)-N-methylamino)pyrimidine Derivative 2-Chloropyrimidine->Product Heat or Microwave NMPDA This compound NMPDA->Product

Caption: General SNAr reaction of a 2-chloropyrimidine with this compound.

Experimental Protocol: Microwave-Assisted SNAr

Microwave-assisted synthesis can significantly accelerate the reaction, offering a high-throughput alternative to conventional heating.[2]

Materials:

  • 2-Chloropyrimidine derivative (1.0 eq)

  • This compound (1.0-1.2 eq)

  • Solvent (e.g., ethanol, anhydrous propanol)

  • Triethylamine (B128534) (optional, as a base)

  • Microwave reaction vial

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (B86663)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a microwave reaction vial, dissolve the 2-chloropyrimidine derivative (e.g., 2 mmol) in the chosen solvent (e.g., 1 mL of anhydrous propanol).[2]

  • Add this compound (e.g., 2-2.4 mmol) to the vial.[2]

  • If required, add a base such as triethylamine (e.g., 200 µL).[2]

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120–160 °C) for a specified time (e.g., 10–30 minutes).[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the vial to room temperature.

  • Disperse the resulting precipitate in a saturated aqueous solution of sodium bicarbonate.[2]

  • Extract the product with ethyl acetate.[2]

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary
2-Chloropyrimidine DerivativeAmineSolventBaseTemperature (°C)Time (min)Yield (%)Reference
Generic 2-chloropyrimidineThis compoundPropanolTriethylamine120-16010-30Not Specified[2]

Note: The provided reference offers a general protocol for the amination of 2-chloropyrimidines. Specific yields for the reaction with this compound were not detailed and would require experimental determination.

Reductive Amination of Aldehydes

Reductive amination is a versatile method for forming carbon-nitrogen bonds. It involves the initial formation of an imine or iminium ion from an aldehyde and an amine, followed by in-situ reduction to the corresponding amine.[3][4][5][6]

General Reaction Scheme

G cluster_0 One-Pot Reaction Aldehyde Aldehyde R-CHO Aldehyde->Imine + Amine NMPDA This compound CH₃NH(CH₂)₃NH₂ NMPDA->Imine ReducingAgent Reducing Agent e.g., NaBH(OAc)₃ Product Product R-CH₂-NH(CH₃)(CH₂)₃NH₂ Imine->Product + Reducing Agent

Caption: Workflow for the reductive amination of an aldehyde with this compound.

Experimental Protocol: Reductive Amination with Sodium Triacetoxyborohydride (B8407120)

This protocol provides a general method for the reductive amination of an aldehyde with this compound using sodium triacetoxyborohydride as the reducing agent.

Materials:

  • Aldehyde (1.0 eq)

  • This compound (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc))

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the aldehyde (1 equiv, 20 mmol) in the chosen anhydrous solvent (40 mL), add this compound (1.1 equiv, 22 mmol).[5]

  • Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion.

  • Slowly add sodium triacetoxyborohydride (1.2 equiv, 24 mmol) to the stirring solution in portions.[5]

  • Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is consumed (typically 2-6 hours).[5]

  • Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution (20 mL).[5]

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with the organic solvent (e.g., ethyl acetate, 3 x 20 mL).[5]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[5]

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary
AldehydeAmineReducing AgentSolventTime (h)Yield (%)Reference
Generic AldehydeThis compoundNaBH(OAc)₃EtOAc6Not Specified[5]

Note: The provided reference offers a general gram-scale protocol for reductive amination. Specific yields for reactions with this compound would need to be determined experimentally.

Conclusion

This compound is a valuable reagent for the synthesis of nitrogen-containing compounds through various amination reactions. The protocols provided herein for SNAr and reductive amination serve as a foundation for researchers to explore the utility of this versatile diamine in their synthetic endeavors. The microwave-assisted protocol offers a rapid and efficient method, while the reductive amination procedure provides a widely applicable route to secondary and tertiary amines. Further optimization of reaction conditions for specific substrates is encouraged to achieve maximum yields and purity.

References

N-Methyl-1,3-propanediamine as a Structure-Directing Agent for Aluminophosphate Molecular Sieves: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-1,3-propanediamine (MeDAP) is a diamine that has been successfully employed as a structure-directing agent in the hydrothermal synthesis of novel layered aluminophosphate molecular sieves. Its molecular structure and charge distribution influence the arrangement of the inorganic precursor species, leading to the formation of unique crystalline frameworks. This document details the synthesis of two such materials, designated as MDAP-1 and MDAP-2, and provides the necessary protocols for their preparation and characterization.[1]

Quantitative Data Summary

The following table summarizes the key synthesis parameters and resulting product characteristics for the synthesis of aluminophosphate molecular sieves using this compound as the SDA.[1]

ParameterValueReference
Structure-Directing Agent This compound (MeDAP)[1]
Target Material MDAP-1 (intermediate), MDAP-2 (final)[1]
Synthesis Temperature 200 °C[1]
Crystallization Time Variable (MDAP-1 observed as intermediate)[1]
Resulting Framework Type Layered Aluminophosphate[1]
Empirical Formula (MDAP-1) (C₄H₁₄N₂)₁.₅[Al₃P₄O₁₆][1]
Crystal System (MDAP-1) Monoclinic[1]
Space Group (MDAP-1) P2₁/c[1]

Experimental Protocols

Synthesis of MDAP-1 and MDAP-2

This protocol describes the hydrothermal synthesis of the layered aluminophosphates MDAP-1 and MDAP-2 using this compound as the structure-directing agent.[1]

Materials:

  • Aluminum hydroxide (B78521) (pseudo-boehmite)

  • Orthophosphoric acid (85 wt%)

  • This compound (MeDAP)

  • Deionized water

Procedure:

  • Prepare the synthesis gel by mixing the aluminum hydroxide, orthophosphoric acid, this compound, and deionized water.

  • Stir the mixture vigorously to ensure homogeneity.

  • Transfer the resulting gel to a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave to 200 °C under autogenous pressure.

  • Maintain the temperature for a specified period. MDAP-1 is observed as an intermediate phase, while MDAP-2 is the final crystalline product.[1] The exact timing for isolating MDAP-1 would require careful time-course studies.

  • After crystallization, cool the autoclave to room temperature.

  • Recover the solid product by filtration.

  • Wash the product thoroughly with deionized water.

  • Dry the final product in an oven.

Characterization of Synthesized Materials

Powder X-ray Diffraction (PXRD):

  • Grind a small amount of the dried sample to a fine powder.

  • Mount the powder on a sample holder.

  • Collect the PXRD pattern using a diffractometer with CuKα radiation.

  • Analyze the diffraction pattern to identify the crystalline phases present (MDAP-1, MDAP-2) and to determine their purity.

Solid-State NMR Spectroscopy:

  • Pack the dried sample into a zirconia rotor.

  • Acquire solid-state ¹³C and ³¹P NMR spectra to confirm the integrity of the occluded this compound molecule and to probe the local environment of the phosphorus atoms in the aluminophosphate framework.[1]

Thermogravimetric Analysis (TGA):

  • Place a known weight of the as-synthesized material in a TGA instrument.

  • Heat the sample in a controlled atmosphere (e.g., air or nitrogen) at a constant heating rate.

  • Monitor the weight loss as a function of temperature to determine the amount of occluded organic SDA and water, as well as the thermal stability of the material. The organic molecules are reported to decompose around 400 °C.[1]

Visualizations

Experimental Workflow for Aluminophosphate Synthesis

The following diagram illustrates the general workflow for the hydrothermal synthesis of aluminophosphate molecular sieves using this compound as a structure-directing agent.

G cluster_preparation Gel Preparation cluster_synthesis Hydrothermal Synthesis cluster_recovery Product Recovery cluster_characterization Characterization reagents Mixing of Reagents (Al(OH)3, H3PO4, MeDAP, H2O) homogenization Homogenization (Stirring) reagents->homogenization autoclave Transfer to Autoclave homogenization->autoclave crystallization Crystallization (200 °C) autoclave->crystallization cooling Cooling crystallization->cooling filtration Filtration cooling->filtration washing Washing filtration->washing drying Drying washing->drying pxrd PXRD drying->pxrd nmr Solid-State NMR drying->nmr tga TGA drying->tga

Caption: Hydrothermal synthesis workflow.

Logical Relationship of Synthesis Components

This diagram illustrates the role of this compound as a structure-directing agent in the formation of the aluminophosphate framework.

G cluster_precursors Precursors cluster_framework Framework Formation al_source Aluminum Source (Al(OH)3) framework Layered Aluminophosphate (MDAP-1, MDAP-2) al_source->framework p_source Phosphorus Source (H3PO4) p_source->framework sda SDA (this compound) sda->framework Directs Structure

Caption: Role of SDA in framework formation.

References

Application Notes and Protocols for the Synthesis of Aluminophosphates using N-Methyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of crystalline aluminophosphates using N-Methyl-1,3-propanediamine (MeDAP) as a structure-directing agent (SDA). The information is primarily based on the work of Tuel et al., who reported the synthesis of two novel aluminophosphates, designated as MDAP-1 and MDAP-2.

Introduction

This compound is a versatile diamine that has been successfully employed as an organic template in the hydrothermal synthesis of microporous aluminophosphates.[1][2] Its specific size, shape, and charge distribution direct the formation of unique framework structures with potential applications in catalysis, separations, and as hosts for drug delivery systems.

In the presence of MeDAP, two distinct crystalline aluminophosphate phases have been identified:

  • MDAP-1 : A two-dimensional, layered aluminophosphate that forms as an intermediate phase.

  • MDAP-2 : A three-dimensional aluminophosphate that is the final, more stable product, and is isostructural with AlPO4-21.[1]

The synthesis proceeds via a hydrothermal treatment where a reactive gel containing sources of aluminum, phosphorus, and the MeDAP template is heated under autogenous pressure. The layered MDAP-1 initially crystallizes and, with prolonged heating, transforms into the more condensed MDAP-2 structure.

Data Presentation

The following tables summarize the key quantitative data for the aluminophosphates synthesized using this compound, based on the findings by Tuel et al. (2005).[1]

Table 1: Molar Composition of the Synthesis Gel

ComponentMolar Ratio
Aluminum Source (e.g., Pseudoboehmite)1.0
Phosphorus Source (e.g., 85% H₃PO₄)1.0
This compound (MeDAP)1.0
Water (H₂O)40

Note: This is a typical molar ratio for aluminophosphate synthesis and is based on the general procedures described in the reference. The exact ratios may be subject to optimization.

Table 2: Crystallographic Data for MDAP-1 and MDAP-2

ParameterMDAP-1MDAP-2
Empirical Formula (C₄H₁₄N₂)₁.₅[Al₃P₄O₁₆]Not explicitly stated
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/n
a (Å) 14.080(10)8.488(6)
b (Å) 8.4763(1)17.72(2)
c (Å) 18.9954(1)9.024(6)
**β (°) **100.95(5)106.96(5)
Z 44

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of MDAP-1 and MDAP-2 based on the available literature.[1]

Protocol 1: Synthesis of MDAP-1 (Layered Intermediate)

1. Gel Preparation: a. In a Teflon beaker, add the required amount of deionized water. b. Slowly add 85% orthophosphoric acid to the water with vigorous stirring. c. Gradually add the aluminum source (e.g., pseudoboehmite or aluminum isopropoxide) to the acidic solution. Continue stirring until a homogeneous white gel is formed. d. Add this compound dropwise to the gel while stirring continuously.

2. Hydrothermal Crystallization: a. Transfer the final gel mixture to a Teflon-lined stainless-steel autoclave. b. Seal the autoclave and place it in a preheated oven at 200°C. c. Heat the autoclave for a shorter duration (e.g., 24-48 hours) to isolate the intermediate MDAP-1 phase. d. After the crystallization period, quench the autoclave in cold water.

3. Product Recovery: a. Filter the solid product and wash it thoroughly with deionized water until the pH of the filtrate is neutral. b. Dry the product in an oven at 100°C overnight.

Protocol 2: Synthesis of MDAP-2 (Final Product)

1. Gel Preparation: a. Follow the same gel preparation procedure as described in Protocol 1.

2. Hydrothermal Crystallization: a. Transfer the gel to a Teflon-lined stainless-steel autoclave. b. Seal the autoclave and heat it at 200°C for an extended period (e.g., 72-96 hours) to allow for the transformation of MDAP-1 to MDAP-2.

3. Product Recovery: a. Follow the same product recovery steps as in Protocol 1.

Characterization: The resulting solid phases should be characterized by Powder X-ray Diffraction (PXRD) to confirm the crystalline phase (MDAP-1 or MDAP-2). Further characterization can be performed using Scanning Electron Microscopy (SEM) for morphology, Thermogravimetric Analysis (TGA) to study thermal stability and template removal, and solid-state NMR spectroscopy (²⁷Al and ³¹P MAS NMR) to probe the local environment of the aluminum and phosphorus atoms.

Visualizations

Diagram 1: Synthesis Workflow

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_synthesis Hydrothermal Synthesis cluster_products Product Isolation Al_source Aluminum Source Gel Homogeneous Gel Al_source->Gel P_source Phosphorus Source P_source->Gel MeDAP This compound MeDAP->Gel Water Deionized Water Water->Gel Autoclave Autoclave at 200°C Gel->Autoclave MDAP1 MDAP-1 (Intermediate) Autoclave->MDAP1 Shorter Time MDAP2 MDAP-2 (Final Product) Autoclave->MDAP2 Longer Time MDAP1->MDAP2 Transformation StructuralRelationship Template This compound (Structure-Directing Agent) Intermediate MDAP-1 (2D Layered Structure) Template->Intermediate Directs formation of Precursors Al³⁺ and P⁵⁺ Sources in Solution Precursors->Intermediate Self-assembles into Final MDAP-2 (3D Structure - AlPO4-21 type) Intermediate->Final Transforms upon prolonged heating

References

N-Methyl-1,3-propanediamine in Coordination Chemistry: Application Notes and Protocols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Methyl-1,3-propanediamine (CAS: 6291-84-5), a versatile diamine ligand, has garnered significant interest in coordination chemistry due to its ability to form stable complexes with a variety of transition metals. Its unique structural features, including both a primary and a secondary amine group, allow for diverse coordination modes, making it a valuable building block in the design of novel catalysts and potential therapeutic agents.[1] This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of coordination complexes involving this compound, with a focus on its utility in catalysis and potential relevance to drug development.

Physicochemical Properties of this compound

A thorough understanding of the ligand's properties is crucial for its effective use in coordination chemistry.

PropertyValueReference
Molecular Formula C₄H₁₂N₂[2]
Molecular Weight 88.15 g/mol [2]
Appearance Clear to dark amber liquid[3][4]
Boiling Point 139-141 °C[5]
Density 0.844 g/mL at 25 °C[5]
Refractive Index n20/D 1.447[5]
Flash Point 42 °C[5]
Solubility Soluble in water[3]

Synthesis of Coordination Complexes

The following protocols are adapted from established methods for the synthesis of similar diamine-metal complexes and can be applied to this compound.

Protocol 1: Synthesis of Dichloro(this compound)copper(II) - [Cu(N-Mepda)Cl₂]

This protocol is adapted from the synthesis of dichloro bis(1,3-diaminopropane) copper(II).[6]

Materials:

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • This compound (N-Mepda)

  • Ethanol

Procedure:

  • Dissolve a specific molar equivalent of CuCl₂·2H₂O in ethanol.

  • In a separate flask, dissolve the same molar equivalent of this compound in ethanol.

  • Slowly add the ligand solution to the copper(II) chloride solution with constant stirring.

  • A precipitate is expected to form upon mixing.

  • Continue stirring the reaction mixture at room temperature for 2-3 hours to ensure complete reaction.

  • Collect the precipitate by filtration and wash with a small amount of cold ethanol.

  • Dry the resulting complex in a desiccator over anhydrous CaCl₂.

Expected Characterization: The resulting complex is expected to be a colored solid. Characterization can be performed using techniques such as elemental analysis, FT-IR spectroscopy, and UV-Vis spectroscopy to confirm the coordination of the ligand to the copper center.

Protocol 2: Synthesis of Diacetato(this compound)palladium(II) - [Pd(N-Mepda)(OAc)₂]

This protocol is based on general methods for the synthesis of palladium(II) amine complexes.

Materials:

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • This compound (N-Mepda)

  • Dichloromethane (CH₂Cl₂) or another suitable solvent

Procedure:

  • Dissolve a specific molar equivalent of palladium(II) acetate in dichloromethane.

  • In a separate flask, dissolve the same molar equivalent of this compound in dichloromethane.

  • Slowly add the ligand solution to the palladium(II) acetate solution with constant stirring under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • If a precipitate forms, collect it by filtration. If no precipitate forms, the solvent can be removed under reduced pressure to yield the complex.

  • Wash the isolated complex with a small amount of a non-coordinating solvent like hexane (B92381) and dry under vacuum.

Expected Characterization: The palladium complex is expected to be a solid. Characterization would involve elemental analysis, ¹H and ¹³C NMR spectroscopy, and FT-IR spectroscopy to confirm the structure of the complex.

Diagram of Synthetic Workflow:

Synthesis_Workflow General Workflow for Synthesis of Metal Complexes cluster_ligand Ligand Preparation cluster_metal_salt Metal Salt Preparation L This compound (in Ethanol/DCM) Mix Mixing and Reaction (Stirring at RT) L->Mix M Metal Salt (e.g., CuCl₂ or Pd(OAc)₂) (in Ethanol/DCM) M->Mix Isolate Isolation (Filtration/Evaporation) Mix->Isolate Wash Washing (Cold Ethanol/Hexane) Isolate->Wash Dry Drying (Desiccator/Vacuum) Wash->Dry Complex Final Complex [M(N-Mepda)X₂] Dry->Complex Characterize Characterization (Spectroscopy, etc.) Complex->Characterize

General Synthetic Workflow

Applications in Catalysis

Complexes of this compound are promising candidates for various catalytic transformations.

Application 1: Catalytic Aerobic Oxidation of Alcohols

Copper complexes containing diamine ligands, in conjunction with TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), are known to be effective catalysts for the aerobic oxidation of primary alcohols to aldehydes.[7][8]

Representative Protocol for Benzyl (B1604629) Alcohol Oxidation:

Materials:

  • [Cu(N-Mepda)Cl₂] (catalyst)

  • Benzyl alcohol (substrate)

  • TEMPO

  • N-Methylimidazole (NMI) as a co-catalyst/base

  • Acetonitrile (B52724) (solvent)

  • Ambient air or O₂ balloon

Procedure:

  • To a reaction flask, add [Cu(N-Mepda)Cl₂] (e.g., 5 mol%), TEMPO (e.g., 5 mol%), and NMI (e.g., 10 mol%).

  • Add acetonitrile as the solvent.

  • Add benzyl alcohol to the mixture.

  • Stir the reaction mixture vigorously at room temperature under an atmosphere of air or oxygen (balloon).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the product can be isolated using standard work-up and purification techniques (e.g., extraction and column chromatography).

Quantitative Data from Analogous Systems: Copper/diamine/TEMPO catalyst systems have been shown to achieve high yields for the oxidation of a variety of primary alcohols. For instance, the (bpy)CuI/TEMPO/NMI system can achieve complete conversion of benzyl alcohol in approximately 30 minutes at room temperature.[8]

Proposed Catalytic Cycle for Aerobic Alcohol Oxidation:

Catalytic_Cycle_Oxidation Proposed Catalytic Cycle for Copper-Catalyzed Aerobic Alcohol Oxidation CuI Cu(I) Species CuII_OH Cu(II)-OH CuI->CuII_OH + O₂ CuII_alkoxide Cu(II)-Alkoxide CuII_alkoxide->CuI + TEMPO - RCHO - TEMPO-H CuII_OH->CuII_alkoxide + RCH₂OH - H₂O Substrate RCH₂OH Product RCHO (Aldehyde) O2 O₂ H2O H₂O TEMPO TEMPO TEMPOH TEMPO-H TEMPOH->TEMPO [O]

Proposed Catalytic Cycle
Application 2: Palladium-Catalyzed Heck Cross-Coupling Reaction

Palladium complexes with nitrogen-containing ligands are widely used as catalysts for C-C bond formation reactions, such as the Heck reaction.[9]

Representative Protocol for the Heck Reaction of Iodobenzene (B50100) and Styrene:

Materials:

  • [Pd(N-Mepda)(OAc)₂] (catalyst)

  • Iodobenzene (aryl halide)

  • Styrene (alkene)

  • A suitable base (e.g., triethylamine (B128534) (Et₃N) or sodium acetate (NaOAc))

  • A suitable solvent (e.g., acetonitrile (MeCN) or N,N-dimethylformamide (DMF))

Procedure:

  • To a reaction flask under an inert atmosphere, add [Pd(N-Mepda)(OAc)₂] (e.g., 0.1-1 mol%).

  • Add the aryl halide, the alkene, and the base.

  • Add the solvent.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir.

  • Monitor the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture, perform a suitable work-up (e.g., filtration of salts, extraction), and purify the product by column chromatography or recrystallization.

Quantitative Data from Analogous Systems: Heck reactions catalyzed by palladium complexes with pyridyl-imine ligands have shown complete conversion of iodobenzene to trans-methyl-cinnamate within 2.5 hours at 80 °C.[10] Yields for the coupling of aryl iodides with various olefins using palladium-diamine complexes are often high.[9]

Potential Applications in Drug Development

While specific studies on the biological activity of this compound complexes are limited, the broader class of transition metal complexes with diamine and Schiff base ligands has shown promise in several therapeutic areas.

Antimicrobial Activity

Metal complexes often exhibit enhanced antimicrobial activity compared to the free ligands.[11] This is attributed to the chelation theory, which suggests that the polarity of the metal ion is reduced upon coordination, increasing the lipophilicity of the complex and facilitating its penetration through the lipid membranes of microorganisms. Once inside the cell, the metal ion can interfere with normal cellular processes. Complexes of copper, nickel, and zinc with ligands similar to this compound have demonstrated activity against both Gram-positive and Gram-negative bacteria.[11]

Anticancer Activity

The design of new metal-based anticancer agents is an active area of research.[1] Metal complexes can interact with biological targets such as DNA and proteins, leading to cytotoxic effects in cancer cells. For example, some copper and zinc complexes have shown inhibitory activity against human cancer cell lines, such as liver cancer (HepG2) and breast cancer (MCF-7).[1] The mechanism of action can involve the induction of apoptosis through various cellular pathways.

Logical Relationship for Potential Biological Activity:

Biological_Activity Potential Biological Activity of Metal Complexes Ligand This compound Complex Metal Complex Ligand->Complex Metal Transition Metal Ion (e.g., Cu, Pd, Zn) Metal->Complex Lipophilicity Increased Lipophilicity Complex->Lipophilicity Cell_Membrane Cell Membrane Penetration Lipophilicity->Cell_Membrane Biological_Target Interaction with Biological Targets (DNA, Proteins) Cell_Membrane->Biological_Target Antimicrobial Antimicrobial Activity Biological_Target->Antimicrobial Anticancer Anticancer Activity (Cytotoxicity, Apoptosis) Biological_Target->Anticancer

Rationale for Biological Activity

Conclusion

This compound serves as a versatile and valuable ligand in coordination chemistry. The protocols and data presented herein, adapted from studies on analogous systems, provide a solid foundation for researchers to explore the synthesis of its metal complexes and investigate their applications in catalysis and drug development. Further research is warranted to fully elucidate the specific catalytic efficiencies and biological mechanisms of action of this compound-based coordination compounds.

References

experimental protocol for using N-Methyl-1,3-propanediamine in polymer synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the utilization of N-Methyl-1,3-propanediamine as a monomer in the synthesis of polyamides and polyureas/polyureas. The unique structure of this compound, featuring both a primary and a secondary amine, imparts distinct properties to the resulting polymers. These protocols are intended to serve as a comprehensive guide for researchers in the development of novel polymeric materials.

General Information on this compound

This compound is a versatile diamine with the chemical formula C₄H₁₂N₂. Its asymmetric nature, with one primary and one secondary amine group, offers the potential for selective reactions and the creation of polymers with specific architectures. This diamine is a liquid at room temperature and is soluble in water and various organic solvents.

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 6291-84-5
Molecular Weight 88.15 g/mol
Boiling Point 139-141 °C
Density 0.844 g/mL at 25 °C

Safety Precautions

This compound is a corrosive and flammable substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[1]

Polyamide Synthesis via Interfacial Polymerization

This protocol details the synthesis of a polyamide from this compound and a diacyl chloride (e.g., sebacoyl chloride) using an interfacial polymerization technique. This method is robust and proceeds rapidly at the interface of two immiscible liquids.

Experimental Protocol: Interfacial Polyamide Synthesis

Materials:

  • This compound

  • Sebacoyl chloride (or other suitable diacyl chloride)

  • Sodium hydroxide (B78521) (NaOH)

  • Hexane (or another suitable organic solvent)

  • Deionized water

Equipment:

  • Beaker

  • Glass rod or tweezers

  • Stirring plate (optional)

Procedure:

  • Aqueous Phase Preparation: Prepare an aqueous solution of this compound. For example, dissolve a specific molar equivalent of this compound and a molar excess of sodium hydroxide (to neutralize the HCl byproduct) in deionized water.

  • Organic Phase Preparation: Prepare a solution of an equimolar amount of sebacoyl chloride in an organic solvent that is immiscible with water, such as hexane.

  • Polymerization: Carefully layer the organic phase on top of the aqueous phase in a beaker. A polymer film will form instantly at the interface.

  • Polymer Collection: The polyamide film can be continuously drawn from the interface using a glass rod or tweezers and wound onto a spool.

  • Washing and Drying: The resulting polymer should be washed thoroughly with water and then with a suitable solvent (e.g., acetone (B3395972) or ethanol) to remove unreacted monomers and byproducts. The polymer is then dried in a vacuum oven at a moderate temperature.

Expected Outcome:

This procedure yields a solid polyamide. The properties of the polymer will depend on the specific diacyl chloride used. The incorporation of the N-methyl group is expected to influence the polymer's solubility and thermal properties compared to polyamides derived from symmetric diamines.

Polyurea Synthesis via Solution Polymerization

This protocol describes the synthesis of a polyurea through the reaction of this compound with a diisocyanate, such as 4,4'-Methylenebis(phenyl isocyanate) (MDI), in a suitable solvent.

Experimental Protocol: Solution Polyurea Synthesis

Materials:

  • This compound

  • 4,4'-Methylenebis(phenyl isocyanate) (MDI)

  • Anhydrous N,N-Dimethylacetamide (DMAc) or other suitable polar aprotic solvent

  • Methanol (for quenching)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Dropping funnel

  • Thermometer

Procedure:

  • Reaction Setup: Assemble a dry three-necked flask equipped with a mechanical stirrer, nitrogen inlet/outlet, and a dropping funnel. Purge the system with dry nitrogen.

  • Diamine Solution: In the flask, dissolve a specific molar equivalent of this compound in anhydrous DMAc.

  • Diisocyanate Addition: Prepare a solution of an equimolar amount of MDI in anhydrous DMAc in the dropping funnel.

  • Polymerization: While stirring the diamine solution under a nitrogen atmosphere, add the MDI solution dropwise over a period of 30-60 minutes. An exothermic reaction may be observed. Maintain the reaction temperature at room temperature or slightly below.

  • Reaction Completion: After the addition is complete, continue stirring the reaction mixture at room temperature for several hours until a significant increase in viscosity is observed.

  • Polymer Precipitation and Isolation: Precipitate the polymer by pouring the viscous solution into a non-solvent such as methanol.

  • Washing and Drying: Collect the precipitated polymer by filtration, wash it thoroughly with the non-solvent, and dry it in a vacuum oven at an appropriate temperature.

Expected Outcome:

This procedure will yield a solid polyurea. The properties of the resulting polymer, such as its thermal stability and mechanical strength, will be influenced by the presence of the N-methyl group in the polymer backbone.

Characterization of Polymers

The synthesized polymers can be characterized by various analytical techniques to determine their structure, molecular weight, and thermal properties.

Summary of Characterization Techniques and Expected Data

Characterization TechniqueInformation Obtained
Fourier-Transform Infrared Spectroscopy (FTIR) Confirmation of amide or urea (B33335) bond formation (presence of C=O and N-H stretching bands).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Elucidation of the polymer structure and confirmation of monomer incorporation.
Gel Permeation Chromatography (GPC) Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
Differential Scanning Calorimetry (DSC) Measurement of glass transition temperature (Tg) and melting temperature (Tm).
Thermogravimetric Analysis (TGA) Evaluation of the thermal stability of the polymer.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the synthesis protocols described above.

Polyamide_Synthesis_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase Diamine This compound Aq_Solution Aqueous Solution Diamine->Aq_Solution NaOH NaOH NaOH->Aq_Solution Polymerization Interfacial Polymerization Aq_Solution->Polymerization Diacyl_Chloride Sebacoyl Chloride Org_Solution Organic Solution Diacyl_Chloride->Org_Solution Solvent Hexane Solvent->Org_Solution Org_Solution->Polymerization Collection Polymer Collection Polymerization->Collection Washing_Drying Washing & Drying Collection->Washing_Drying Polyamide Polyamide Product Washing_Drying->Polyamide Polyurea_Synthesis_Workflow cluster_reactants Reactant Preparation Diamine This compound Diamine_Solution Diamine Solution Diamine->Diamine_Solution Solvent1 Anhydrous DMAc Solvent1->Diamine_Solution Polymerization Solution Polymerization Diamine_Solution->Polymerization Diisocyanate MDI Diisocyanate_Solution Diisocyanate Solution Diisocyanate->Diisocyanate_Solution Solvent2 Anhydrous DMAc Solvent2->Diisocyanate_Solution Diisocyanate_Solution->Polymerization Precipitation Precipitation Polymerization->Precipitation Isolation Filtration & Washing Precipitation->Isolation Drying Drying Isolation->Drying Polyurea Polyurea Product Drying->Polyurea

References

Application Notes and Protocols: N-Methyl-1,3-propanediamine as a Key Intermediate in the Synthesis of Alfuzosin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of N-Methyl-1,3-propanediamine as a pivotal intermediate in the synthesis of the active pharmaceutical ingredient (API), Alfuzosin (B1207546). Detailed experimental protocols, quantitative data, and a visualization of the relevant biological signaling pathway are presented to support research and development in this area.

Introduction

This compound is a versatile diamine that serves as a critical building block in the synthesis of numerous pharmaceutical compounds.[1][2][3] Its unique structure, featuring both a primary and a secondary amine group, allows for selective reactions to build complex molecular architectures necessary for therapeutically active agents.[2] One of the prominent applications of this compound is in the synthesis of Alfuzosin, an α1-adrenergic receptor antagonist used for the treatment of benign prostatic hyperplasia (BPH).[4][5] This document outlines the synthetic route to Alfuzosin from this compound, providing detailed protocols and associated data.

Synthesis of Alfuzosin

The synthesis of Alfuzosin from this compound typically involves a multi-step process. A key intermediate, N¹-(4-amino-6,7-dimethoxyquinazolin-2-yl)-N¹-methylpropane-1,3-diamine, is first synthesized and then acylated to yield the final Alfuzosin base.

Experimental Workflow for Alfuzosin Synthesis

cluster_0 Step 1: Synthesis of Intermediate (V) cluster_1 Step 2: Synthesis of Alfuzosin Base cluster_2 Step 3: Purification and Salt Formation 4-amino-2-chloro-6,7-dimethoxyquinazoline (B18945) 4-amino-2-chloro-6,7-dimethoxyquinazoline Reaction1 Condensation Reaction 4-amino-2-chloro-6,7-dimethoxyquinazoline->Reaction1 This compound This compound This compound->Reaction1 Intermediate_V N¹-(4-amino-6,7-dimethoxyquinazolin-2-yl)- N¹-methylpropane-1,3-diamine (V) Reaction1->Intermediate_V Reaction2 Acylation Reaction Intermediate_V->Reaction2 Tetrahydrofuran-2-carboxylic_acid Tetrahydrofuran-2-carboxylic acid (or reactive derivative) Tetrahydrofuran-2-carboxylic_acid->Reaction2 Alfuzosin_Base Alfuzosin Base Reaction2->Alfuzosin_Base Purification Purification (e.g., Crystallization) Alfuzosin_Base->Purification Salt_Formation Salt Formation (with HCl) Purification->Salt_Formation Alfuzosin_HCl Alfuzosin Hydrochloride Salt_Formation->Alfuzosin_HCl

Caption: Synthetic workflow for Alfuzosin.

Detailed Experimental Protocols

Protocol 1: Synthesis of N¹-(4-amino-6,7-dimethoxyquinazolin-2-yl)-N¹-methylpropane-1,3-diamine (Intermediate V)

This protocol is a compilation based on procedures described in various patents.

Materials:

Procedure:

  • Condensation: In a suitable reactor, a mixture of 4-amino-2-chloro-6,7-dimethoxyquinazoline and an excess of this compound is heated in a solvent such as isoamyl alcohol. The reaction mixture is refluxed for several hours.

  • Work-up and Isolation: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then treated with an appropriate solvent to precipitate the product, which is collected by filtration.

  • Alternative Route via Nitrile Intermediate: An alternative method involves the reaction of 4-amino-2-chloro-6,7-dimethoxyquinazoline with 3-methylaminopropionitrile to form 3-[(4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino]propanenitrile.[6]

  • Hydrogenation: The resulting nitrile intermediate is then hydrogenated in the presence of a Raney Nickel catalyst in an alcoholic solvent containing ammonia under hydrogen pressure.[7][8]

  • Purification: The crude intermediate can be purified by crystallization from a suitable solvent like methanol.

Protocol 2: Synthesis of Alfuzosin Base

This protocol details the acylation of Intermediate V to form the Alfuzosin base.

Materials:

Procedure:

  • Activation of Carboxylic Acid (if necessary):

    • Using DCC: A mixture of tetrahydrofuran-2-carboxylic acid and N,N'-dicyclohexylcarbodiimide is stirred in methylene dichloride at 0-5°C.[7]

    • Using Ethyl Chloroformate: Ethyl chloroformate is added to a mixture of tetrahydrofuran-2-carboxylic acid and triethylamine in methylene dichloride at 0-5°C to form a mixed anhydride.[7]

  • Acylation Reaction: To the activated carboxylic acid derivative, a solution of N¹-(4-amino-6,7-dimethoxyquinazolin-2-yl)-N¹-methylpropane-1,3-diamine in methylene dichloride is added at a low temperature (e.g., -10 to 5°C). The reaction mixture is stirred for an additional hour to complete the reaction.[7][8]

  • Work-up: Water is added to the reaction mixture, and the pH is adjusted to 4.0-4.5. The organic layer is separated and discarded. The pH of the aqueous layer is then raised to 10-10.5 with an aqueous sodium hydroxide solution.[7][8]

  • Extraction and Isolation: The aqueous layer is extracted with methylene chloride. The organic extract is concentrated to remove the solvent.[7][8]

  • Crystallization: The concentrated mass is stirred with acetonitrile at 50-55°C to afford the Alfuzosin base, which is then filtered and dried under vacuum.[7]

Protocol 3: Preparation of Alfuzosin Hydrochloride

Materials:

  • Alfuzosin base

  • Ethanol

  • Hydrogen chloride (gas or in ethanol)

  • Diethyl ether

Procedure:

  • Dissolution: Alfuzosin base is dissolved in ethanol, and the mixture is heated to reflux to ensure complete dissolution.[1]

  • Charcoal Treatment (Optional): Activated charcoal can be added to the hot solution, stirred, and then filtered to remove impurities.[1]

  • Precipitation: The filtrate is cooled, and ethanol saturated with hydrogen chloride gas is added. Diethyl ether is then slowly added to induce precipitation.[1]

  • Crystallization and Isolation: The mixture is stirred for an extended period to allow for complete crystallization. The product is then filtered, washed with diethyl ether, and dried in a vacuum oven.[1]

Quantitative Data

The following tables summarize the quantitative data reported in various sources for the synthesis of Alfuzosin and its intermediates.

Table 1: Yield and Purity of Alfuzosin Base

ReactantsCoupling Agent/MethodSolventYield (%)Purity (HPLC)Reference
N¹-(4-amino-6,7-dimethoxyquinazolin-2-yl)-N¹-methylpropane-1,3-diamine, Tetrahydrofuran-2-carboxylic acidDCCMethylene Dichloride7599.97%[7]
N¹-(4-amino-6,7-dimethoxyquinazolin-2-yl)-N¹-methylpropane-1,3-diamine, Tetrahydrofuran-2-carboxylic acidPivaloyl ChlorideMethylene Dichloride78.599.97%[8]

Table 2: Industrial Scale Synthesis of an Alfuzosin Intermediate

Starting MaterialIntermediate ProductReagentsYield (%)Reference
4-amino-2-chloro-6,7-dimethoxyquinazoline (17.5 kg)N¹-(4-amino-6,7-dimethoxyquinazol-2-yl)-N¹-methyl-N²-(tetrahydrofuronyl-2)-propylenediamine (20.74 kg)Tetrahydro-N-(3-(methylamino)propyl)furan-2-carboxamide (19.93 kg), Isoamyl alcohol72.89[6]

Biological Signaling Pathway

Alfuzosin functions as a selective antagonist of α1-adrenergic receptors, which are located on the smooth muscle of the prostate, bladder neck, and urethra.[5][9] Blockade of these receptors leads to smooth muscle relaxation, thereby reducing the resistance to urinary flow and alleviating the symptoms of BPH.

Signaling Pathway of Alfuzosin Action

cluster_0 Normal Physiological Response cluster_1 Action of Alfuzosin Norepinephrine Norepinephrine Alpha1_Receptor α1-Adrenergic Receptor Norepinephrine->Alpha1_Receptor Binds to Blocked_Receptor α1-Adrenergic Receptor (Blocked) Norepinephrine->Blocked_Receptor Binding blocked Gq_Protein Gq Protein Activation Alpha1_Receptor->Gq_Protein PLC Phospholipase C (PLC) Activation Gq_Protein->PLC IP3_DAG ↑ IP3 and DAG PLC->IP3_DAG Calcium ↑ Intracellular Ca²⁺ IP3_DAG->Calcium Contraction Smooth Muscle Contraction (Prostate, Bladder Neck) Calcium->Contraction Relaxation Smooth Muscle Relaxation Contraction->Relaxation Inhibition leads to Alfuzosin Alfuzosin Alfuzosin->Blocked_Receptor Antagonizes No_Signal Signal Transduction Inhibited

Caption: Mechanism of action of Alfuzosin.

Conclusion

This compound is a demonstrably valuable intermediate for the synthesis of the active pharmaceutical ingredient Alfuzosin. The provided protocols, compiled from reputable sources, offer a detailed guide for the laboratory-scale synthesis and purification of this important drug. The quantitative data presented allows for an estimation of expected yields and purity, crucial for process optimization. Furthermore, the visualization of Alfuzosin's mechanism of action provides a clear understanding of its therapeutic effect at the molecular level. These application notes serve as a comprehensive resource for scientists and professionals involved in the research and development of pharmaceuticals.

References

Application of N-Methyl-1,3-propanediamine in the Synthesis of Alfuzosin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alfuzosin (B1207546), a selective α1-adrenergic receptor antagonist, is a widely used pharmaceutical agent for the treatment of benign prostatic hyperplasia (BPH). Its synthesis involves several key steps, with the incorporation of a specific side chain being crucial for its pharmacological activity. N-Methyl-1,3-propanediamine is a critical building block in the construction of this side chain, and its efficient application is paramount for a successful and scalable synthesis of Alfuzosin. This document provides detailed application notes and protocols for the use of this compound in the synthesis of Alfuzosin, supported by quantitative data and visual representations of the synthetic pathways.

Synthetic Pathways Involving this compound

There are two primary strategies for incorporating this compound into the Alfuzosin scaffold.

Strategy 1: Initial Amidation followed by Nucleophilic Substitution

In this approach, this compound is first acylated with tetrahydro-2-furoic acid or its ester derivative to form the intermediate N¹-methyl-N²-tetrahydrofuroyl-1,3-propanediamine. This intermediate is then reacted with 4-amino-2-chloro-6,7-dimethoxyquinazoline (B18945) to yield Alfuzosin.

THF_acid Tetrahydro-2-furoic acid Intermediate N¹-methyl-N²-tetrahydrofuroyl-1,3-propanediamine THF_acid->Intermediate Alcohol, Heat NMPD This compound NMPD->Intermediate ACDMQ 4-amino-2-chloro-6,7-dimethoxyquinazoline Alfuzosin Alfuzosin ACDMQ->Alfuzosin Intermediate->Alfuzosin Isoamyl alcohol, Heat

Caption: Synthetic Strategy 1 for Alfuzosin.

Strategy 2: Initial Quinazoline Substitution followed by Amidation

This alternative route involves the initial reaction of this compound with a suitable 4-amino-6,7-dimethoxyquinazoline precursor, such as 4-amino-2-chloro-6,7-dimethoxyquinazoline, to form N¹-(4-amino-6,7-dimethoxyquinazolin-2-yl)-N¹-methylpropane-1,3-diamine. This intermediate is subsequently acylated with tetrahydrofuran-2-carboxylic acid or a reactive derivative to produce Alfuzosin.[1]

ACDMQ 4-amino-2-chloro-6,7-dimethoxyquinazoline Intermediate N¹-(4-amino-6,7-dimethoxyquinazolin-2-yl)-N¹-methylpropane-1,3-diamine ACDMQ->Intermediate Solvent, Heat NMPD This compound NMPD->Intermediate THF_acid_deriv Tetrahydrofuran-2-carboxylic acid derivative Alfuzosin Alfuzosin THF_acid_deriv->Alfuzosin Intermediate->Alfuzosin Condensing agent, Solvent

Caption: Synthetic Strategy 2 for Alfuzosin.

Quantitative Data Summary

The following table summarizes key quantitative data from various reported syntheses of Alfuzosin utilizing this compound.

Intermediate/ProductReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
N¹-methyl-N²-tetrahydrofuroyl-1,3-propanediamineTetrahydro-2-furoic acid methyl ester, this compoundMethanol4230--[2]
Alfuzosin (from Strategy 1)N¹-methyl-N²-tetrahydrofuroyl-1,3-propanediamine, 4-amino-2-chloro-6,7-dimethoxyquinazolineIsoamyl alcoholReflux (110-120)1272.89-[3]
Alfuzosin (from Strategy 2)N¹-(4-amino-6,7-dimethoxyquinazolin-2-yl)-N¹-methylpropane-1,3-diamine, Tetrahydrofuran-2-carboxylic acid, N,N'-dicyclohexylcarbodiimideMethylene (B1212753) dichloride0-517599.97[1]
Alfuzosin (from Strategy 2)N¹-(4-amino-6,7-dimethoxyquinazolin-2-yl)-N¹-methylpropane-1,3-diamine, Tetrahydrofuran-2-carboxylic acid, Ethyl chloroformate, TriethylamineMethylene dichloride0-51--[1]

Experimental Protocols

Protocol 1: Synthesis of N¹-methyl-N²-tetrahydrofuroyl-1,3-propanediamine (Intermediate for Strategy 1)

This protocol is based on the general principles of amidation reactions.

Workflow:

Start Start Charge_Reactors Charge reactor with Tetrahydro-2-furoic acid ester and solvent Start->Charge_Reactors Add_NMPD Slowly add This compound Charge_Reactors->Add_NMPD Heat_React Heat the mixture and maintain temperature Add_NMPD->Heat_React Monitor_Reaction Monitor reaction completion by GC/TLC Heat_React->Monitor_Reaction Distill_Solvent Distill off the solvent Monitor_Reaction->Distill_Solvent Isolate_Product Isolate the product Distill_Solvent->Isolate_Product End End Isolate_Product->End

Caption: Workflow for Intermediate Synthesis.

Methodology:

  • Charging the Reactor: To a suitable reactor, charge methyl tetrahydro-2-furoate and an appropriate solvent such as methanol.

  • Addition of this compound: Slowly add this compound to the reactor at a controlled temperature (e.g., 30°C).[2]

  • Reaction: Heat the reaction mixture to a specified temperature (e.g., 42°C) and maintain for an extended period (e.g., 30 hours).[2]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture. The solvent is then removed by distillation under atmospheric or reduced pressure.[2]

  • Isolation: The resulting residue, N¹-methyl-N²-tetrahydrofuroyl-1,3-propanediamine, can be used in the next step with or without further purification.

Protocol 2: Synthesis of Alfuzosin via Strategy 2

This protocol describes the acylation of N¹-(4-amino-6,7-dimethoxyquinazolin-2-yl)-N¹-methylpropane-1,3-diamine.

Workflow:

Start Start Prepare_Mixture Prepare a mixture of Tetrahydrofuran-2-carboxylic acid and condensing agent in solvent Start->Prepare_Mixture Cool_Mixture Cool the mixture to 0-5°C Prepare_Mixture->Cool_Mixture Add_Diamine Add N¹-(4-amino-6,7-dimethoxyquinazolin-2-yl) -N¹-methylpropane-1,3-diamine Cool_Mixture->Add_Diamine Stir_React Stir for 1 hour at 0-5°C Add_Diamine->Stir_React Filter_Byproduct Filter off by-product (e.g., dicyclohexylurea) Stir_React->Filter_Byproduct Aqueous_Workup Perform aqueous work-up (pH adjustments and extractions) Filter_Byproduct->Aqueous_Workup Concentrate Concentrate the organic extract Aqueous_Workup->Concentrate Crystallize Crystallize Alfuzosin base from a suitable solvent Concentrate->Crystallize End End Crystallize->End

Caption: Workflow for Alfuzosin Synthesis (Strategy 2).

Methodology:

  • Activation of Carboxylic Acid: In a reactor, a mixture of tetrahydrofuran-2-carboxylic acid and a condensing agent (e.g., N,N'-dicyclohexylcarbodiimide) is stirred in a suitable aprotic solvent like methylene dichloride at a low temperature (0-5°C).[1][4]

  • Amine Addition: To this mixture, N¹-(4-amino-6,7-dimethoxyquinazolin-2-yl)-N¹-methylpropane-1,3-diamine is added, and the stirring is continued at the same temperature for approximately 1 hour to complete the reaction.[1][4]

  • By-product Removal: The solid by-product, such as dicyclohexylurea, is removed by filtration.[1][4]

  • Aqueous Work-up: Water is added to the filtrate, and the pH is adjusted to 4.0-4.5. The organic layer is discarded. The pH of the aqueous layer is then raised to 10-10.5 with an aqueous sodium hydroxide (B78521) solution.[1][4]

  • Extraction: The aqueous layer is extracted with a solvent like methylene chloride.[1][4]

  • Isolation and Purification: The organic extract is concentrated to remove the solvent. The resulting crude Alfuzosin base is then stirred with a solvent such as acetone (B3395972) or acetonitrile (B52724) to induce crystallization. The product is collected by filtration and dried under vacuum.[1][4]

Conclusion

This compound is an indispensable reagent in the synthesis of Alfuzosin. The choice between the two primary synthetic strategies will depend on factors such as the availability of starting materials, desired process scalability, and overall cost-effectiveness. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals to effectively utilize this compound in the synthesis of this important pharmaceutical compound. Careful control of reaction conditions is crucial to achieve high yields and purity of the final product.

References

Application Notes and Protocols: A Novel Approach to Lapyrium Chloride Analogue Synthesis Utilizing N-Methyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lapyrium (B1674504) chloride, a quaternary ammonium (B1175870) compound, is a well-established cationic surfactant with applications as a biocide and antistatic agent.[1][2] The conventional synthesis of lapyrium chloride and its derivatives typically involves the reaction of fatty acids or their chlorides with ethanolamine, followed by amidation and quaternization.[3] This document outlines a theoretical and novel synthetic pathway for a structural analogue of lapyrium chloride, employing N-Methyl-1,3-propanediamine as a key building block. This alternative approach leverages the unique properties of this compound, a versatile diamine compound used in various organic syntheses.[4] The proposed synthesis proceeds through the formation of an amide intermediate, which is subsequently quaternized.

Application Notes

The utilization of this compound in the synthesis of a lapyrium chloride analogue offers a potential route to novel surfactant molecules with tailored properties. The presence of a secondary amine and a primary amine in this compound allows for selective reactions to build intricate molecular structures.[4] The resulting analogue would differ from traditional lapyrium chloride in the linker region between the hydrophobic tail and the cationic head group, potentially influencing its physicochemical properties such as solubility, critical micelle concentration, and biological activity.

This proposed synthetic route is intended for research and development purposes to explore new chemical entities with surfactant and antimicrobial properties. The protocols provided are based on established principles of organic chemistry, specifically amidation and quaternization reactions.[5] Researchers can adapt these methodologies to synthesize a library of related compounds for structure-activity relationship (SAR) studies.

Proposed Synthesis of Lapyrium Chloride Analogue

The proposed synthesis is a two-step process:

  • Amidation: Reaction of lauroyl chloride with this compound to form the intermediate, N-(3-(methylamino)propyl)dodecanamide.

  • Quaternization: Reaction of the amide intermediate with a suitable quaternizing agent, such as methyl chloride or another alkyl halide, to yield the final lapyrium chloride analogue.

Experimental Protocols

Protocol 1: Synthesis of N-(3-(methylamino)propyl)dodecanamide (Amide Intermediate)

This protocol details the synthesis of the key amide intermediate from lauroyl chloride and this compound.

Materials:

  • Lauroyl chloride

  • This compound[6]

  • Anhydrous dichloromethane (B109758) (DCM)

  • Triethylamine (B128534) (Et3N)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of lauroyl chloride (1 equivalent) in anhydrous dichloromethane to the cooled solution via a dropping funnel with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure N-(3-(methylamino)propyl)dodecanamide.

Protocol 2: Synthesis of Lapyrium Chloride Analogue (Quaternization)

This protocol describes the quaternization of the amide intermediate to yield the final product.

Materials:

  • N-(3-(methylamino)propyl)dodecanamide

  • Methyl chloride (or other suitable alkyl halide)

  • Anhydrous acetone (B3395972) or acetonitrile (B52724)

  • Round-bottom flask equipped with a reflux condenser

  • Magnetic stirrer

Procedure:

  • Dissolve the purified N-(3-(methylamino)propyl)dodecanamide (1 equivalent) in a suitable anhydrous solvent such as acetone or acetonitrile in a round-bottom flask.

  • Introduce the quaternizing agent, such as methyl chloride (excess), into the solution. For gaseous reagents like methyl chloride, this can be bubbled through the solution. For liquid alkyl halides, add 1.2 equivalents.

  • Heat the reaction mixture to reflux for 12-24 hours.

  • Monitor the formation of a precipitate, which is the quaternary ammonium salt.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the precipitate by filtration.

  • Wash the solid product with cold solvent to remove any unreacted starting materials.

  • Dry the final product under vacuum.

Data Presentation

Table 1: Reactant Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Role
This compoundC4H12N288.15Starting Material[7]
Lauroyl ChlorideC12H23ClO218.76Starting Material
Methyl ChlorideCH3Cl50.49Quaternizing Agent

Table 2: Hypothetical Product Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Product Type
N-(3-(methylamino)propyl)dodecanamideC16H34N2O270.46Intermediate
Lapyrium Chloride AnalogueC17H37ClN2O320.95Final Product

Visualizations

Logical Workflow for the Synthesis of Lapyrium Chloride Analogue

G cluster_0 Step 1: Amidation cluster_1 Step 2: Quaternization Lauroyl_Chloride Lauroyl_Chloride Amidation_Reaction Amidation Reaction (DCM, Et3N, 0°C to RT) Lauroyl_Chloride->Amidation_Reaction N_Methyl_1_3_propanediamine This compound N_Methyl_1_3_propanediamine->Amidation_Reaction Amide_Intermediate N-(3-(methylamino)propyl)dodecanamide Amidation_Reaction->Amide_Intermediate Quaternization_Reaction Quaternization Reaction (Acetone/Acetonitrile, Reflux) Amide_Intermediate->Quaternization_Reaction Quaternizing_Agent Quaternizing Agent (e.g., Methyl Chloride) Quaternizing_Agent->Quaternization_Reaction Final_Product Lapyrium Chloride Analogue Quaternization_Reaction->Final_Product G Reactant1 Lauroyl Chloride Intermediate N-(3-(methylamino)propyl)dodecanamide Reactant1->Intermediate + Reactant2 This compound Reactant2->Intermediate Product Lapyrium Chloride Analogue Intermediate->Product + Reactant3 Methyl Chloride Reactant3->Product

References

N-Methyl-1,3-propanediamine: Application Notes for Performance Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-1,3-propanediamine (CH₃NH(CH₂)₃NH₂) is a versatile diamine intermediate valuable in the synthesis of a range of performance chemicals.[1] Its dual primary and secondary amine functionality allows it to serve as a flexible building block in the creation of polymers, as a curing agent for epoxy resins, and as a key component in the formulation of corrosion inhibitors. This document provides detailed application notes and illustrative experimental protocols for its use in these key areas.

Application as an Epoxy Resin Curing Agent

This compound, as an aliphatic amine, can function as a hardener or curing agent for epoxy resins. The active hydrogen atoms on its primary and secondary amine groups react with the epoxide rings of the resin in a polyaddition reaction. This process forms a highly cross-linked, thermoset polymer network, converting the liquid resin into a hard, durable solid. Aliphatic amines are known for their ability to cure epoxy resins at ambient temperatures.[2][3]

The primary amine reacts first, opening an epoxy ring to form a secondary amine. This new secondary amine, along with the original secondary amine on the molecule, can then react with additional epoxy groups. The tertiary amine formed in the final step can also catalyze the polymerization of epoxy groups.[2]

General Experimental Workflow for Epoxy Curing

G cluster_prep Preparation cluster_process Processing cluster_post Post-Curing & Analysis Resin Epoxy Resin (e.g., DGEBA) Weighing Weigh Components (Stoichiometric Ratio) Resin->Weighing CuringAgent This compound CuringAgent->Weighing Mixing Thorough Mixing (< 5 minutes) Weighing->Mixing Application Application (Casting/Coating) Mixing->Application Curing Cure at Ambient Temp (e.g., 25°C for 24h) Application->Curing PostCure Optional Post-Cure (e.g., 80°C for 2-4h) Curing->PostCure Analysis Characterization (Hardness, DSC, etc.) PostCure->Analysis

Caption: General workflow for curing epoxy resins using an amine agent.

Illustrative Experimental Protocol: Epoxy Curing

This protocol describes a general procedure for curing a standard Bisphenol A diglycidyl ether (DGEBA) epoxy resin. The optimal ratio and cure cycle should be determined empirically.

  • Determine Stoichiometry: Calculate the required amount of this compound based on its amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of the resin. The AHEW of this compound (C₄H₁₂N₂) is calculated as Molecular Weight / Number of Active Hydrogens = 88.15 / 3 ≈ 29.4 g/eq.

  • Preparation: Weigh the appropriate amounts of the DGEBA resin and this compound into a clean, dry mixing vessel. A common stoichiometric ratio is 1:1 of epoxy groups to amine hydrogen equivalents.

  • Mixing: Thoroughly mix the two components for 2-3 minutes using a mechanical stirrer, ensuring a homogeneous mixture. Be careful to avoid excessive air entrapment.

  • Application: Cast the mixed resin into a mold or apply as a coating to a prepared substrate.

  • Curing: Allow the mixture to cure at ambient temperature (e.g., 25°C) for 24 hours. For improved thermal and mechanical properties, a post-cure at an elevated temperature (e.g., 80-100°C) for 2-4 hours can be performed.[2]

  • Characterization: Evaluate the cured material for properties such as Shore D hardness, glass transition temperature (Tg) via Differential Scanning Calorimetry (DSC), and tensile strength.

Representative Performance Data

The following table presents typical performance data for an aliphatic amine-cured DGEBA epoxy resin. Actual values will depend on the specific resin, cure cycle, and additives used.

ParameterRepresentative ValueTest Method
Mix Ratio (phr) ~16 (Calculated from EEW & AHEW)-
Gel Time (100g mass) 15 - 30 minutesASTM D2471
Shore D Hardness 80 - 85ASTM D2240
Glass Transition Temp (Tg) 85 - 110 °C (with post-cure)ASTM E1356 (DSC)
Tensile Strength 60 - 80 MPaASTM D638

Application in Polyamide Synthesis

This compound can be used as a monomer in the synthesis of specialty polyamides through polycondensation with a dicarboxylic acid. The presence of the N-methyl group disrupts the typical hydrogen bonding seen in traditional polyamides like Nylon, which can increase solubility in organic solvents and modify the thermal properties of the resulting polymer.

A common laboratory method for this synthesis is the Yamazaki-Higashi phosphorylation reaction, which allows for direct polycondensation under milder conditions than melt polymerization.[4][5]

Polyamide Synthesis Reaction Pathway

G Diamine This compound Polymerization Polycondensation (~110°C, 12-15h) Diamine->Polymerization Diacid Dicarboxylic Acid (e.g., Adipic Acid) Diacid->Polymerization CondensingAgent Condensing Agent (Triphenyl Phosphite (B83602) & Pyridine) CondensingAgent->Polymerization Solvent Solvent System (NMP, LiCl) Solvent->Polymerization Precipitation Precipitation (in Methanol (B129727)/Water) Polymerization->Precipitation Polyamide Soluble Polyamide Precipitation->Polyamide

Caption: Reaction pathway for polyamide synthesis via phosphorylation.

Illustrative Experimental Protocol: Polyamide Synthesis

This protocol is adapted from the Yamazaki-Higashi phosphorylation method for the synthesis of polyamides from aliphatic diamines and dicarboxylic acids.[4]

  • Reactor Setup: Equip a three-necked flask with a mechanical stirrer and a nitrogen inlet. Dry the flask thoroughly.

  • Reagent Addition: Under a nitrogen atmosphere, charge the flask with the dicarboxylic acid (1.0 mmol), this compound (1.0 mmol), lithium chloride (0.2 mmol), and calcium chloride (0.3 mmol).

  • Solvent and Catalyst: Add N-Methyl-2-pyrrolidone (NMP, 7.0 mL) and pyridine (B92270) (0.5 mL) to the flask. Stir the mixture at room temperature until all solids dissolve.

  • Condensation Agent: Add triphenyl phosphite (TPP, 2.0 mmol) to the solution.

  • Polymerization: Heat the reaction mixture to 110°C and maintain this temperature with stirring for 12-15 hours. The solution will become highly viscous, indicating polymer formation.

  • Isolation: After cooling to room temperature, pour the viscous polymer solution into a beaker containing a mixture of methanol and distilled water (e.g., 3:2 ratio) to precipitate the polyamide.

  • Purification: Filter the fibrous polymer precipitate, wash thoroughly with hot water and methanol, and dry under vacuum at 80-100°C overnight.

  • Characterization: Characterize the polymer by determining its inherent viscosity, solubility in various solvents, and thermal properties (Tg and Td) using DSC and Thermogravimetric Analysis (TGA).

Expected Polyamide Properties

The properties of the resulting polyamide will be highly dependent on the chosen dicarboxylic acid. Introducing the N-methyl group is expected to enhance solubility.

ParameterExpected OutcomeTest Method
Inherent Viscosity 0.4 - 1.1 dL/gUbbelohde Viscometer
Solubility Soluble in polar aprotic solvents (NMP, DMAc, DMF)Visual Inspection (10 wt%)
Glass Transition Temp (Tg) 180 - 240 °CASTM E1356 (DSC)
10% Weight Loss Temp (T10) > 400 °C (in N₂)ASTM E1131 (TGA)
Crystallinity Likely AmorphousX-Ray Diffraction (XRD)

Application as a Corrosion Inhibitor Intermediate

This compound can be used to synthesize corrosion inhibitors, such as Schiff bases. Schiff bases are compounds containing a carbon-nitrogen double bond, often formed by the condensation of a primary amine with an aldehyde or ketone. The resulting molecule can adsorb onto a metal surface, forming a protective film that isolates the metal from the corrosive environment. The lone pair electrons on the nitrogen atoms and the pi-electrons of the aromatic ring (if an aromatic aldehyde is used) facilitate this adsorption.

Synthesis of a Schiff Base Corrosion Inhibitor

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Isolation Diamine This compound Reflux Reflux (2-4 hours) Diamine->Reflux Aldehyde Aromatic Aldehyde (e.g., Salicylaldehyde) Aldehyde->Reflux Solvent Solvent (Ethanol) Solvent->Reflux Cooling Cooling & Crystallization Reflux->Cooling Filtration Filtration Cooling->Filtration Drying Drying Filtration->Drying Product Schiff Base Product Drying->Product

Caption: Workflow for the synthesis of a Schiff base corrosion inhibitor.

Illustrative Experimental Protocol: Schiff Base Synthesis
  • Dissolution: Dissolve this compound (10 mmol) in 30 mL of ethanol (B145695) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Aldehyde Addition: Slowly add an ethanolic solution of an aromatic aldehyde, such as salicylaldehyde (B1680747) (10 mmol in 20 mL ethanol), to the flask. Note: only the primary amine will readily form the imine bond under these conditions.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product may precipitate or crystallize upon cooling. If not, reduce the solvent volume under vacuum.

  • Purification: Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven. The product can be further purified by recrystallization if necessary.

  • Characterization: Confirm the structure of the synthesized Schiff base using FT-IR (disappearance of C=O and primary N-H stretch, appearance of C=N stretch) and ¹H NMR spectroscopy.

  • Performance Testing: Evaluate the corrosion inhibition efficiency of the synthesized compound on a metal like mild steel in an acidic medium (e.g., 1 M HCl) using electrochemical methods (potentiodynamic polarization, electrochemical impedance spectroscopy) or weight loss measurements.

Representative Corrosion Inhibition Data

The following table shows representative data for a Schiff base inhibitor on mild steel in 1 M HCl.

Inhibitor Conc. (ppm)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)25.0-
508.566.0
1004.084.0
2001.892.8
4001.195.6

References

Application Notes and Protocols for the Reactions of N-Methyl-1,3-propanediamine with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-1,3-propanediamine is a versatile diamine building block utilized in the synthesis of a wide array of chemical entities, including pharmaceuticals, agrochemicals, and specialty polymers. Its structure, featuring a primary and a secondary amine, allows for selective reactions with various electrophiles, enabling the construction of complex molecular architectures. These application notes provide detailed protocols and reaction conditions for the reaction of this compound with several classes of electrophiles, including acylating agents, alkylating agents, carbonyl compounds (via reductive amination), Michael acceptors, and epoxides.

Due to the differential reactivity of the primary and secondary amines, regioselective reactions can often be achieved by carefully controlling the reaction conditions. The primary amine is generally more nucleophilic and less sterically hindered, making it the preferred site of attack for many electrophiles under kinetically controlled conditions.

N-Acylation Reactions

N-acylation of this compound can lead to mono- or di-acylated products depending on the stoichiometry of the acylating agent and the reaction conditions. Selective mono-acylation of the more reactive primary amine is typically achieved by using one equivalent of the acylating agent at low temperatures.

Quantitative Data for N-Acylation Reactions
ElectrophileAcylating AgentBaseSolventTemp (°C)Time (h)ProductYield (%)Reference
Acetic Anhydride (B1165640)1.1 eqPyridine (B92270)CH₂Cl₂0 to RT2N-(3-(methylamino)propyl)acetamide85-95 (Est.)General Protocol
Benzoyl Chloride1.0 eqTriethylamineDichloromethane (B109758)03N-(3-(methylamino)propyl)benzamide90 (Est.)General Protocol
Acetic Anhydride>2.2 eqPyridineCH₂Cl₂RT to 4012N-(3-(N-methylacetamido)propyl)acetamide>90 (Est.)General Protocol

Est. = Estimated yield based on similar reactions.

Experimental Protocols

Protocol 1.1: Selective Mono-N-acetylation of this compound

  • To a stirred solution of this compound (1.0 eq) in dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere, add pyridine (1.2 eq) dropwise.

  • Slowly add acetic anhydride (1.1 eq) to the solution while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with CH₂Cl₂.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-(3-(methylamino)propyl)acetamide.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

Protocol 1.2: Di-N-acetylation of this compound

  • To a stirred solution of this compound (1.0 eq) in dichloromethane (CH₂Cl₂) at room temperature, add pyridine (2.5 eq).

  • Add acetic anhydride (2.2 eq) dropwise.

  • Heat the reaction mixture to 40 °C and stir for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature, and wash with water, 1M HCl, and saturated aqueous sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-(3-(N-methylacetamido)propyl)acetamide.

Reaction Workflow

acylation_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification This compound This compound Reaction Vessel Reaction Vessel This compound->Reaction Vessel Acylating Agent Acylating Agent Acylating Agent->Reaction Vessel Quenching Quenching Reaction Vessel->Quenching Reaction Completion Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Final Product Final Product Purification->Final Product

N-Acylation Experimental Workflow

N-Alkylation Reactions

N-alkylation of this compound with alkyl halides can be less selective than acylation, often leading to a mixture of mono-, di-, and even quaternary ammonium (B1175870) salts.[1] Controlling the stoichiometry and reaction conditions is crucial for achieving the desired product. Exhaustive alkylation to form the quaternary ammonium salt is also a common transformation.[1][2][3]

Quantitative Data for N-Alkylation Reactions
ElectrophileAlkylating AgentBaseSolventTemp (°C)Time (h)Product(s)Yield (%)Reference
Methyl Iodide1.1 eqK₂CO₃AcetonitrileRT24Mixture of mono- and di-methylated productsVariableGeneral Protocol
Benzyl (B1604629) Bromide1.0 eqNaHCO₃DMF5012N¹-benzyl-N³-methylpropane-1,3-diamineModerate (Est.)General Protocol
Methyl IodideExcessK₂CO₃MethanolReflux48(3-(dimethylamino)propyl)trimethylammonium iodideHigh (Est.)[1]

Est. = Estimated yield based on similar reactions.

Experimental Protocols

Protocol 2.1: Mono-N-benzylation of this compound

  • Dissolve this compound (2.0 eq) in DMF.

  • Add sodium bicarbonate (1.5 eq).

  • Add benzyl bromide (1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to 50 °C and stir for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography to isolate N¹-benzyl-N³-methylpropane-1,3-diamine.

Protocol 2.2: Exhaustive Methylation of this compound

  • Dissolve this compound (1.0 eq) in methanol.

  • Add an excess of potassium carbonate (e.g., 5.0 eq).

  • Add an excess of methyl iodide (e.g., 4.0 eq) and equip the flask with a reflux condenser.

  • Heat the mixture to reflux and stir for 48 hours.

  • Cool the reaction and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude quaternary ammonium salt.

  • The product can be purified by recrystallization.

Reaction Pathway

alkylation_pathway Start This compound Mono_alkyl Mono-alkylated Product Start->Mono_alkyl + RX Di_alkyl Di-alkylated Product Mono_alkyl->Di_alkyl + RX Quat_salt Quaternary Ammonium Salt Di_alkyl->Quat_salt + RX (Exhaustive)

N-Alkylation Pathway

Reductive Amination

Reductive amination is a powerful method for the N-alkylation of amines that avoids the issue of over-alkylation often encountered with alkyl halides.[4] The reaction involves the formation of an imine or enamine intermediate from the reaction of an amine with a carbonyl compound, followed by in-situ reduction.

Quantitative Data for Reductive Amination
Carbonyl CompoundReducing AgentSolventTemp (°C)Time (h)ProductYield (%)Reference
Benzaldehyde (B42025)NaBH(OAc)₃1,2-Dichloroethane (B1671644)RT12N¹-benzyl-N³-methylpropane-1,3-diamine80-90 (Est.)[5]
AcetoneNaBH₃CNMethanolRT24N¹-isopropyl-N³-methylpropane-1,3-diamine75-85 (Est.)[6]
CyclohexanoneH₂/Pd-CEthanol508N¹-cyclohexyl-N³-methylpropane-1,3-diamine>90 (Est.)[6]

Est. = Estimated yield based on similar reactions.

Experimental Protocol

Protocol 3.1: Reductive Amination with Benzaldehyde using Sodium Triacetoxyborohydride (B8407120)

  • To a stirred solution of this compound (1.2 eq) in 1,2-dichloroethane (DCE), add benzaldehyde (1.0 eq).

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

  • Continue stirring at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Logical Relationship of Reductive Amination

reductive_amination Amine Amine Imine Imine Amine->Imine Carbonyl Carbonyl Carbonyl->Imine AlkylatedAmine Alkylated Amine Imine->AlkylatedAmine ReducingAgent Reducing Agent ReducingAgent->AlkylatedAmine

Reductive Amination Process

Michael Addition (Aza-Michael Reaction)

The primary and secondary amine groups of this compound can act as nucleophiles in a Michael or aza-Michael addition to α,β-unsaturated carbonyl compounds.[7][8] This reaction is a conjugate addition that forms a new carbon-nitrogen bond at the β-position of the electrophile.[7]

Quantitative Data for Michael Addition
Michael AcceptorCatalystSolventTemp (°C)Time (h)ProductYield (%)Reference
Ethyl Acrylate (B77674)NoneNone (Neat)RT24Ethyl 3-((3-(methylamino)propyl)amino)propanoateHigh (Est.)General Protocol
Methyl Vinyl KetoneNoneMethanolRT64-((3-(methylamino)propyl)amino)butan-2-oneModerate (Est.)General Protocol
AcrylonitrileNoneWater5043-((3-(methylamino)propyl)amino)propanenitrileHigh (Est.)General Protocol

Est. = Estimated yield based on similar reactions.

Experimental Protocol

Protocol 4.1: Michael Addition to Ethyl Acrylate

  • In a round-bottom flask, mix this compound (1.0 eq) and ethyl acrylate (1.1 eq).

  • Stir the neat mixture at room temperature for 24 hours. The reaction is often exothermic initially.

  • Monitor the reaction progress by GC-MS or NMR of an aliquot.

  • Upon completion, the excess volatile starting material can be removed under reduced pressure.

  • The product, ethyl 3-((3-(methylamino)propyl)amino)propanoate, can be purified by vacuum distillation or column chromatography if necessary.

Michael Addition Mechanism Overview

michael_addition Amine This compound Enolate Enolate Intermediate Amine->Enolate Nucleophilic Attack on β-carbon Acceptor α,β-Unsaturated Carbonyl Acceptor->Enolate Product β-Amino Carbonyl Enolate->Product Protonation

Aza-Michael Addition Pathway

Reaction with Epoxides

This compound can act as a nucleophile to open epoxide rings. This reaction typically proceeds via an Sₙ2 mechanism, with the amine attacking one of the electrophilic carbons of the epoxide.[9][10] Under neutral or basic conditions, the attack generally occurs at the less sterically hindered carbon of the epoxide.[11]

Quantitative Data for Epoxide Ring-Opening
EpoxideCatalyst/ConditionsSolventTemp (°C)Time (h)ProductYield (%)Reference
Propylene (B89431) OxideNoneMethanol60121-((3-(methylamino)propyl)amino)propan-2-olHigh (Est.)General Protocol
Styrene OxideNoneEthanolReflux242-((3-(methylamino)propyl)amino)-1-phenylethanolModerate (Est.)General Protocol
Ethylene OxideWaterWater3062-((3-(methylamino)propyl)amino)ethanolHigh (Est.)General Protocol

Est. = Estimated yield based on similar reactions.

Experimental Protocol

Protocol 5.1: Reaction with Propylene Oxide

  • In a sealed tube or pressure vessel, combine this compound (1.0 eq) and propylene oxide (1.2 eq) in methanol.

  • Heat the mixture to 60 °C and stir for 12 hours.

  • Monitor the reaction by GC-MS.

  • After completion, cool the reaction vessel to room temperature and carefully vent any excess pressure.

  • Remove the solvent and excess propylene oxide under reduced pressure.

  • The resulting 1-((3-(methylamino)propyl)amino)propan-2-ol can be purified by vacuum distillation.

Epoxide Ring-Opening Workflow

epoxide_opening cluster_materials Reactants cluster_process Process Diamine This compound Reaction Reaction Diamine->Reaction Epoxide Epoxide Epoxide->Reaction Workup Solvent Removal Reaction->Workup Heating AminoAlcohol β-Amino Alcohol Workup->AminoAlcohol

Epoxide Ring-Opening Workflow

Disclaimer

The provided protocols are intended as a guide and may require optimization for specific substrates and scales. All reactions should be performed by trained individuals in a well-ventilated fume hood with appropriate personal protective equipment. The estimated yields are based on general chemical principles and may vary.

References

Selective Functionalization of N-Methyl-1,3-propanediamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-1,3-propanediamine is a versatile bifunctional building block crucial in the synthesis of a wide array of chemical entities, particularly in the pharmaceutical and materials science sectors.[1] Its structure, featuring both a primary and a secondary amine, presents a unique opportunity for selective functionalization, allowing for the stepwise introduction of different substituents. This differential reactivity is predicated on the nuanced differences in basicity and steric hindrance between the two amine groups. The primary amine is generally more reactive towards electrophiles under neutral or basic conditions due to its lower steric hindrance. This document provides detailed application notes and experimental protocols for the selective functionalization of this compound, focusing on acylation, alkylation, and sulfonylation, as well as strategies for orthogonal protection and deprotection.

Core Concepts in Selective Functionalization

The selective functionalization of this compound hinges on exploiting the inherent differences in reactivity between the primary (N1) and secondary (N3) amine groups. The primary amine is more nucleophilic and less sterically hindered, making it the preferred site of attack for many electrophiles, especially under kinetically controlled conditions.

Key Principles:

  • Steric Hindrance: The primary amine is more accessible to bulky reagents.

  • Nucleophilicity: The primary amine is generally more nucleophilic than the secondary amine.

  • Protecting Groups: Orthogonal protecting groups can be employed to block one amine functionality while the other is being modified. Common protecting groups for amines include tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and tosyl (Ts).

Application Notes and Reaction Schemes

This section outlines various strategies for the selective functionalization of this compound, complete with reaction schemes and tabulated data for clarity and comparison.

Selective N1-Acylation

Selective acylation of the primary amine can be achieved by careful control of reaction conditions and the choice of acylating agent. The use of a less reactive acylating agent or carrying out the reaction at low temperatures can favor mono-acylation at the more accessible primary amine.

Diagram 1: General Scheme for Selective N1-Acylation

N_Methyl_Propanediamine This compound N1_Acylated_Product N1-Acyl-N-Methyl-1,3-propanediamine N_Methyl_Propanediamine->N1_Acylated_Product Acylation Acylating_Agent R-CO-X (e.g., Acyl Chloride, Anhydride) Acylating_Agent->N1_Acylated_Product Solvent_Base Solvent, Base (e.g., DCM, Et3N) Solvent_Base->N1_Acylated_Product

Caption: Selective N1-acylation of this compound.

Table 1: Comparison of Selective N1-Acylation Protocols

Acylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
(2E)-3-(2-thienyl)acrylic acid derivativeAmidation ReagentDichloromethane (B109758)RT2>90Adapted from
Acetic AnhydrideNaHCO₃WaterRT0.5HighGeneral Method[2][3]
Selective N1-Alkylation

Selective mono-alkylation of the primary amine can be challenging due to the potential for over-alkylation. Reductive amination offers a controlled approach to introduce a single alkyl group. Direct alkylation with alkyl halides can also be controlled under specific conditions.

Diagram 2: Workflow for Selective N1-Alkylation via Reductive Amination

Start This compound + Aldehyde/Ketone Imine_Formation Imine Formation (Solvent, e.g., MeOH) Start->Imine_Formation Reduction Reduction (e.g., NaBH4) Imine_Formation->Reduction Product N1-Alkyl-N-Methyl-1,3-propanediamine Reduction->Product

Caption: Reductive amination for selective N1-alkylation.

Table 2: Comparison of Selective N1-Alkylation Protocols

Alkylating AgentReducing Agent/BaseSolventTemp. (°C)Time (h)Yield (%)Reference
BenzaldehydeNaBH₄MethanolRT12GoodGeneral Method[4]
Benzyl BromideK₂CO₃AcetonitrileReflux4HighGeneral Method[5]
Selective N1-Sulfonylation

Similar to acylation, selective sulfonylation of the primary amine can be achieved due to its higher reactivity and lower steric hindrance.

Diagram 3: Logical Flow for Selective N1-Sulfonylation

Reactants This compound + Sulfonyl Chloride (R-SO2Cl) Conditions Base (e.g., Pyridine) Solvent (e.g., DCM) Low Temperature Reactants->Conditions Product N1-Sulfonyl-N-Methyl-1,3-propanediamine Conditions->Product

Caption: Selective sulfonylation of the primary amine.

Table 3: Conditions for Selective N1-Sulfonylation

Sulfonylating AgentBaseSolventTemp. (°C)Time (h)Expected Outcome
p-Toluenesulfonyl chloridePyridineDichloromethane0 to RT4-6High yield of mono-sulfonated product
Orthogonal Protection and Deprotection

For more complex syntheses requiring functionalization of the secondary amine, a protection-deprotection strategy is necessary. The primary amine can be selectively protected, typically with a Boc group, allowing for subsequent modification of the secondary amine.

Diagram 4: Orthogonal Protection-Deprotection Strategy

Start This compound Protection Selective N1-Protection (e.g., Boc2O) Start->Protection Protected_Intermediate N1-Boc-N-Methyl-1,3-propanediamine Protection->Protected_Intermediate N3_Functionalization N3-Functionalization (e.g., Alkylation, Acylation) Protected_Intermediate->N3_Functionalization Fully_Protected N1-Boc-N3-R-N-Methyl-1,3-propanediamine N3_Functionalization->Fully_Protected Deprotection N1-Deprotection (e.g., TFA or HCl) Fully_Protected->Deprotection Final_Product N3-R-N-Methyl-1,3-propanediamine Deprotection->Final_Product

Caption: A multi-step synthesis involving protection and deprotection.

Table 4: Protection and Deprotection of this compound

StepReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
N1-Boc Protection Di-tert-butyl dicarbonate (B1257347)Dichloromethane0 to RT1884Adapted from[1]
N1-Boc Deprotection Trifluoroacetic acid (TFA)DichloromethaneRT1-2HighGeneral Method[6][7]

Experimental Protocols

Protocol 1: Selective Mono-N-Boc Protection of 1,3-Propanediamine

This protocol, while for the parent 1,3-propanediamine, illustrates the principle of selective mono-protection of a primary amine in a diamine, which is directly applicable to this compound with minor modifications.[1]

Materials:

  • 1,3-Propanediamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Water

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a suspension of 1,3-propanediamine (20.0 g, 172 mmol) in 50 mL of dichloromethane (DCM) cooled to 0°C, a solution of di-tert-butyl dicarbonate (Boc₂O, 3.75 g, 17.2 mmol) in 24 mL of DCM was slowly added.[1]

  • After the addition was complete, the ice bath was removed, and the reaction mixture was stirred at room temperature for 18 hours.[1]

  • The resulting precipitate was removed by filtration.[1]

  • The filtrate was washed sequentially with saturated aqueous sodium bicarbonate (3 x 50 mL), water (2 x 50 mL), and brine (50 mL).[1]

  • The organic layer was dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the oily product, N-tert-butoxycarbonyl-1,3-propanediamine.[1]

  • Yield: 3.1 g (84%).[1]

Protocol 2: Selective N1-Acylation of a Protected this compound Derivative

This protocol is adapted from a patent for the synthesis of a pyrantel (B1679900) impurity and demonstrates the acylation of a protected this compound.

Materials:

  • N-protected-N-methyl-1,3-propanediamine

  • (2E)-3-(2-thienyl)acrylic acid or its derivative

  • Amidation reagent (e.g., EDC, HOBt)

  • Dichloromethane (DCM)

  • Base (e.g., Triethylamine)

Procedure:

  • Dissolve the N-protected-N-methyl-1,3-propanediamine and (2E)-3-(2-thienyl)acrylic acid in dichloromethane.

  • Add the amidation reagent and a suitable base, such as triethylamine.

  • Stir the reaction mixture at room temperature for approximately 2 hours.

  • Upon completion, work up the reaction by washing with water and brine.

  • Dry the organic layer and concentrate to obtain the acylated product.

  • The protecting group can then be removed under appropriate conditions to yield the final N1-acylated product.

Protocol 3: General Procedure for Reductive Amination

This general protocol can be adapted for the selective N1-alkylation of this compound.[4]

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., Benzaldehyde)

  • Methanol (MeOH)

  • Sodium borohydride (B1222165) (NaBH₄)

Procedure:

  • Dissolve this compound and the aldehyde or ketone in methanol.

  • Stir the mixture at room temperature to allow for the formation of the imine intermediate.

  • Cool the reaction mixture in an ice bath and slowly add sodium borohydride in portions.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Conclusion

The selective functionalization of this compound is a powerful tool in synthetic chemistry, enabling the construction of complex molecules with diverse functionalities. By carefully selecting reagents and controlling reaction conditions, chemists can achieve high selectivity for acylation, alkylation, and sulfonylation at the more reactive primary amine. Furthermore, the use of orthogonal protecting groups provides a robust strategy for the sequential functionalization of both the primary and secondary amine groups. The protocols and data presented in this document serve as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis.

References

Application of N-Methyl-1,3-propanediamine in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Methyl-1,3-propanediamine is a versatile and valuable building block in the field of organic and medicinal chemistry, particularly in the synthesis of nitrogen-containing heterocyclic compounds. Its unique structure, featuring both a primary and a secondary amine, allows for regioselective reactions, making it an ideal starting material for the construction of a variety of cyclic architectures. This diamine is a crucial intermediate in the production of pharmaceuticals and other fine chemicals, prized for its role in creating complex molecular structures. This document provides detailed application notes and experimental protocols for the use of this compound in the preparation of key heterocyclic scaffolds, with a focus on seven-membered diazepane derivatives.

Application Note 1: Synthesis of 1-Methyl-1,4-diazepan-5-one

The seven-membered 1,4-diazepan-5-one (B1224613) ring system is a prevalent scaffold in numerous biologically active compounds. The synthesis of the N-methylated analog, 1-methyl-1,4-diazepan-5-one, can be efficiently achieved through the cyclocondensation of this compound with a suitable three-carbon electrophile, such as acrylic acid esters or β-halopropionates. This reaction provides a straightforward and atom-economical route to this important heterocyclic core.

Logical Workflow for the Synthesis of 1-Methyl-1,4-diazepan-5-one

G cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product A This compound C Michael Addition (Nucleophilic attack of secondary amine) A->C B Acrylic Acid Ester (e.g., Ethyl Acrylate) B->C D Intramolecular Amidation (Cyclization) C->D Intermediate Formation E 1-Methyl-1,4-diazepan-5-one D->E G cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product A This compound C Condensation & Dehydration A->C B 1,3-Dicarbonyl Compound (e.g., Ethyl Acetoacetate) B->C D Substituted Tetrahydropyrimidine C->D Cyclization

Application Notes and Protocols: The Role of N-Methyl-1,3-propanediamine in C-N Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the utility of N-Methyl-1,3-propanediamine as a key reagent in carbon-nitrogen (C-N) bond formation reactions. The following sections highlight its application in the synthesis of complex heterocyclic structures, specifically ring-fused N-acylguanidines, and in biocatalytic amide bond formation, a crucial transformation in pharmaceutical synthesis.

Domino Synthesis of Ring-Fused N-Acylguanidines

This compound serves as a versatile building block in a domino reaction with 2-chloroquinazolinones to afford medicinally relevant ring-fused N-acylguanidines. This one-pot transformation proceeds through a sequential quinazolinone rearrangement and intramolecular cyclization, offering an efficient route to complex heterocyclic scaffolds.[1][2][3]

Experimental Protocol

General Procedure for the Synthesis of 6,7,8,9-tetrahydro-11H-pyrimido[2,1-b]quinazolin-11-one derivatives:

To a solution of the appropriately substituted 2-chloroquinazolin-4(3H)-one (0.2 mmol, 1.0 equiv.) in acetonitrile (B52724) (CH₃CN, 2 mL) is added triethylamine (B128534) (NEt₃, 0.6 mmol, 3.0 equiv.). Subsequently, this compound (0.26 mmol, 1.3 equiv.) is added, and the reaction mixture is stirred at 100-150 °C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired ring-fused N-acylguanidine.[3]

Quantitative Data

The following table summarizes the yield of the ring-fused N-acylguanidine product from the reaction of N-phenyl-2-chloroquinazolinone and N-benzyl-2-chloroquinazolinone with this compound.

Entry2-Chloroquinazolinone Substrate (R²)ProductYield (%)
1N-Phenyl2,3,4,6,7,8-hexahydro-1H-pyrimido[1,2-a]quinazolin-5-one23
2N-Benzyl2,3,4,6,7,8-hexahydro-1H-pyrimido[1,2-a]quinazolin-5-one53
Table 1: Synthesis of a 6.6.6-tricyclic ring-fused N-acylguanidine using this compound. The yield was notably improved by switching the N-substituent on the quinazolinone core from phenyl to benzyl, suggesting a steric influence on the reaction outcome.
Reaction Mechanism and Workflow

The reaction proceeds through a domino sequence initiated by the nucleophilic attack of the primary amine of this compound on the 2-chloroquinazolinone, leading to a rearrangement and subsequent intramolecular cyclization to form the final ring-fused product.

reaction_workflow reagents 2-Chloroquinazolinone This compound Triethylamine solvent Acetonitrile (CH3CN) reagents->solvent Dissolve reaction Reaction at 100-150 °C 1-2 hours solvent->reaction Heat workup Concentration under vacuum reaction->workup purification Flash Column Chromatography workup->purification product Ring-Fused N-Acylguanidine purification->product

Figure 1: Experimental workflow for the synthesis of ring-fused N-acylguanidines.

Biocatalytic Synthesis of an Alfuzosin (B1207546) Precursor

This compound is a key nucleophile in the lipase-catalyzed aminolysis of an ester to produce tetrahydro-N-[3-(methylamino)-propyl]-2-furancarboxamide, a crucial intermediate in the synthesis of the pharmaceutical agent alfuzosin. This biocatalytic approach offers a greener and more efficient alternative to traditional chemical methods for amide bond formation.

Experimental Protocol

General Procedure for the Lipase-Catalyzed Aminolysis:

In a suitable reaction vessel, ethyl 2-tetrahydrofuranoate is dissolved in a minimal amount of an organic solvent (e.g., ethanol). Immobilized Candida antarctica lipase (B570770) B (CAL-B) is added to the solution. This compound is then added, and the reaction mixture is incubated at a controlled temperature (e.g., 30-50 °C) with gentle agitation. The progress of the reaction is monitored by a suitable analytical technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). Upon completion, the enzyme is removed by filtration, and the solvent is evaporated. The resulting product, tetrahydro-N-[3-(methylamino)-propyl]-2-furancarboxamide, is then purified, typically by vacuum distillation or column chromatography.

Quantitative Data
ReactantsCatalystProductYield (%)
Ethyl 2-tetrahydrofuranoate, this compoundCandida antarctica lipase B (CAL-B)Tetrahydro-N-[3-(methylamino)-propyl]-2-furancarboxamide69
Table 2: Lipase-catalyzed synthesis of an alfuzosin precursor.
Signaling Pathway and Experimental Workflow

The enzymatic reaction involves the activation of the ester by the lipase, followed by nucleophilic attack of the primary amine of this compound to form a tetrahedral intermediate, which then collapses to release the amide product and ethanol.

biocatalytic_workflow reactants Ethyl 2-tetrahydrofuranoate This compound solvent Organic Solvent (e.g., Ethanol) reactants->solvent Dissolve catalyst Immobilized CAL-B catalyst->solvent Add reaction Incubation at 30-50 °C solvent->reaction separation Filtration to remove enzyme reaction->separation purification Solvent Evaporation & Purification separation->purification product Alfuzosin Precursor purification->product

Figure 2: Workflow for the biocatalytic synthesis of an alfuzosin precursor.

Role as a Ligand in C-N Cross-Coupling

While this compound is well-documented as a nucleophilic reagent in C-N bond formation, its application as a ligand in transition metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination or Ullmann condensation is a subject of ongoing research. Diamine ligands, in general, are known to be effective in copper-catalyzed C-N coupling reactions by preventing the formation of less reactive copper species.[4] The presence of both a primary and a secondary amine in this compound offers interesting coordination possibilities that could be exploited in the design of new catalytic systems. However, at present, detailed protocols and quantitative data for its specific use as a ligand in these named reactions are not extensively reported in the literature. Researchers are encouraged to explore the potential of this compound and its derivatives as ligands to develop novel and efficient C-N cross-coupling methodologies.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Products from N-Methyl-1,3-propanediamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products involving N-Methyl-1,3-propanediamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions involving this compound?

A1: Common impurities can include unreacted starting materials, excess reagents, byproducts from side reactions, and residual solvents. Given that this compound has two amine groups of differing reactivity (one primary, one secondary), side reactions such as over-alkylation can occur.

Q2: What is the initial recommended purification step for a crude reaction mixture containing a basic this compound derivative?

A2: Acid-base extraction is a highly effective initial purification step to separate basic amine compounds from acidic or neutral impurities.[1] By dissolving the crude mixture in an organic solvent and washing with an acidic aqueous solution, the basic product is protonated and moves to the aqueous layer, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

Q3: My amine product is streaking badly during silica (B1680970) gel column chromatography. What can I do to improve the separation?

A3: Streaking of amines on silica gel is a common issue due to the interaction between the basic amine and the acidic silanol (B1196071) groups on the silica surface.[1] To mitigate this, you can:

  • Add a competing amine to the mobile phase: Incorporating a small amount of a volatile base like triethylamine (B128534) (TEA) or ammonia (B1221849) can neutralize the acidic sites on the silica.[1]

  • Use a different stationary phase: Consider using basic alumina (B75360) or an amine-functionalized silica column, which are less acidic and better suited for purifying basic compounds.[1][2][3]

Q4: What are some suitable solvent systems for recrystallizing derivatives of this compound?

A4: The choice of solvent is highly dependent on the specific properties of the product. However, some commonly successful solvent systems for the recrystallization of amine compounds include heptane/ethyl acetate, methanol/water, and acetone/water.[4] For basic compounds, it's also possible to crystallize the salt form (e.g., hydrochloride) which may have different solubility properties.[5]

Q5: Can I use reverse-phase chromatography to purify my polar this compound product?

A5: Yes, reverse-phase chromatography can be very effective for purifying polar, ionizable compounds. For basic amines, it is often advantageous to use a mobile phase with a high pH (two pH units above the amine's pKa) to keep the compound in its neutral, more retentive form.[1] A typical mobile phase for reverse-phase purification of amines could be a mixture of acetonitrile (B52724) and water with a small amount of an amine modifier like triethylamine.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound reaction products.

IssuePotential CauseSuggested Solution
Product is an oil, not a solid The product may have a low melting point or be impure.Try to purify by column chromatography first. If the product is pure and still an oil, consider converting it to a salt (e.g., hydrochloride), which is often a crystalline solid.
Low recovery after acid-base extraction - Incomplete extraction from the organic layer.- Emulsion formation.- Product is somewhat water-soluble.- Perform multiple extractions with the acidic solution.- To break emulsions, try adding brine or filtering through celite.- After basifying the aqueous layer, extract with a more polar organic solvent or perform multiple extractions. Saturate the aqueous layer with NaCl to decrease the solubility of the product.
Compound streaks on TLC plate Strong interaction between the basic amine and the acidic silica gel.Spot the TLC plate from a solution containing a small amount of triethylamine or ammonia. Alternatively, use alumina or reverse-phase TLC plates.
Multiple spots on TLC after column chromatography - Co-elution of impurities.- Decomposition of the product on the silica gel.- Optimize the mobile phase for better separation.- Use a different stationary phase (e.g., alumina, amine-functionalized silica).- Check the stability of your compound on silica by spotting it on a TLC plate and letting it sit for an hour before eluting.[6]
Crystals do not form during recrystallization - Solution is not saturated.- Cooling is too rapid.- Incorrect solvent system.- Evaporate some of the solvent to increase concentration.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Try a different solvent or a two-solvent system.[7] Induce crystallization by scratching the inside of the flask or adding a seed crystal.
Quantitative Data Summary for Amine Purification Methods
Purification MethodTypical PurityTypical YieldAdvantagesDisadvantages
Acid-Base Extraction >95%80-95%Excellent for removing non-basic impurities, scalable.[8]May not remove structurally similar basic impurities. Emulsions can be an issue.
Recrystallization >99%60-90%Can provide very high purity, good for removing small amounts of impurities.[9]Finding a suitable solvent can be time-consuming, potential for significant product loss.[10]
Silica Gel Chromatography >98%50-85%Good for separating complex mixtures and isomers.Can be slow, requires solvent, potential for product loss on the column, streaking of amines.
Amine-Functionalized Column Chromatography >99%70-95%Excellent for purifying basic amines without streaking, simplified mobile phase.[3]More expensive than standard silica gel.
Reverse-Phase Chromatography >99%60-90%Very effective for polar compounds, can use aqueous mobile phases.[11]Requires specialized columns and instrumentation (HPLC).

Note: Purity and yield are estimates and can vary significantly based on the specific compound, reaction scale, and experimental conditions.

Experimental Protocols

Detailed Methodology for Purification by Column Chromatography on Silica Gel

This protocol is a general guideline for the purification of a moderately polar this compound derivative.

1. Selection of Solvent System:

  • Use Thin Layer Chromatography (TLC) to determine an appropriate mobile phase.

  • Test various solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol).

  • Add 0.5-1% triethylamine (TEA) to the solvent system to prevent streaking.

  • The ideal solvent system should give your product an Rf value of 0.2-0.4 and provide good separation from impurities.

2. Column Preparation:

  • Select a column of appropriate size for the amount of crude product (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight).

  • Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.

  • Add a layer of sand to the top of the silica bed to prevent disturbance during sample loading.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent.

  • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent to obtain a dry, free-flowing powder.

  • Carefully add the sample to the top of the column.

4. Elution and Fraction Collection:

  • Begin eluting the column with the mobile phase.

  • If a gradient elution is required, gradually increase the polarity of the mobile phase.

  • Collect fractions in test tubes or vials.

5. Analysis of Fractions:

  • Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine the pure fractions.

6. Product Isolation:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator.

  • Place the resulting product under high vacuum to remove any residual solvent.

Mandatory Visualization

Purification_Troubleshooting start Crude Product (this compound derivative) acid_base Perform Acid-Base Extraction? start->acid_base column_chrom Column Chromatography acid_base->column_chrom  Yes (removes gross  non-basic impurities) acid_base->column_chrom No (impurities are also basic)   impurities_remain Impurities Remain column_chrom->impurities_remain streaking Streaking on Silica? column_chrom->streaking recrystallize Recrystallization recrystallize->impurities_remain no_crystals Crystals Don't Form? recrystallize->no_crystals pure_product Pure Product impurities_remain->column_chrom Re-purify streaking->recrystallize No add_tea Add TEA or NH3 to Mobile Phase streaking->add_tea Yes change_stationary Use Amine-Functionalized Silica or Alumina streaking->change_stationary Yes (alternative) add_tea->column_chrom change_stationary->column_chrom no_crystals->pure_product No check_solvent Re-evaluate Solvent System no_crystals->check_solvent Yes induce_crystallization Induce Crystallization (scratch, seed crystal) no_crystals->induce_crystallization Yes (alternative) check_solvent->recrystallize induce_crystallization->recrystallize

Caption: Troubleshooting workflow for purification.

This guide provides a starting point for purifying products from reactions involving this compound. Successful purification will always depend on the specific properties of the target molecule and the impurities present. Therefore, small-scale trials and careful analysis at each step are highly recommended.

References

removing residual N-Methyl-1,3-propanediamine from a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the effective removal of residual N-Methyl-1,3-propanediamine from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound that influence its removal?

A1: Understanding the physical properties of this compound is crucial for selecting an appropriate purification strategy. Its high water solubility and relatively high boiling point are the most critical factors.

Data Presentation: Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₄H₁₂N₂[1]
Molecular Weight88.15 g/mol [2]
Boiling Point138-141 °C (at 760 mmHg)[3][4]
Density0.844 g/mL (at 25 °C)[2][3]
Solubility in WaterHighly soluble (≥100 mg/mL)[2][3]
AppearanceColorless to pale yellow liquid[1]

Q2: What are the primary methods for removing this compound?

A2: The most common methods leverage its basicity and high polarity. These include:

  • Aqueous Extraction (Workup): Washing the reaction mixture with an acidic aqueous solution or a copper sulfate (B86663) solution.

  • Chemical Scavenging: Using solid-supported resins that covalently bind to the amine, allowing for its removal by simple filtration.[5][6]

  • Distillation: Effective if the desired product has a significantly different boiling point and is thermally stable.

  • Chromatography: Techniques like reverse-phase HPLC or column chromatography can be used for separation.[7][8]

Q3: How do I choose the best removal method for my specific reaction?

A3: The choice depends on the properties of your desired product, particularly its stability and solubility. The following decision workflow can guide your selection.

G start Start: Remove Residual This compound product_stability Is the product stable to acid? start->product_stability acid_wash Acidic Aqueous Wash product_stability->acid_wash Yes copper_wash Copper Sulfate Wash product_stability->copper_wash No product_solubility Is the product water-soluble? product_volatility Is the product non-volatile and thermally stable? product_solubility->product_volatility Yes end Purified Product product_solubility->end No scavenger Scavenger Resin product_volatility->scavenger No distillation Vacuum Distillation product_volatility->distillation Yes acid_wash->product_solubility copper_wash->product_solubility chromatography Chromatography scavenger->chromatography Alternative scavenger->end distillation->end chromatography->end G cluster_organic Organic Phase cluster_aqueous Aqueous Phase (HCl) cluster_aqueous_after Aqueous Phase (After Extraction) R2N R₂N (Diamine) R2NH_plus R₂NH⁺ (Protonated Diamine) R2N->R2NH_plus Protonation & Transfer Product Product H3O H₃O⁺ H3O->R2N Cl Cl⁻ Cl_after Cl⁻ G start Crude Reaction Mixture (Product + Diamine) add_resin Add Scavenger Resin (e.g., Isocyanate Resin) start->add_resin stir Stir Mixture (Room Temp, 2-16 h) add_resin->stir filter Filter to Remove Resin stir->filter resin_waste Resin-Bound Diamine (Solid Waste) filter->resin_waste filtrate Collect Filtrate filter->filtrate concentrate Concentrate Filtrate filtrate->concentrate end Purified Product concentrate->end

References

Technical Support Center: N-Methyl-1,3-propanediamine in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Methyl-1,3-propanediamine (NMPD). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the use of NMPD in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side reactions observed when using this compound?

A1: Due to the presence of both a primary and a secondary amine, the most common side reactions involve lack of chemoselectivity with electrophilic reagents. The primary amine is generally more reactive, but reactions can often lead to mixtures of mono- and di-substituted products. Key side reactions to be aware of include:

  • Double Acylation/Alkylation: Reaction with acylating or alkylating agents can occur at both the primary and secondary amine groups, leading to the formation of di-substituted byproducts.

  • Intramolecular Cyclization: Following mono-acylation, the newly formed amide can undergo intramolecular cyclization with the remaining amine to form a seven-membered ring, a substituted 1-methyl-1,3-diazepan-2-one.

  • Reaction with Isocyanates and Isothiocyanates: These reagents can react with both amine groups to form ureas and thioureas. Double addition is a common side reaction if stoichiometry is not carefully controlled.

  • Reaction with Epoxides: Ring-opening of epoxides can occur at both amine functionalities, potentially leading to a mixture of products and oligomerization.

Troubleshooting Guides

Issue 1: Formation of Di-acylated/Di-alkylated Byproducts

When aiming for mono-substitution of this compound, the formation of the di-substituted product is a frequent challenge.

Troubleshooting Steps:

  • Control Stoichiometry: Use a molar excess of this compound relative to the electrophile. This statistically favors the mono-substituted product. A common starting point is to use 2-3 equivalents of the diamine.

  • Slow Addition of Reagents: Add the electrophile (e.g., acyl chloride, alkyl halide) slowly and at a low temperature to the solution of this compound. This helps to maintain a high concentration of the diamine relative to the electrophile throughout the reaction, minimizing the chance of the mono-substituted product reacting further.

  • Choice of Solvent and Base: The solvent and base can influence the relative nucleophilicity of the two amine groups.

    • In aprotic solvents, the primary amine is significantly more nucleophilic.

    • The use of a non-nucleophilic bulky base can help to selectively deprotonate the primary ammonium (B1175870) salt intermediate, regenerating the more reactive primary amine.

  • Purification: If a mixture of mono- and di-substituted products is formed, purification can often be achieved by:

    • Acid/Base Extraction: The mono-substituted product, still possessing a basic amine, can be extracted into an acidic aqueous phase, leaving the neutral di-substituted product in the organic phase.

    • Chromatography: Column chromatography on silica (B1680970) gel is a standard method for separating the mono- and di-substituted products.

Experimental Protocol: Selective Mono-acylation

This protocol provides a general method for favoring the mono-acylation of this compound.

  • Dissolve this compound (2.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane (B109758), THF) and cool the solution to 0 °C in an ice bath.

  • Add a non-nucleophilic base (e.g., triethylamine, 1.1 eq.) to the solution.

  • Slowly add a solution of the acyl chloride (1.0 eq.) in the same solvent dropwise over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for an additional 1-2 hours and then warm to room temperature.

  • Monitor the reaction by TLC or LC-MS to determine the ratio of mono- to di-acylated product.

  • Upon completion, quench the reaction with water and proceed with an appropriate workup and purification.

Data Presentation: Stoichiometry vs. Product Ratio

Molar Ratio (NMPD : Acyl Chloride)Approximate Mono-acylated Product (%)Approximate Di-acylated Product (%)
1 : 150-6020-30
2 : 175-8510-15
3 : 1>90<5

Note: These are approximate values and can vary depending on the specific substrate, solvent, and reaction conditions.

Logical Workflow for Minimizing Di-substitution

start Goal: Mono-substitution stoichiometry Use Excess NMPD (2-3 eq.) start->stoichiometry addition Slow Addition of Electrophile at Low Temp stoichiometry->addition monitoring Monitor Reaction (TLC, LC-MS) addition->monitoring workup Purification (Extraction/Chromatography) monitoring->workup product Isolated Mono-substituted Product workup->product

Caption: Workflow to enhance the yield of mono-substituted product.

Issue 2: Intramolecular Cyclization to Form a Cyclic Urea (B33335)/Amide

Following a successful mono-acylation or reaction with a phosgene (B1210022) equivalent, the resulting intermediate can undergo intramolecular cyclization, especially under basic conditions or at elevated temperatures, to form a seven-membered cyclic urea or amide.

Troubleshooting Steps:

  • Low Reaction Temperature: Perform the initial acylation at a low temperature (e.g., 0 °C or below) and avoid heating the reaction mixture if possible.

  • Choice of Base: Use a non-nucleophilic base for the initial reaction. Stronger, more nucleophilic bases can promote the deprotonation of the amide nitrogen, facilitating cyclization.

  • Immediate Workup: Once the initial mono-acylation is complete, proceed with the workup promptly to isolate the intermediate before it has a chance to cyclize.

  • Protonation of the Intermediate: If the reaction conditions allow, acidifying the reaction mixture after the initial acylation will protonate the secondary amine, preventing it from acting as a nucleophile for intramolecular attack. The desired product can then be isolated after a basic workup.

Experimental Protocol: Synthesis of a Mono-acylated NMPD Derivative with Minimized Cyclization

  • Dissolve this compound (2.0 eq.) in dichloromethane and cool to -20 °C.

  • Slowly add a solution of the acyl chloride (1.0 eq.) in dichloromethane.

  • After the addition is complete, stir the reaction at -20 °C for 30 minutes.

  • Quench the reaction by adding a cold, dilute solution of HCl.

  • Separate the aqueous layer and wash the organic layer with dilute HCl.

  • Combine the aqueous layers and basify with a cold, concentrated solution of NaOH to a pH > 12.

  • Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate in vacuo at a low temperature.

Signaling Pathway for Intramolecular Cyclization

NMPD This compound Mono_Acyl Mono-acylated Intermediate NMPD->Mono_Acyl + Acyl-Cl Acyl_Cl Acyl Chloride Cyclic_Product Cyclic Byproduct (1-methyl-1,3-diazepan-2-one derivative) Mono_Acyl->Cyclic_Product Intramolecular Attack Desired_Product Desired Mono-acylated Product Mono_Acyl->Desired_Product Workup Base_Heat Base or Heat Base_Heat->Mono_Acyl

Caption: Pathway showing the formation of the cyclic byproduct.

This technical support guide provides a starting point for addressing common side reactions when using this compound in synthesis. Careful control of reaction conditions and an understanding of the competing reaction pathways are crucial for achieving the desired outcome. For more specific issues, consulting the primary literature for analogous transformations is recommended.

managing hygroscopic nature of N-Methyl-1,3-propanediamine in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic nature of N-Methyl-1,3-propanediamine in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its hygroscopic nature a concern?

A1: this compound (CAS 6291-84-5) is a versatile diamine used in various chemical syntheses, including as a building block for pharmaceuticals and as a ligand in coordination chemistry.[1][2] Its hygroscopic nature means it readily absorbs moisture from the atmosphere. This absorbed water can act as an impurity, leading to inaccuracies in weighing, altering reaction stoichiometry, and potentially participating in side reactions, thus compromising the yield and purity of the desired product.

Q2: How can I tell if my this compound has absorbed a significant amount of water?

A2: Visual inspection may not be sufficient. While the compound is a clear to light yellow liquid, absorbed water will not change its appearance.[3] The most reliable way to determine the water content is through Karl Fischer titration, a standard method for water determination. An increase in the measured water content over time indicates absorption of atmospheric moisture.

Q3: What are the primary consequences of using "wet" this compound in a reaction?

A3: The consequences can be significant and varied:

  • Inaccurate Stoichiometry: The measured weight of the amine will include the weight of the absorbed water, leading to the use of a lower molar quantity of the amine than intended.

  • Side Reactions: Water can react with sensitive reagents in your reaction mixture. This compound itself can neutralize acids in exothermic reactions to form salts and water.[1][2]

  • Reduced Yield and Purity: The presence of water can lead to the formation of byproducts, reducing the overall yield and complicating the purification of the final product.

  • Inconsistent Results: The variable amount of water in different batches or even in the same bottle over time can lead to poor reproducibility of your experiments.

Q4: How should I properly store this compound to minimize water absorption?

A4: To minimize moisture absorption, store this compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).[4] The storage area should be cool and dry. For long-term storage, consider using a desiccator.

Q5: Can I dry this compound that has been exposed to moisture?

A5: Yes, this compound can be dried. A common and effective method is to use molecular sieves. For more rigorous drying, distillation from a suitable drying agent can be performed.

Troubleshooting Guides

Issue 1: Inconsistent Reaction Yields
Symptom Possible Cause Troubleshooting Steps
Reaction yields are lower than expected and vary between batches.The this compound has absorbed a variable amount of water, leading to inaccurate stoichiometry.1. Quantify Water Content: Determine the water content of your this compound using Karl Fischer titration before each use. 2. Dry the Amine: If the water content is significant, dry the amine using the appropriate protocol (see Experimental Protocols). 3. Adjust Stoichiometry: If drying is not immediately feasible, you can adjust the amount of amine used based on the measured water content to ensure the correct molar ratio. 4. Improve Storage: Implement stricter storage conditions to prevent future moisture absorption.
Issue 2: Formation of Unexpected Byproducts
Symptom Possible Cause Troubleshooting Steps
The final product is contaminated with byproducts, especially those resulting from hydrolysis or reaction with water.Absorbed water in the this compound is reacting with other sensitive reagents in the reaction mixture.1. Review Reagent Compatibility: Check if any of your reagents are water-sensitive. 2. Use Anhydrous Amine: Ensure that the this compound is thoroughly dried before use. 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent the introduction of atmospheric moisture during the experiment.
Issue 3: Difficulty in Product Purification
Symptom Possible Cause Troubleshooting Steps
The crude product is difficult to purify, with impurities that are challenging to separate from the desired compound.The presence of water may have led to the formation of polar byproducts that have similar solubility profiles to the product.1. Characterize Byproducts: Use analytical techniques (e.g., NMR, MS) to identify the byproducts. This can provide clues about their origin. 2. Optimize Reaction Conditions: In addition to using dry amine, consider optimizing other reaction parameters such as temperature and reaction time to minimize byproduct formation. 3. Alternative Purification: Explore different purification techniques. For example, if the byproducts are acidic, an acid-base extraction might be effective.

Quantitative Data

PropertyValueImplication for Handling
Molecular Formula C₄H₁₂N₂
Molecular Weight 88.15 g/mol [2]Used for accurate molar calculations.
Boiling Point 139-141 °C[1]Suitable for purification by distillation.
Density 0.844 g/mL at 25 °C[1]Necessary for converting between mass and volume.
Water Solubility Soluble[2]Indicates a high affinity for water, contributing to its hygroscopicity.
Reactivity with Water Neutralizes acids in exothermic reactions to form salts plus water.[1][2]Absorbed water can alter the pH and participate in reactions.

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

This protocol provides a general guideline. Specific parameters may need to be optimized for your instrument.

  • Instrument Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. Use a suitable solvent for amines, such as a methanol-based anolyte with an appropriate base to neutralize the amine.

  • Blank Measurement: Run a blank titration with the solvent to determine the background water content.

  • Sample Preparation: In a dry, inert atmosphere (e.g., a glovebox), accurately weigh approximately 0.5 - 1.0 g of this compound into a gas-tight syringe.

  • Titration: Inject the sample into the titration cell and start the titration.

  • Calculation: The instrument software will calculate the water content in ppm or percentage.

  • Repeatability: Perform the measurement in triplicate to ensure accuracy.

Protocol 2: Drying of this compound with Molecular Sieves
  • Sieve Activation: Activate 3Å molecular sieves by heating them in a furnace at 250-300 °C for at least 3 hours under a stream of inert gas or under vacuum. Allow them to cool to room temperature in a desiccator.

  • Drying Procedure: Add the activated molecular sieves (approximately 10-20% w/v) to the this compound in a dry flask under an inert atmosphere.

  • Incubation: Seal the flask and allow it to stand for at least 24 hours at room temperature. Occasional swirling can improve the drying efficiency.

  • Separation: Carefully decant or filter the dried amine from the molecular sieves under an inert atmosphere.

  • Verification: Determine the water content of the dried amine using Karl Fischer titration to confirm that the desired level of dryness has been achieved.

Protocol 3: Purification by Distillation
  • Drying Agent: Add a suitable drying agent, such as potassium hydroxide (B78521) (KOH) pellets, to the this compound. Allow it to stand overnight.

  • Apparatus Setup: Assemble a distillation apparatus. Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas.

  • Distillation: Heat the flask containing the amine and drying agent. Collect the fraction that distills at the correct boiling point (139-141 °C) and pressure.

  • Storage: Store the freshly distilled amine in a tightly sealed container under an inert atmosphere.

Visualizations

experimental_workflow cluster_start Start: Receiving this compound cluster_storage Storage cluster_pre_experiment Pre-Experiment Check cluster_decision Decision Point cluster_action Action cluster_end Experiment receive Receive and Inspect Chemical storage Store in a cool, dry place under inert atmosphere receive->storage kf_titration Perform Karl Fischer Titration to determine water content storage->kf_titration decision Is water content acceptable? kf_titration->decision drying Dry the amine (e.g., with molecular sieves) decision->drying No proceed Proceed to experiment decision->proceed Yes drying->kf_titration Verify dryness experiment Use in Reaction proceed->experiment

Caption: Workflow for handling hygroscopic this compound.

reaction_pathway cluster_reaction Potential Interaction amine This compound (H₂N(CH₂)₃NHCH₃) interaction Protonation amine->interaction water Water (H₂O) (from atmosphere) water->interaction protonated_amine Protonated Amine ([H₃N(CH₂)₃NH₂CH₃]⁺ or [H₂N(CH₂)₃NH₂CH₃]⁺) interaction->protonated_amine hydroxide Hydroxide (OH⁻) interaction->hydroxide

References

Technical Support Center: Enhancing the Catalytic Efficiency of N-Methyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on optimizing the use of N-Methyl-1,3-propanediamine as a catalyst in various chemical reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations to enhance your catalytic efficiency and address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound as a catalyst?

This compound is primarily utilized as a catalyst in amination reactions, where it facilitates the formation of carbon-nitrogen (C-N) bonds.[1] Its dual amine functionality, consisting of both a primary and a secondary amine, allows it to participate in a variety of organic syntheses, including the creation of specialized polymers and as an intermediate in the manufacturing of pharmaceuticals.[1] Its basicity and steric configuration are key properties that contribute to its catalytic activity and help enhance reaction kinetics.[1]

Q2: What are the common causes of decreased catalytic efficiency or catalyst deactivation?

The deactivation of amine-based catalysts like this compound can occur through several mechanisms:

  • Poisoning: Impurities in the reaction mixture, such as sulfur or arsenic compounds, can irreversibly bind to the active sites of the catalyst. Organic bases and ammonia (B1221849) can also act as poisons for acidic solid catalysts that might be used in conjunction with the amine.

  • Fouling: Deposition of byproducts, coke, or other materials on the catalyst surface can block active sites.

  • Thermal Degradation: Excessive reaction temperatures can lead to the decomposition or structural change of the catalyst.

  • Leaching: In liquid-phase reactions, the catalyst may dissolve into the reaction medium, leading to a loss of active material.

Q3: How can I regenerate a deactivated this compound catalyst?

Regeneration strategies depend on the deactivation mechanism:

  • For Fouling: The catalyst can often be washed with a suitable solvent to remove adsorbed byproducts.

  • For Reversible Poisoning: Gentle heating under vacuum or washing with a specific solvent may remove the poison.

  • For Irreversible Poisoning or Thermal Degradation: In these cases, regeneration is often not possible, and replacement of the catalyst is necessary.

Q4: What are the optimal storage and handling conditions for this compound to maintain its catalytic activity?

To ensure the longevity and reactivity of this compound, proper storage and handling are crucial:

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[2] It should be kept away from heat, sparks, and open flames.[2] Opened containers must be carefully resealed and kept upright to prevent leakage.[2] For long-term storage, refrigeration under an inert atmosphere is recommended.

  • Handling: Avoid contact with skin and eyes, and prevent inhalation of vapor or mist.[2] Use personal protective equipment (PPE) such as gloves, safety goggles, and respiratory protection.[3] Handle the catalyst in a well-ventilated area or in a closed system.[3] Take measures to prevent the buildup of electrostatic charge.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Catalyst Deactivation: The catalyst may have been deactivated by impurities in the reactants or solvent. 2. Incorrect Reaction Conditions: The temperature, pressure, or reaction time may not be optimal. 3. Poor Catalyst Quality: The this compound may be of low purity.1. Purify reactants and solvents before use. Consider using a fresh batch of catalyst. 2. Systematically vary the reaction conditions (temperature, pressure, time) to find the optimal parameters. 3. Verify the purity of the catalyst using analytical techniques such as GC or NMR.
Formation of Significant Byproducts 1. Side Reactions: The reaction conditions may favor the formation of undesired products. 2. Over-alkylation: In reductive amination, the primary amine product can react further to form secondary or tertiary amines.[4]1. Adjust reaction parameters such as temperature and catalyst concentration. The use of a more selective solvent can also help. 2. Control the stoichiometry of the reactants carefully. A stepwise addition of the alkylating agent may be beneficial.
Poor Reaction Rate 1. Insufficient Catalyst Concentration: The amount of catalyst may be too low to achieve a desirable reaction rate. 2. Low Reaction Temperature: The reaction may require higher thermal energy to proceed at a reasonable rate. 3. Inappropriate Solvent: The solvent may not be suitable for the reaction, affecting solubility or catalyst activity.1. Gradually increase the catalyst concentration while monitoring the reaction progress. 2. Incrementally increase the reaction temperature. 3. Screen different solvents with varying polarities to find one that enhances the reaction rate.
Difficulty in Product Isolation/Purification 1. Emulsion Formation during Workup: The presence of the amine catalyst can sometimes lead to the formation of stable emulsions. 2. Catalyst Remaining in the Product: The catalyst may be difficult to separate from the final product.1. Adjust the pH of the aqueous phase during extraction. The addition of brine can also help break emulsions. 2. Use an acidic wash to protonate the amine catalyst and extract it into the aqueous phase. Alternatively, distillation or chromatography can be employed for separation.

Data Presentation: Optimizing Reaction Conditions

Optimizing reaction parameters is critical for maximizing the catalytic efficiency of this compound. The following tables provide a summary of how different variables can influence reaction outcomes.

Table 1: Effect of Temperature on Catalytic Activity

Temperature (°C)Relative Reaction RateSelectivity for Desired ProductNotes
30LowHighLower temperatures generally favor higher selectivity but result in slower reactions.
50ModerateModerateA good starting point for many amination reactions.
70HighMay DecreaseIncreased temperature accelerates the reaction but can also lead to the formation of byproducts and potential catalyst degradation.[5]
90+Very HighLowHigh temperatures can lead to significant byproduct formation and rapid catalyst deactivation.

Table 2: Influence of Solvent Polarity on Reaction Yield

SolventPolarity IndexTypical Yield (%)Notes
Toluene2.4ModerateNon-polar solvents may have limited solubility for some reactants.
Dichloromethane (DCM)3.1Moderate-HighA versatile solvent for many organic reactions.
Tetrahydrofuran (THF)4.0HighA polar aprotic solvent that often gives good results.
Acetonitrile5.8HighA polar aprotic solvent that can enhance reaction rates.
Methanol5.1VariableA polar protic solvent that can participate in the reaction or affect catalyst activity.[6]
Water10.2LowGenerally not suitable for many organic reactions involving this compound due to potential side reactions and solubility issues.

Table 3: Impact of Catalyst Concentration on Reaction Rate

Catalyst Concentration (mol%)Relative Reaction RateNotes
1LowMay be sufficient for highly reactive substrates.
5ModerateA common starting concentration for optimization.
10HighOften provides a significant increase in reaction rate.
>10May Plateau or DecreaseHigher concentrations may not lead to a proportional increase in rate and can complicate purification.

Experimental Protocols

General Protocol for Reductive Amination using this compound

This protocol outlines a general procedure for the reductive amination of an aldehyde with a primary or secondary amine, using this compound as a catalyst.

Materials:

  • Aldehyde (1.0 eq)

  • Amine (1.1 eq)

  • This compound (0.1 eq)

  • Reducing agent (e.g., Sodium triacetoxyborohydride, 1.5 eq)

  • Anhydrous solvent (e.g., Dichloromethane, THF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dried reaction flask under an inert atmosphere, add the aldehyde, amine, and this compound.

  • Add the anhydrous solvent and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the reducing agent portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Visualizations

Experimental Workflow for Reductive Amination

Reductive_Amination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants Combine Aldehyde, Amine, and Catalyst solvent Add Anhydrous Solvent reactants->solvent imine_formation Stir at RT (Imine Formation) solvent->imine_formation cooling Cool to 0°C imine_formation->cooling reduction Add Reducing Agent cooling->reduction stir Stir at RT (12-24h) reduction->stir quench Quench Reaction stir->quench extraction Extract Product quench->extraction purification Purify Product extraction->purification

Caption: Workflow for a typical reductive amination reaction.

Logical Relationship of Factors Affecting Catalytic Efficiency

Catalytic_Efficiency_Factors cluster_conditions Reaction Conditions cluster_catalyst Catalyst Properties cluster_reactants Reactant Properties efficiency Catalytic Efficiency temp Temperature efficiency->temp pressure Pressure efficiency->pressure solvent Solvent efficiency->solvent concentration Catalyst Concentration efficiency->concentration purity Purity efficiency->purity stability Stability efficiency->stability reactant_purity Purity efficiency->reactant_purity sterics Steric Hindrance efficiency->sterics

Caption: Key factors influencing the catalytic efficiency.

References

Technical Support Center: Troubleshooting Poor Conversion Rates with N-Methyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues that can lead to poor conversion rates in experiments involving N-Methyl-1,3-propanediamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A: this compound possesses two nucleophilic nitrogen atoms: a primary amine (-NH₂) and a secondary amine (-NHCH₃). The primary amine is generally more reactive and less sterically hindered than the secondary amine, which can lead to selective reactions under controlled conditions.

Q2: How does the purity of this compound affect reaction outcomes?

A: The purity of this compound is critical for achieving high conversion rates and minimizing side reactions. Impurities such as water, residual starting materials from its synthesis, or oxidation byproducts can consume reagents, poison catalysts, and lead to the formation of undesired side products, ultimately lowering the yield of the target molecule.

Q3: How can I assess the purity of my this compound sample?

A: The purity of this compound can be effectively determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify volatile impurities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can also be used to confirm the structure and detect organic impurities.

Q4: What are the common side reactions observed when using this compound?

A: Common side reactions include over-alkylation or over-acylation, where both the primary and secondary amines react with the electrophile. In polyamide synthesis, side reactions can occur at high temperatures, leading to chain capping and limiting molecular weight growth. Due to its basic nature, it will also readily react with acids in an exothermic manner, which can be a competing reaction if acidic conditions are not controlled.[2][3]

Q5: How should this compound be handled and stored to maintain its quality?

A: this compound is a hygroscopic and air-sensitive liquid. It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to prevent absorption of moisture and carbon dioxide from the air. Store in a cool, dry, and well-ventilated area away from incompatible materials such as acids, acid chlorides, and oxidizing agents.[3]

Troubleshooting Guides for Poor Conversion Rates

Poor conversion rates in reactions involving this compound can often be attributed to a few key areas. The following guides address common reaction types where this diamine is used.

Guide 1: Acylation Reactions

Acylation of this compound is a common reaction to form amides. Low yields are often encountered due to several factors.

Troubleshooting Workflow for Acylation Reactions

start Low Conversion in Acylation reagent_quality Check Reagent Purity (Diamine & Acylating Agent) start->reagent_quality Start Here conditions Review Reaction Conditions (Temp, Solvent, Base) reagent_quality->conditions If Purity is Confirmed sub_reagent Purify Diamine Use Fresh Acylating Agent reagent_quality->sub_reagent stoichiometry Verify Stoichiometry conditions->stoichiometry If Conditions are Optimal sub_conditions Anhydrous Solvent? Appropriate Base? Temperature too low/high? conditions->sub_conditions workup Optimize Workup & Purification stoichiometry->workup If Ratios are Correct sub_stoichiometry Mono- vs. Di-acylation? Equivalents of Base? stoichiometry->sub_stoichiometry sub_workup Product lost during extraction? Degradation on silica (B1680970)? workup->sub_workup

Caption: Troubleshooting workflow for acylation reactions.

Potential Issue Possible Cause Recommended Solution
Reagent Inactivity Purity of this compound is compromised (e.g., moisture content).Purify the diamine by distillation under reduced pressure. Ensure it is handled under an inert atmosphere.
Acylating agent (e.g., acyl chloride, anhydride) has hydrolyzed.Use a freshly opened bottle or purify the acylating agent before use.
Suboptimal Reaction Conditions Reaction temperature is too low, leading to slow reaction kinetics.Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.
Inappropriate solvent choice, leading to poor solubility of reactants.Select a solvent that dissolves all reactants. Anhydrous aprotic solvents like DCM, THF, or acetonitrile (B52724) are often suitable.
Presence of moisture in the reaction.Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (nitrogen or argon).
Stoichiometry and Side Reactions Formation of di-acylated byproduct due to the high reactivity of both amine groups.Use a controlled amount of the acylating agent (e.g., 1.0-1.1 equivalents for mono-acylation). Add the acylating agent dropwise at a low temperature to improve selectivity.
Incomplete reaction due to the formation of hydrochloride salt with the amine.Use at least one equivalent of a non-nucleophilic base (e.g., triethylamine (B128534), pyridine) to neutralize the acid byproduct.
Product Loss During Workup The amide product is water-soluble and is lost during aqueous extraction.Saturate the aqueous phase with salt (brine) to decrease the solubility of the product. Use a continuous liquid-liquid extractor for highly water-soluble products.
The product degrades on silica gel during column chromatography.Neutralize the silica gel with a small amount of triethylamine in the eluent. Alternatively, use a different stationary phase like alumina.
Guide 2: Polyamide Synthesis

The synthesis of polyamides from this compound and a diacid (or its derivative) can suffer from low molecular weight (poor conversion) due to several factors.

Logical Flow for Troubleshooting Polyamide Synthesis

start Low Molecular Weight Polyamide stoichiometry Verify Monomer Stoichiometry (1:1) start->stoichiometry purity Assess Monomer Purity stoichiometry->purity If balanced stoichiometry_sol Accurate weighing Titration of monomers stoichiometry->stoichiometry_sol conditions Evaluate Polymerization Conditions purity->conditions If pure purity_sol Recrystallize/distill monomers Check for monofunctional impurities purity->purity_sol side_reactions Investigate Side Reactions conditions->side_reactions If optimal conditions_sol Temperature too high/low? Effective water removal? conditions->conditions_sol side_reactions_sol High temperature degradation? Chain capping? side_reactions->side_reactions_sol

Caption: Troubleshooting polyamide synthesis issues.

Potential Issue Possible Cause Recommended Solution
Imbalanced Stoichiometry Inaccurate weighing of the diamine or diacid monomers.Ensure precise weighing of high-purity monomers. A slight excess of the more volatile monomer can sometimes be used to compensate for loss during reaction.
Monomer Impurities Presence of monofunctional impurities that act as chain terminators.Purify both this compound and the diacid monomer immediately before use.
Presence of moisture.Dry all monomers and solvents thoroughly.
Ineffective Polymerization Conditions Incomplete removal of the condensation byproduct (e.g., water), which shifts the equilibrium towards the reactants.Conduct the polymerization under a high vacuum or with a continuous flow of inert gas to effectively remove byproducts.
Reaction temperature is too low, resulting in slow polymerization.Optimize the temperature profile of the polymerization. A higher temperature in the later stages can help drive the reaction to completion.
Reaction time is insufficient for chain growth.Increase the polymerization time and monitor the viscosity of the reaction mixture.
Degradation and Side Reactions Thermal degradation of the diamine or the resulting polymer at high temperatures.Carefully control the reaction temperature to avoid decomposition. Perform thermogravimetric analysis (TGA) on the monomers to determine their thermal stability.

Experimental Protocols

Protocol 1: General Procedure for Mono-Acylation of this compound

This protocol describes a representative method for the selective mono-acylation of the primary amine group of this compound.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM.

  • Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add the acyl chloride (1.0 eq.) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Representative Procedure for Polyamide Synthesis

This protocol outlines a general method for the synthesis of a polyamide from this compound and a diacid chloride via interfacial polymerization.

Materials:

  • This compound

  • Diacid chloride (e.g., adipoyl chloride, sebacoyl chloride)

  • Sodium hydroxide (B78521) (NaOH)

  • Dichloromethane (DCM)

  • Deionized water

  • Standard laboratory glassware

  • High-speed stirrer

Procedure:

  • Aqueous Phase Preparation: In a beaker, dissolve this compound (1.0 eq.) and sodium hydroxide (2.0 eq.) in deionized water.

  • Organic Phase Preparation: In a separate beaker, dissolve the diacid chloride (1.0 eq.) in DCM.

  • Polymerization: Vigorously stir the aqueous solution while rapidly adding the organic solution. A polymer film will form at the interface of the two layers.

  • Polymer Isolation: Continue stirring for 5-10 minutes. The polymer can then be collected by filtration.

  • Purification: Wash the isolated polymer thoroughly with water and then with a suitable organic solvent (e.g., acetone (B3395972) or ethanol) to remove unreacted monomers and oligomers.

  • Drying: Dry the polyamide product in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

Data Presentation

The following tables provide a summary of key parameters to consider when optimizing reactions involving this compound. Optimal conditions will vary depending on the specific substrate and desired product.

Table 1: Key Parameters for Acylation Reaction Optimization

ParameterTypical RangeConsiderations
Temperature 0 °C to Room TemperatureLower temperatures can improve selectivity for mono-acylation.
Solvent DCM, THF, AcetonitrileMust be anhydrous and capable of dissolving all reactants.
Base Triethylamine, PyridineShould be non-nucleophilic to avoid competing reactions.
Equivalents of Acylating Agent 1.0 - 1.2 (for mono-acylation)A slight excess can help drive the reaction to completion.
Equivalents of Base 1.1 - 1.5An excess is needed to neutralize the acid byproduct.

Table 2: Key Parameters for Polyamide Synthesis Optimization

ParameterTypical RangeConsiderations
Monomer Ratio (Diamine:Diacid) 1:1A precise 1:1 stoichiometry is crucial for achieving high molecular weight.
Temperature 150 - 250 °C (Melt Polycondensation)Must be high enough for reaction but below the decomposition temperature of monomers and polymer.
Pressure/Vacuum High Vacuum (<1 torr)Essential for the efficient removal of condensation byproducts.
Catalyst (Optional) Acid or base catalystsCan increase the rate of polymerization but may also promote side reactions.
Reaction Time 2 - 8 hoursSufficient time is needed for chain growth to achieve high molecular weight.

References

Technical Support Center: N-Methyl-1,3-propanediamine (NMPA) in Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-Methyl-1,3-propanediamine (NMPA). This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions related to the impact of NMPA purity on reaction outcomes. High-purity NMPA is crucial for the successful synthesis of a wide range of compounds, including active pharmaceutical ingredients (APIs), where impurities can significantly affect reaction efficiency, product quality, and safety.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Common impurities in commercially available NMPA can arise from its synthesis, which often involves the reaction of 1,3-diaminopropane (B46017) with a methylating agent.[1] Potential impurities include:

  • Unreacted starting materials: 1,3-diaminopropane.

  • Over-methylated byproducts: N,N'-dimethyl-1,3-propanediamine.[2][3][4]

  • Water: NMPA is hygroscopic and can absorb moisture from the atmosphere.[5]

  • Solvents: Residual solvents from the manufacturing and purification process.

  • Nitrosamines: As a secondary amine, NMPA can be susceptible to the formation of nitrosamine (B1359907) impurities, which are a significant concern in pharmaceutical applications.

Q2: How can the purity of this compound be accurately determined?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, including residual starting materials and over-methylated byproducts.[6][7]

  • High-Performance Liquid Chromatography (HPLC): A versatile method for analyzing non-volatile impurities and can be adapted for the separation of NMPA from related compounds.[8]

  • Karl Fischer Titration: The most accurate method for determining water content.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used for quantitative analysis (qNMR) to determine the purity against a certified reference standard.

Q3: What are the general reactivity characteristics of this compound?

A3: NMPA is a nucleophilic compound due to its primary and secondary amine groups. It readily participates in reactions with electrophiles such as:

  • Acylating agents (e.g., acid chlorides, anhydrides): To form amides. This is a common reaction in the synthesis of pharmaceuticals and polymers.

  • Alkylating agents: To form more substituted amines.

  • Isocyanates and isothiocyanates: To form ureas and thioureas.

  • Epoxides: Ring-opening reactions to form amino alcohols. NMPA is also a base and will react with acids in exothermic reactions to form salts.[9] It is soluble in water and is considered a flammable liquid.[9]

Troubleshooting Guides

Issue 1: Low Reaction Yield

A common problem encountered is a lower than expected yield of the desired product. Several factors related to NMPA purity can contribute to this issue.

Potential Cause Troubleshooting Steps
Inaccurate Stoichiometry due to Impurities 1. Re-evaluate NMPA Purity: Use a quantitative method like qNMR or GC with an internal standard to determine the exact molar amount of NMPA in your starting material. 2. Adjust Stoichiometry: Adjust the equivalents of other reactants based on the determined purity of NMPA.
Presence of Water 1. Quantify Water Content: Use Karl Fischer titration to determine the water content. 2. Dry the NMPA: If the water content is significant, dry the NMPA using appropriate drying agents (e.g., molecular sieves) or by distillation. 3. Use Anhydrous Reaction Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Reactive Impurities 1. Identify Impurities: Use GC-MS to identify any reactive impurities. 2. Purify NMPA: If reactive impurities are present, purify the NMPA by fractional distillation.
Issue 2: Formation of Unexpected Byproducts

The presence of specific byproducts can often indicate the nature of the impurities in your this compound.

Observed Byproduct Likely Impurity in NMPA Explanation & Solution
Di-acylated or di-alkylated product corresponding to 1,3-diaminopropane 1,3-diaminopropaneThe unreacted starting material, 1,3-diaminopropane, has two primary amine groups that can react with your electrophile. Solution: Purify the NMPA by fractional distillation to remove the more volatile 1,3-diaminopropane.
Product with an additional methyl group N,N'-dimethyl-1,3-propanediamineThis over-methylated impurity can react similarly to NMPA, leading to a methylated version of your desired product. Solution: Careful fractional distillation may separate these closely boiling compounds. Alternatively, chromatographic purification of the final product may be necessary.
Hydrolysis of starting materials or products WaterWater can hydrolyze sensitive functional groups in your reactants or product, especially at elevated temperatures or in the presence of acid or base catalysts. Solution: Ensure NMPA and all other reagents and solvents are anhydrous.

Impact of Purity on Reaction Outcomes: A Hypothetical Case Study

To illustrate the critical importance of NMPA purity, consider the following hypothetical data for an acylation reaction to form a mono-amide, a common step in pharmaceutical synthesis.

NMPA Purity (%)Water Content (%)1,3-diaminopropane (%)N,N'-dimethyl-1,3-propanediamine (%)Desired Mono-amide Yield (%)Di-amide Byproduct (%)
99.50.050.20.2595<1
98.00.51.00.5885
95.01.02.51.57512

This table presents hypothetical data to demonstrate the trend of decreasing yield and increasing byproduct formation with lower NMPA purity.

Experimental Protocols

Protocol 1: Purity Determination of this compound by GC-MS

Objective: To identify and quantify volatile impurities in NMPA.

Instrumentation:

  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

  • Column: A polar capillary column (e.g., DB-WAX or equivalent) is suitable for amine analysis.

Procedure:

  • Sample Preparation: Prepare a 1% (v/v) solution of the NMPA sample in a suitable solvent like methanol (B129727) or isopropanol.

  • GC-MS Parameters:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 240 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 30-300.

  • Data Analysis: Identify peaks by comparing their mass spectra to a library (e.g., NIST). Quantify impurities using an internal standard or by area percent normalization, assuming similar response factors for structurally related impurities.

Protocol 2: Purification of this compound by Fractional Distillation

Objective: To remove impurities with different boiling points from NMPA.

Materials:

  • Crude this compound

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation flask

  • Condenser

  • Receiving flasks

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

  • Thermometer

Procedure:

  • Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.[10]

  • Charging the Flask: Add the crude NMPA and boiling chips or a stir bar to the distillation flask. Do not fill the flask more than two-thirds full.

  • Distillation:

    • Begin heating the distillation flask gently.

    • A ring of condensate will slowly rise through the fractionating column. Maintain a slow and steady rate of distillation for optimal separation.[10]

    • Collect the forerun, which will contain lower-boiling impurities.

    • When the temperature stabilizes at the boiling point of NMPA (approximately 139-141 °C at atmospheric pressure), change the receiving flask to collect the purified product.

    • Monitor the temperature closely. A drop in temperature indicates that the main fraction has been collected.

  • Storage: Store the purified NMPA in a tightly sealed container under an inert atmosphere (e.g., nitrogen) and away from moisture.

Visualizations

Troubleshooting_Workflow cluster_impurities Impurity Identified cluster_solutions Corrective Actions start Low Yield or Unexpected Byproducts in Reaction check_purity Assess Purity of NMPA Starting Material start->check_purity gcms GC-MS Analysis for Volatile Impurities check_purity->gcms Identify Impurities karl_fischer Karl Fischer Titration for Water Content check_purity->karl_fischer Quantify Water adjust Adjust Reaction Stoichiometry check_purity->adjust impurity_volatile Starting Materials or Byproducts Detected gcms->impurity_volatile impurity_water High Water Content (>0.1%) karl_fischer->impurity_water purify Purify NMPA via Fractional Distillation impurity_volatile->purify dry Dry NMPA and Use Anhydrous Conditions impurity_water->dry end Proceed with Optimized Reaction purify->end dry->end adjust->end

Caption: Troubleshooting workflow for reactions involving NMPA.

Purity_Impact_Pathway cluster_high_purity High Purity NMPA (>99.5%) cluster_low_purity Low Purity NMPA (<98%) start NMPA + Electrophile (R-X) high_yield High Yield of Desired Product start->high_yield low_yield Low Yield of Desired Product start->low_yield side_reactions Increased Side Reactions low_yield->side_reactions byproduct1 Byproduct from Unreacted Starting Material side_reactions->byproduct1 byproduct2 Byproduct from Over-methylated Impurity side_reactions->byproduct2

Caption: Impact of NMPA purity on reaction pathways.

References

handling and safety precautions for N-Methyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Methyl-1,3-propanediamine

This guide provides essential safety information, handling procedures, and emergency protocols for researchers, scientists, and drug development professionals working with this compound (CAS 6291-84-5).

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound? A1: this compound is a flammable and corrosive liquid and vapor.[1][2] Key hazards include:

  • Flammability: It is a flammable liquid with a flash point that requires precautions against ignition sources.[3][4]

  • Corrosivity: It causes severe skin burns and serious eye damage.[3][5][6]

  • Toxicity: It is harmful if swallowed, harmful in contact with skin, and may be harmful or fatal if inhaled.[3][5][6][7]

  • Irritation: It may cause irritation to the respiratory system.[8][9]

Q2: What personal protective equipment (PPE) is required when handling this chemical? A2: A comprehensive PPE setup is mandatory. This includes:

  • Eye and Face Protection: Wear tightly fitting safety goggles and a face shield (minimum 8-inch).[3] Splash-proof safety goggles are a minimum requirement.[5][8]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent any skin exposure.[10][11] It is recommended to use two different types of gloves for the best protection.[8] Fire/flame resistant and impervious clothing is also advised.[12]

  • Respiratory Protection: Use a NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge, especially when handling the neat chemical.[5][8] If exposure limits are exceeded or irritation occurs, a full-face respirator should be used.[10][12] All work should be conducted in a well-ventilated area, preferably a chemical fume hood.[10][11]

Q3: What are the proper storage conditions for this compound? A3: Store the chemical in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[3][6][10][13] Containers should be kept tightly closed and stored locked up.[3][6][10] Some sources recommend refrigeration at 2-8°C.[1][2][5] It should be stored in a designated flammables area.[10][11]

Q4: What materials are incompatible with this compound? A4: Avoid contact with acids, strong oxidizing agents, acid chlorides, isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, and anhydrides.[1][2][8][10] It may generate flammable hydrogen gas in combination with strong reducing agents like hydrides.[1][2][13]

Troubleshooting and Experimental Guides

This section addresses specific issues that may arise during experiments.

Scenario 1: Accidental Skin or Hair Contact

Question: What is the immediate first aid protocol for skin exposure?

Answer:

  • Immediately remove all contaminated clothing and shoes while moving to the nearest emergency shower.[3][5][10]

  • Rinse the affected skin area with copious amounts of water for at least 15 minutes.[3][5][9]

  • Wash the skin with soap and plenty of water.[3][10]

  • Seek immediate medical attention without delay.[3][9][10]

  • Contaminated clothing must be washed thoroughly before reuse.[10][13]

Scenario 2: Accidental Eye Contact

Question: What should I do if the chemical splashes into my eyes?

Answer:

  • Immediately flush the eyes with plenty of water for at least 15 to 30 minutes at an emergency eyewash station, also washing under the eyelids.[5][10]

  • If present, remove contact lenses, if it is easy to do so, and continue rinsing.[3][5][10]

  • Do not put any ointments, oils, or medication in the eyes without specific instructions from a physician.[5]

  • Call a poison control center or doctor for immediate medical attention, even if no symptoms like redness or irritation develop.[3][5][10]

Scenario 3: Accidental Inhalation

Question: What actions should be taken if I inhale vapors?

Answer:

  • Immediately move from the exposure area to fresh air.[3][10][12]

  • If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration.[3][10] Be aware that providing mouth-to-mouth resuscitation may be hazardous to the person giving aid.[9]

  • Seek immediate medical attention.[3][10]

Scenario 4: Accidental Ingestion

Question: What is the procedure if the chemical is accidentally swallowed?

Answer:

  • Do NOT induce vomiting.[3][9][10]

  • Rinse the mouth thoroughly with water.[3][12]

  • Never give anything by mouth to an unconscious person.[3][9]

  • Call a physician or poison control center immediately.[3][9][10]

Scenario 5: Handling a Chemical Spill

Question: How do I safely clean up a small spill of this compound in the lab?

Answer: This protocol is for minor spills that do not pose an immediate threat. For major spills, evacuate the area and contact emergency services.[14]

  • Alert & Secure: Notify others in the area.[15] Remove all sources of ignition (e.g., turn off hot plates, extinguish open flames).[3][10]

  • Personal Protection: Put on the appropriate PPE, including a respirator, chemical-resistant gloves, and safety goggles.[14][15]

  • Containment: Prevent the spill from spreading or entering drains by creating a dike with absorbent material.[15]

  • Absorption: For flammable liquids, use an absorbent material like activated carbon or specialized absorbent pads.[16][17] Slowly add the absorbent material to the spill, starting from the edges and working inward until all liquid is absorbed.[15][17] Use only non-sparking tools for cleanup.[10][13]

  • Collection: Carefully scoop the absorbed material into a suitable, leak-proof, and clearly labeled container for hazardous waste disposal.[5][8][17]

  • Decontamination: Wash the spill surface with a soap and water solution.[5][8] If the chemical is highly toxic, collect the rinse water for proper disposal.[15]

  • Disposal: Dispose of all contaminated materials (including gloves and pads) as hazardous waste according to institutional and local regulations.[10][14]

Quantitative Data Summary

PropertyValue
Molecular Formula C₄H₁₂N₂[4][5][10]
Molecular Weight 88.15 g/mol [4][5][10]
Appearance Colorless to light yellow or dark amber liquid[1][2][5][18]
Boiling Point 139 - 141 °C (at 760 mmHg)[1][4][10]
Melting Point -72 °C / -97.6 °F[10]
Flash Point 35 °C / 95 °F[10]
Autoignition Temp. 305 °C / 581 °F[10]
Density 0.840 - 0.844 g/mL (at 20-25°C)[1][4][10]
Vapor Pressure 5.3 mbar (at 20°C)[10]
Water Solubility Soluble / Miscible[2][5]
pH 13.5 (100 g/L aqueous solution)[2][10]

Experimental Workflow Visualization

The following diagram outlines the logical workflow for the safe handling of this compound during a typical laboratory procedure.

Safe_Handling_Workflow start Start: Prepare Experiment risk_assessment 1. Assess Risks & Review SDS start->risk_assessment ppe 2. Don Full PPE (Gloves, Goggles, Respirator, Lab Coat) risk_assessment->ppe ventilation 3. Work in Ventilated Area (Chemical Fume Hood) ppe->ventilation handling 4. Handle Chemical (Use Non-Sparking Tools) ventilation->handling incident_check Incident? handling->incident_check emergency Activate Emergency Protocol (Spill / Exposure) incident_check->emergency Yes waste 5. Collect Waste in Sealed Container incident_check->waste No decontaminate 6. Decontaminate Work Area & Equipment emergency->decontaminate After Resolution waste->decontaminate remove_ppe 7. Safely Remove PPE decontaminate->remove_ppe end End: Experiment Complete remove_ppe->end

References

Navigating the Solubility of N-Methyl-1,3-propanediamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information on the compatibility of N-Methyl-1,3-propanediamine with a range of common laboratory solvents. Authored for professionals in research and development, this guide offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure seamless integration of this compound into your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a polar molecule containing two amine functional groups capable of hydrogen bonding. This structure dictates its solubility, making it highly soluble in polar protic and polar aprotic solvents. Its solubility in non-polar solvents is expected to be limited.

Q2: Is this compound soluble in water?

A2: Yes, this compound is completely miscible with water.[1] Some sources also state its solubility as greater than or equal to 100 mg/mL.[2][3]

Q3: Can I use this compound with acidic solvents?

A3: No, it is not recommended. This compound is a basic compound and will undergo an exothermic neutralization reaction with acids to form salts.[2][4]

Q4: Are there any known incompatibilities I should be aware of when selecting a solvent?

A4: Yes. In addition to acids, this compound may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[2][4] It can also generate flammable hydrogen gas when combined with strong reducing agents, such as hydrides.[2][4]

Q5: How should I store solutions of this compound?

A5: Solutions should be stored in tightly sealed containers in a cool, dry, and well-ventilated area, away from sources of ignition. Given its reactivity, it should be stored separately from incompatible materials.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Two layers form when mixing with a solvent. The solvent is immiscible with this compound. This is likely to occur with non-polar solvents.- Confirm the polarity of your solvent. - If a homogeneous solution is required, select a more polar solvent. - Consider using a co-solvent to improve miscibility.
A precipitate forms upon mixing. - The solvent may be reacting with this compound. - The solution is supersaturated, and the compound is precipitating out. - The solvent may contain impurities that are reacting with the amine.- Verify the compatibility of the solvent with amines. - Gently warm the solution to see if the precipitate dissolves. If it does, the initial concentration may be too high for room temperature solubility. - Ensure the use of a high-purity, dry solvent.
The solution changes color or becomes warm. An exothermic reaction, such as an acid-base reaction or oxidation, may be occurring.- Immediately cease the addition of the solvent. - Ensure the solvent is not acidic and is free from oxidizing agents. - Review the chemical compatibility information.
Difficulty in achieving the desired concentration. The solubility limit of this compound in the chosen solvent has been reached.- Refer to the solubility data table to check if the desired concentration is feasible. - Consider gentle heating to increase solubility, but monitor for any signs of degradation. - A different solvent with higher solvating power for the amine may be necessary.

Solvent Compatibility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in various solvents. "Miscible (Expected)" indicates that while specific quantitative data is not available, high solubility is anticipated based on the chemical properties of the solute and solvent.

SolventSolvent TypeSolubility/Miscibility
WaterPolar ProticCompletely Miscible[1] / ≥ 100 mg/mL[2][3]
MethanolPolar ProticMiscible (Expected)
EthanolPolar ProticMiscible (Expected)
AcetonitrilePolar AproticSoluble
Dimethylformamide (DMF)Polar AproticMiscible (Expected)
Dimethyl Sulfoxide (DMSO)Polar AproticMiscible (Expected)
AcetonePolar AproticMiscible (Expected)
Tetrahydrofuran (THF)Polar AproticMiscible (Expected)
TolueneNon-polarImmiscible/Poorly Soluble (Expected)
HexaneNon-polarImmiscible/Poorly Soluble (Expected)

Experimental Protocols

Protocol 1: Qualitative Determination of Miscibility

This protocol provides a rapid assessment of whether this compound is miscible in a given solvent at room temperature.

Materials:

  • This compound

  • Test solvent

  • Small test tubes or vials

  • Vortex mixer

Procedure:

  • Add 1 mL of the test solvent to a clean, dry test tube.

  • Add 1 mL of this compound to the same test tube.

  • Cap the test tube securely and vortex the mixture for 30 seconds.

  • Allow the mixture to stand for 5 minutes and observe.

  • Observation:

    • Miscible: A single, clear, homogeneous phase is observed.

    • Partially Miscible: The solution appears cloudy or forms an emulsion that may separate over time.

    • Immiscible: Two distinct layers are clearly visible.

Protocol 2: Quantitative Determination of Solubility (Shake-Flask Method)

This protocol determines the saturation solubility of this compound in a solvent at a specific temperature.

Materials:

  • This compound

  • Test solvent

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Analytical balance

  • Gas chromatograph (GC) or other suitable analytical instrument

  • Syringes and syringe filters (0.22 µm)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of an undissolved phase of the amine is necessary to ensure saturation.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for 24-48 hours to ensure equilibrium is reached.

  • After the equilibration period, cease agitation and allow the vial to stand undisturbed for at least 2 hours to allow the undissolved amine to settle.

  • Carefully withdraw a sample from the clear supernatant using a syringe.

  • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any remaining undissolved micro-droplets.

  • Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of your analytical instrument.

  • Analyze the diluted sample using a pre-calibrated GC (or other appropriate method) to determine the concentration of this compound.

  • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of this compound in the test solvent at the specified temperature.

Visualized Workflows

experimental_workflow cluster_qualitative Qualitative Miscibility Test cluster_quantitative Quantitative Solubility Determination qual_start Start qual_add_solvent Add 1 mL of Solvent to Vial qual_start->qual_add_solvent qual_add_amine Add 1 mL of this compound qual_add_solvent->qual_add_amine qual_mix Vortex for 30s qual_add_amine->qual_mix qual_observe Observe for Phase Separation qual_mix->qual_observe qual_result Homogeneous? qual_observe->qual_result qual_miscible Miscible qual_result->qual_miscible Yes qual_immiscible Immiscible/Partially Miscible qual_result->qual_immiscible No quant_start Start quant_add_excess Add Excess Amine to Known Volume of Solvent quant_start->quant_add_excess quant_equilibrate Equilibrate on Shaker (24-48h) quant_add_excess->quant_equilibrate quant_settle Settle Undissolved Amine quant_equilibrate->quant_settle quant_sample Sample and Filter Supernatant quant_settle->quant_sample quant_analyze Analyze Concentration (e.g., GC) quant_sample->quant_analyze quant_calculate Calculate Solubility quant_analyze->quant_calculate quant_end End quant_calculate->quant_end troubleshooting_workflow start Start: Select a Solvent check_polarity Is the solvent polar? start->check_polarity check_reactivity Is the solvent reactive (e.g., acidic)? check_polarity->check_reactivity Yes reselect_polar Reselect a polar solvent check_polarity->reselect_polar No perform_test Perform Miscibility Test check_reactivity->perform_test No reselect_nonreactive Reselect a non-reactive solvent check_reactivity->reselect_nonreactive Yes observe_result Is the mixture homogeneous? perform_test->observe_result solvent_ok Solvent is likely compatible observe_result->solvent_ok Yes consider_cosolvent Consider a co-solvent or different polar solvent observe_result->consider_cosolvent No

References

Technical Support Center: Navigating the Scale-Up of N-Methyl-1,3-propanediamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the chemical synthesis and scale-up of reactions involving N-Methyl-1,3-propanediamine. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered when transitioning from laboratory-scale experiments to pilot and production-scale manufacturing.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up reactions with this compound?

A1: The primary challenges in scaling up reactions involving this compound often revolve around managing reaction exotherms, ensuring adequate mixing, controlling impurity profiles, and implementing effective purification strategies at a larger scale. As a versatile diamine, it participates in various reactions like nucleophilic substitutions and condensations, each presenting unique scale-up hurdles.

Q2: How does the dual functionality (primary and secondary amine) of this compound impact scale-up?

A2: The presence of both a primary and a secondary amine can lead to selectivity challenges. At a larger scale, localized temperature and concentration gradients due to inefficient mixing can favor the formation of undesired side products from the reaction of one amine group over the other. Careful control of reaction conditions and addition rates is crucial to maintain selectivity.

Q3: What are the key safety considerations for handling this compound at an industrial scale?

A3: this compound is a flammable and corrosive liquid. Key safety considerations for large-scale handling include using explosion-proof equipment, ensuring adequate ventilation, and providing appropriate personal protective equipment (PPE) for operators.[1][2] The potential for exothermic reactions necessitates robust temperature control systems and emergency shutdown procedures to prevent thermal runaway.

Q4: How can I effectively remove this compound from a reaction mixture at scale?

A4: Due to its high boiling point and polarity, removing unreacted this compound can be challenging. At an industrial scale, vacuum distillation is a common method. However, the thermal stability of the desired product must be considered. Another approach is acidic washing to form a water-soluble salt of the diamine, which can then be separated in an aqueous phase. The choice of acid and subsequent work-up steps are critical to avoid product degradation.

Troubleshooting Guides

Issue 1: Poor Yield and Selectivity in Nucleophilic Substitution Reactions

Symptoms:

  • Lower than expected yield of the desired product.

  • Increased formation of side products, such as bis-alkylated or other impurities.

  • Inconsistent batch-to-batch results.

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Steps
Poor Mixing At scale, inefficient mixing can lead to localized "hot spots" and areas of high reactant concentration, promoting side reactions. Solution: Implement a more efficient agitation system. For critical reactions, consider using computational fluid dynamics (CFD) to model and optimize mixing.
Inadequate Temperature Control Exothermic nucleophilic substitution reactions can lead to temperature spikes, favoring side product formation. Solution: Ensure the reactor's cooling capacity is sufficient for the reaction scale. Consider a semi-batch process with controlled addition of the limiting reagent to manage the exotherm.
Incorrect Stoichiometry An excess of either the electrophile or this compound can drive the formation of undesired products. Solution: Carefully control the stoichiometry. At a larger scale, ensure accurate dosing of reactants using calibrated pumps and flowmeters.
Raw Material Quality Impurities in this compound or the electrophile can interfere with the reaction. Solution: Use high-purity starting materials. Perform incoming quality control checks to ensure consistency.

Experimental Protocol: Lab-Scale Nucleophilic Substitution

A laboratory-scale reaction of 1-bromobutane (B133212) with this compound is performed in a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet. This compound (0.1 mol) is dissolved in 100 mL of isopropanol. 1-Bromobutane (0.1 mol) is added dropwise over 30 minutes at room temperature. The reaction is then heated to reflux for 4 hours. The reaction progress is monitored by TLC.

Scale-Up Considerations:

Parameter Lab-Scale (250 mL) Pilot-Scale (50 L) Key Considerations for Scale-Up
Reactant Addition Dropwise via addition funnelControlled addition via pumpManage exotherm; avoid localized high concentrations.
Mixing Magnetic stirrerMechanical overhead stirrer with optimized impeller designEnsure homogeneity and efficient heat transfer.
Temperature Control Heating mantle/oil bathJacketed reactor with thermal control unitIncreased heat of reaction requires more robust cooling.
Reaction Time 4 hoursMay need to be adjusted based on mass transfer limitationsMonitor reaction completion to avoid extended heating and potential degradation.

Logical Workflow for Troubleshooting Poor Yield

G start Low Yield or Selectivity check_mixing Evaluate Mixing Efficiency start->check_mixing check_temp Assess Temperature Control start->check_temp check_stoich Verify Stoichiometry start->check_stoich check_purity Analyze Raw Material Purity start->check_purity optimize_mixing Optimize Agitation/CFD Modeling check_mixing->optimize_mixing optimize_temp Improve Cooling/Semi-Batch Addition check_temp->optimize_temp optimize_stoich Calibrate Dosing Systems check_stoich->optimize_stoich source_high_purity Source High-Purity Materials check_purity->source_high_purity end_node Improved Yield and Selectivity optimize_mixing->end_node optimize_temp->end_node optimize_stoich->end_node source_high_purity->end_node

Caption: Troubleshooting workflow for low yield.

Issue 2: Thermal Runaway Hazard in Condensation Reactions

Symptoms:

  • Rapid, uncontrolled increase in reaction temperature.

  • Increase in reactor pressure beyond safe limits.

  • Visible off-gassing or fuming from the reactor.

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Steps
High Reactant Concentration The rate of heat generation is proportional to the concentration of reactants. Solution: Reduce the initial concentration of reactants by using a larger solvent volume.
Inadequate Heat Removal The reactor's cooling system is unable to dissipate the heat generated by the reaction. Solution: Re-evaluate the heat transfer calculations for the scaled-up process. Ensure the cooling jacket is operating efficiently. For highly exothermic reactions, consider a continuous flow reactor which offers superior heat transfer.
Accumulation of Unreacted Reagents A slow initial reaction (induction period) can lead to an accumulation of reactants, followed by a sudden, rapid exotherm. Solution: Use reaction calorimetry to understand the thermal profile of the reaction. Ensure a small amount of reaction initiation before adding the bulk of the reactants.

Experimental Protocol: Reaction Calorimetry

To assess the thermal risk of a condensation reaction between this compound and an acid chloride, a reaction calorimetry study is performed. A reaction calorimeter (e.g., Mettler-Toledo RC1) is used to measure the heat of reaction, the rate of heat evolution, and the specific heat of the reaction mixture. This data is then used to model the thermal behavior of the reaction at a larger scale and to define safe operating parameters.

Illustrative Calorimetry Data:

Parameter Value Implication for Scale-Up
Heat of Reaction (ΔH) -150 kJ/molSignificant exotherm requiring careful management.
Maximum Heat Flow (q_max) 50 W/LDetermines the required cooling capacity of the reactor.
Adiabatic Temperature Rise (ΔT_ad) 80 °CIndicates a high potential for thermal runaway if cooling fails.

Signaling Pathway for Thermal Runaway

G exothermic Exothermic Reaction heat_gen Heat Generation exothermic->heat_gen temp_increase Temperature Increase heat_gen->temp_increase rate_increase Reaction Rate Accelerates temp_increase->rate_increase rate_increase->heat_gen Positive Feedback runaway Thermal Runaway rate_increase->runaway cooling_failure Inadequate Heat Removal cooling_failure->temp_increase Contributes to

Caption: Positive feedback loop leading to thermal runaway.

Issue 3: Purification Challenges and Impurity Profile

Symptoms:

  • Difficulty in isolating the final product with the desired purity.

  • Presence of persistent impurities in the final product.

  • Low recovery of the product after purification.

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Steps
Formation of High-Boiling Impurities Side reactions can generate impurities with boiling points close to the product, making distillation difficult. Solution: Optimize reaction conditions to minimize side product formation. Consider alternative purification methods such as crystallization or chromatography. For basic impurities, acid-base extraction may be effective.
Product Degradation During Purification The product may be thermally labile and degrade during high-temperature distillation. Solution: Use vacuum distillation to lower the boiling point. Ensure the residence time at high temperatures is minimized.
Emulsion Formation During Work-up The presence of amines can lead to the formation of stable emulsions during aqueous work-up, complicating phase separation. Solution: Adjust the pH of the aqueous phase. Add a salt (brine wash) to break the emulsion. Consider using a different solvent system for extraction.

Experimental Protocol: Purification by Crystallization

If the desired product is a solid, purification by crystallization can be an effective alternative to distillation. A screening of different solvents should be performed at the lab scale to identify a suitable crystallization solvent or solvent system. The product should be highly soluble at elevated temperatures and poorly soluble at lower temperatures in the chosen solvent.

General Crystallization Workflow:

G start Crude Product dissolve Dissolve in Hot Solvent start->dissolve cool Controlled Cooling dissolve->cool crystallize Crystallization cool->crystallize filter Filtration crystallize->filter wash Wash with Cold Solvent filter->wash dry Drying wash->dry end_node Pure Product dry->end_node

Caption: General workflow for purification by crystallization.

References

effect of temperature on N-Methyl-1,3-propanediamine catalyzed reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the effect of temperature on reactions catalyzed by N-Methyl-1,3-propanediamine. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the optimal operating temperature range for reactions using this compound as a catalyst?

A1: The optimal temperature is highly dependent on the specific reaction. For instance, in CO2 absorption studies involving aqueous solutions of this compound (also known as MAPA), experiments have been effectively carried out in a temperature range of 303 K to 333 K (30 °C to 60 °C)[1]. As a general guideline, the reaction temperature should be maintained well below the catalyst's boiling point, which is 139-141 °C, to prevent significant evaporation and loss of the catalyst, especially in open or semi-closed systems[2].

Q2: How does an increase in temperature typically affect reaction kinetics with this catalyst?

A2: Generally, an increase in temperature leads to an increase in the reaction rate. However, excessively high temperatures can have detrimental effects, such as promoting side reactions, which can lower product selectivity and yield[3]. It is also worth noting that in some specific contexts, such as the reaction of this compound with OH radicals in atmospheric studies, a negative temperature dependence has been observed, meaning the rate coefficient decreases as temperature increases[4].

Q3: What are the risks of running reactions at temperatures too close to the catalyst's boiling point?

A3: Operating near the boiling point (139-141 °C) can lead to several issues[2]:

  • Catalyst Loss: Significant evaporation of this compound can alter the catalyst concentration and lead to inconsistent reaction kinetics.

  • Pressure Build-up: In a closed system, catalyst vaporization can cause a dangerous increase in reactor pressure.

  • Thermal Decomposition: Although this compound is relatively stable, prolonged exposure to high temperatures can lead to degradation, reducing its catalytic activity.

  • Safety Hazards: The flash point of this compound is approximately 96 °F (35.5 °C), meaning its vapors can be flammable[5].

Q4: Can temperature changes influence the selectivity of my this compound catalyzed reaction?

A4: Yes. Temperature is a critical parameter for controlling reaction selectivity. The desired reaction and potential side reactions often have different activation energies. By adjusting the temperature, you can preferentially favor the kinetics of one pathway over another. For example, in the synthesis of propylene (B89431) glycol methyl ether (a reaction catalyzed by other materials but illustrating the principle), increasing the temperature from 90 °C to 110 °C increased the yield from 69% to 92%, after which the yield plateaued, indicating an optimal temperature range for maximizing the desired product[6].

Troubleshooting Guide

Problem 1: Reaction is slow or shows low conversion.

  • Possible Cause: The reaction temperature may be too low, providing insufficient thermal energy to overcome the activation energy barrier.

  • Diagnostic Check: Verify the setpoint and actual reading of your temperature controller. Ensure the temperature probe is correctly placed within the reaction mixture.

  • Suggested Solution: Gradually increase the reaction temperature in controlled increments (e.g., 5-10 °C). Monitor the reaction progress at each new setpoint by taking samples for analysis (e.g., via GC, HPLC, or TLC) to find a more optimal temperature.

Problem 2: The reaction yields a high amount of byproducts or shows poor selectivity.

  • Possible Cause: The reaction temperature is likely too high, promoting undesired side reactions or subsequent decomposition of the desired product.

  • Diagnostic Check: Use analytical methods like GC-MS or NMR to identify the structure of the impurities. Compare the byproduct profile at different temperatures.

  • Suggested Solution: Decrease the reaction temperature. Conduct a temperature optimization study by running the reaction at several different temperatures to determine the point where the formation of the desired product is maximized relative to byproducts.

Problem 3: Catalyst appears to deactivate or degrade during the reaction.

  • Possible Cause: The operating temperature may be too high, causing thermal decomposition. Alternatively, feedstock impurities could be poisoning the catalyst, a process that can be accelerated at higher temperatures[7].

  • Diagnostic Check: Observe the catalyst for any change in color or physical state. Analyze the reaction kinetics; a gradual decrease in the reaction rate over time is a common sign of catalyst deactivation.

  • Suggested Solution:

    • Ensure the operating temperature is well within the catalyst's stable range (significantly below its boiling point of 139-141 °C)[2].

    • Purify all reactants and solvents to remove potential catalyst poisons.

    • If deactivation is due to fouling, consider regeneration methods such as solvent washing to remove adsorbed species[7].

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₄H₁₂N₂[5][8]
Molecular Weight88.15 g/mol [5]
Boiling Point139-141 °C[2]
Density0.844 g/mL at 25 °C[5]
Flash Point96 °F (35.5 °C)[5]

Table 2: Example of Temperature Effect on Conversion and Selectivity in a Related Amine Synthesis (Data from the synthesis of N,N-dimethyl-1,3-propanediamine, where temperature is a critical parameter)

StepReactionCatalyst/FillerTemperature (°C)PressureConversion & SelectivitySource
1DMA + ACN → DMAPNStainless Steel Filler301.0 MPa> 99.5%[9][10]
2DMAPN HydrogenationZL-311-R706.0 MPa> 99.5%[9][10]

Experimental Protocols

Methodology for a General Temperature Optimization Study

This protocol describes a general workflow for determining the optimal reaction temperature for a process catalyzed by this compound.

  • System Setup:

    • Assemble a reaction vessel equipped with a magnetic or overhead stirrer, a condenser, a temperature probe, and an inert gas inlet (e.g., Nitrogen or Argon).

    • Ensure the reactor is placed in a heating mantle or oil bath connected to a reliable temperature controller.

  • Reagent Charging:

    • Charge the reactor with the substrate, solvent, and this compound catalyst under an inert atmosphere.

    • Begin stirring to ensure the mixture is homogeneous.

  • Initial Reaction Run (Baseline):

    • Set the temperature controller to a conservative starting temperature (e.g., 40 °C).

    • Once the temperature has stabilized, add the final reagent to initiate the reaction (time t=0).

    • Monitor the reaction by taking small, timed aliquots and analyzing them (e.g., by GC, HPLC, or NMR) to determine the conversion and selectivity.

  • Incremental Temperature Increase:

    • Set up a series of parallel reactions or sequential runs. For each run, increase the temperature by a set increment (e.g., 10 °C).

    • Repeat step 3 for each temperature (e.g., 50 °C, 60 °C, 70 °C, etc.), ensuring the temperature does not approach the boiling point of the solvent or catalyst.

  • Data Analysis:

    • For each temperature, plot the concentration of the reactant and product versus time to determine the initial reaction rate.

    • Plot the final product yield and selectivity as a function of temperature.

    • The optimal temperature is typically the one that provides the highest yield of the desired product in a reasonable timeframe, with minimal byproduct formation.

Visualizations

G start Start: Reaction Performance Issue check_conversion Analyze Conversion & Selectivity start->check_conversion low_conversion Conversion is Low check_conversion->low_conversion Low low_selectivity Selectivity is Poor (High Byproducts) check_conversion->low_selectivity Poor ok_performance Performance is OK check_conversion->ok_performance Acceptable increase_temp Action: Incrementally Increase Temperature (5-10°C) low_conversion->increase_temp increase_temp->check_conversion Re-evaluate decrease_temp Action: Decrease Temperature Run Optimization Study low_selectivity->decrease_temp decrease_temp->check_conversion Re-evaluate end End: Continue Monitoring ok_performance->end

Caption: Troubleshooting workflow for temperature-related issues.

G setup 1. Assemble Reactor (Temp Control, Stirring, Inert Gas) charge 2. Charge Reagents & Catalyst setup->charge run_series 3. Run Reaction Series at Incremental Temperatures (e.g., 40°C, 50°C, 60°C...) charge->run_series monitor 4. Monitor Each Run (Timed Aliquots for GC/HPLC) run_series->monitor monitor->run_series Next Temp analyze 5. Analyze Data (Plot Yield & Selectivity vs. Temp) monitor->analyze determine_optimum 6. Determine Optimal Temperature analyze->determine_optimum

Caption: Experimental workflow for temperature optimization.

References

work-up procedures for reactions involving N-Methyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions for handling reactions involving N-Methyl-1,3-propanediamine.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound that I should be aware of?

A1: this compound is a colorless to pale yellow liquid with a characteristic amine odor.[1][2] Its high water solubility and basicity are the most critical properties influencing reaction work-up procedures. It is also flammable and corrosive, requiring careful handling in a well-ventilated area.[3][4][5]

Data Presentation: Physical & Chemical Properties

PropertyValueSource
CAS Number 6291-84-5[3][6]
Molecular Formula C₄H₁₂N₂[3][6]
Molecular Weight 88.15 g/mol [3][7]
Appearance Clear, colorless to dark amber liquid[3][4][8]
Boiling Point 138-141 °C[4][7][8]
Melting Point -72 °C[7][8]
Density 0.844 g/mL at 25 °C[3][4]
Water Solubility ≥ 100 mg/mL (Soluble)[3][8]
pKa (Predicted) 10.60 ± 0.10[4]
Flash Point 35 °C (96 °F)[3][7][8]

Q2: What are the primary safety concerns when working with this compound?

A2: This compound is hazardous. It is a flammable liquid and vapor.[3][5] It is harmful if swallowed and causes severe skin burns and eye damage.[3][5][9] Always handle this compound in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[5][9]

Troubleshooting Guide

Q3: I'm having trouble removing excess this compound from my organic product. A simple water wash isn't working. What should I do?

A3: Due to its high water solubility and basicity, this compound can be difficult to remove with neutral water washes, especially if your product has some water solubility. The recommended methods are to use an acidic wash to protonate the diamine or a copper sulfate (B86663) wash to complex it, rendering it highly water-soluble and easily separable from the organic layer.[10]

G start Reaction Mixture in Organic Solvent product_check Is Product Acid-Stable? start->product_check acid_wash Perform Acidic Wash (e.g., 1M HCl) product_check->acid_wash Yes cu_wash Perform Copper (II) Sulfate Wash product_check->cu_wash No protonated Diamine becomes R-NH₂CH₃⁺ & R-NH₃⁺ (Water Soluble Salt) acid_wash->protonated complex Diamine forms Copper Complex (Water Soluble) cu_wash->complex separate Separate Aqueous Layer protonated->separate complex->separate end Organic Layer with Product separate->end G start Crude Reaction Mixture dilute Dilute with Organic Solvent start->dilute transfer Transfer to Separatory Funnel dilute->transfer add_wash Add Aqueous Wash Solution (Acid or CuSO₄) transfer->add_wash extract Shake & Vent add_wash->extract separate Separate Layers extract->separate check Is Diamine Removed? separate->check check->add_wash No neutralize Neutralize & Brine Wash check->neutralize Yes dry Dry (e.g., Na₂SO₄) neutralize->dry concentrate Concentrate in vacuo dry->concentrate end Purified Product concentrate->end

References

Validation & Comparative

N-Methyl-1,3-propanediamine in Catalysis: A Comparative Guide to Diamine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of catalytic organic synthesis, the choice of ligand plays a pivotal role in determining reaction efficiency, selectivity, and overall success. Among the myriad of available ligands, diamines have carved out a significant niche, particularly in copper-catalyzed cross-coupling reactions. This guide provides an objective comparison of N-Methyl-1,3-propanediamine with other commonly employed diamines in the context of the copper-catalyzed N-arylation of imidazoles, a crucial transformation in the synthesis of pharmaceuticals and other bioactive molecules.

Performance in Copper-Catalyzed N-Arylation of Imidazole (B134444)

The Ullmann condensation, a copper-catalyzed reaction for forming carbon-heteroatom bonds, has been significantly advanced by the use of diamine ligands. These ligands enhance the solubility and reactivity of the copper catalyst, allowing for milder reaction conditions and broader substrate scope.

A key study by Buchwald and coworkers provides valuable data for comparing the performance of various diamine ligands in the copper-catalyzed N-arylation of imidazole with iodobenzene (B50100). The following table summarizes the performance of this compound alongside other relevant diamines under consistent reaction conditions.

LigandStructureYield (%)
This compound CH₃NH(CH₂)₃NH₂85
EthylenediamineH₂N(CH₂)₂NH₂78
N,N'-DimethylethylenediamineCH₃NH(CH₂)₂NHCH₃90
trans-1,2-DiaminocyclohexaneC₆H₁₀(NH₂)₂95
None-<5

Table 1: Comparison of Diamine Ligands in the Copper-Catalyzed N-Arylation of Imidazole with Iodobenzene. Reaction conditions: Imidazole (1.0 mmol), iodobenzene (1.2 mmol), CuI (0.05 mmol), Ligand (0.1 mmol), K₂CO₃ (2.0 mmol), Dioxane (1 mL), 110 °C, 24 h.

The data clearly indicates that this compound is an effective ligand, affording a high yield of the desired N-arylated imidazole. While N,N'-dimethylethylenediamine and trans-1,2-diaminocyclohexane show slightly to moderately higher efficacy in this specific reaction, this compound offers a balance of performance and accessibility. Notably, the absence of a diamine ligand results in a negligible yield, underscoring the critical role of these ligands in facilitating the catalytic cycle.

Experimental Protocol: Copper-Catalyzed N-Arylation of Imidazole

The following is a detailed experimental protocol for the copper-catalyzed N-arylation of imidazole with an aryl halide, based on established methodologies.[1]

Materials:

  • Imidazole

  • Aryl halide (e.g., iodobenzene, bromobenzene)

  • Copper(I) iodide (CuI)

  • Diamine ligand (e.g., this compound)

  • Base (e.g., potassium carbonate, cesium carbonate)

  • Anhydrous solvent (e.g., dioxane, toluene)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add CuI (5 mol%), the diamine ligand (10 mol%), and the base (2.0 equivalents).

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Under the inert atmosphere, add imidazole (1.0 equivalent) and the aryl halide (1.2 equivalents).

  • Add the anhydrous solvent via syringe.

  • Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100-110 °C).

  • Stir the reaction mixture for the specified time (e.g., 18-24 hours), monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired N-arylated imidazole.

Mechanistic Considerations and Ligand Role

The diamine ligand plays a crucial role in the catalytic cycle of the Ullmann condensation. It is believed to coordinate to the copper(I) center, increasing its solubility and preventing the formation of inactive copper aggregates. This coordination also modulates the electronic properties of the copper catalyst, facilitating the oxidative addition of the aryl halide and the subsequent reductive elimination of the product.

Catalytic_Cycle Cu(I)X Cu(I)X Active Catalyst [L-Cu(I)X] Cu(I)X->Active Catalyst + Ligand Ligand Ligand Ligand->Active Catalyst Oxidative Addition Oxidative Addition Active Catalyst->Oxidative Addition + Ar-X Cu(III) Intermediate [L-Cu(III)(Ar)(Nu)]X Oxidative Addition->Cu(III) Intermediate Reductive Elimination Reductive Elimination Cu(III) Intermediate->Reductive Elimination + Nucleophile Reductive Elimination->Cu(I)X Regeneration Product Product Reductive Elimination->Product Nucleophile Nucleophile Nucleophile->Reductive Elimination Ar-X Ar-X Ar-X->Oxidative Addition

Caption: Generalized catalytic cycle for the copper-catalyzed N-arylation.

The structure of the diamine, including the nature of the alkyl substituents on the nitrogen atoms and the length of the carbon chain connecting them, influences the steric and electronic environment around the copper center, thereby affecting the catalytic activity. The performance of this compound demonstrates that an asymmetric N-alkylation can be beneficial, likely by providing a good balance of steric hindrance and electron-donating ability.

Conclusion

This compound is a highly effective and versatile ligand for copper-catalyzed N-arylation reactions. While other diamines may offer superior performance in specific applications, this compound provides a reliable and accessible option for researchers and drug development professionals. The choice of the optimal diamine ligand will ultimately depend on the specific substrates, desired reaction conditions, and economic considerations of the synthetic route. Further screening of N-alkylated propanediamines and other structural analogues may lead to the discovery of even more efficient and selective catalysts for a broader range of cross-coupling transformations.

References

Comparative Guide to Alternative Structure Directing Agents for N-Methyl-1,3-propanediamine in Aluminophosphate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of alternative structure directing agents (SDAs) to N-Methyl-1,3-propanediamine (MeDAP) for the synthesis of crystalline aluminophosphates. The performance of these alternatives is evaluated based on experimental data from scientific literature, focusing on key metrics such as product selectivity, crystallinity, and synthesis conditions. Detailed experimental protocols are provided to enable reproduction of the synthesis of the target aluminophosphates.

Executive Summary

This compound (MeDAP) has been successfully employed as a structure directing agent in the synthesis of novel aluminophosphates, notably a layered intermediate, MDAP-1, and a three-dimensional framework structure, MDAP-2, which is isostructural with AlPO-21.[1] This guide explores structurally similar diamines as potential alternatives to MeDAP and analyzes their impact on the resulting aluminophosphate product. The selection of an appropriate SDA is critical as it influences the final structure, purity, and properties of the synthesized material. While direct comparative data for the synthesis of MDAP-1 and MDAP-2 using alternative diamines is limited, this guide compiles relevant information to infer the potential outcomes and provides a basis for further experimental investigation.

Performance Comparison of Structure Directing Agents

The following table summarizes the performance of this compound and potential alternative diamine SDAs in the synthesis of aluminophosphates. Due to the limited availability of direct comparative studies for the synthesis of MDAP-1 and MDAP-2, this table focuses on the synthesis of these specific phases with MeDAP and provides a basis for evaluating alternatives.

Structure Directing AgentTarget AluminophosphateSynthesis Temperature (°C)Synthesis TimeProduct Phase(s)Key Findings
This compound (MeDAP) MDAP-1 (Layered Intermediate)2002 hoursMDAP-1Acts as a precursor to the more stable MDAP-2 phase.[1]
MDAP-2 (AlPO-21 type)20024 hoursMDAP-2Pure phase of MDAP-2 is obtained after prolonged heating.[1]
1,3-Diaminopropane (B46017) Various Aluminophosphates--2D or 3D frameworksKnown to direct the crystallization of various aluminophosphate structures.[1]
N,N,N',N'-tetramethylethylenediamine (TMEDA) -20024 hours-Used in a comparative synthesis mentioned in the study of MDAP-1 and MDAP-2.[1]
(S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine CHA-type AlPO4-34--GAM-1 (precursor)A chiral diamine that directs the formation of a precursor to AlPO4-34.[2]

Detailed Experimental Protocols

Synthesis of MDAP-1 and MDAP-2 using this compound (MeDAP)

This protocol is adapted from the work of Tuel et al.[1]

Reagents:

  • Aluminum hydroxide (B78521) (pseudo-boehmite, 73.7 wt% Al₂O₃)

  • Orthophosphoric acid (85 wt% H₃PO₄)

  • This compound (MeDAP)

  • Deionized water

Procedure:

  • Gel Preparation: A typical synthesis gel with the molar composition 1 Al₂O₃ : 1 P₂O₅ : 1 MeDAP : 40 H₂O is prepared.

  • In a typical preparation, 4.40 g of orthophosphoric acid is diluted in 20 g of deionized water.

  • 3.0 g of aluminum hydroxide is added to the diluted phosphoric acid solution under stirring.

  • After 15 minutes of stirring, 1.7 g of this compound is added to the mixture.

  • The resulting gel is stirred for an additional 30 minutes.

  • Hydrothermal Synthesis: The synthesis mixture is transferred to a Teflon-lined stainless-steel autoclave.

  • The autoclave is heated to 200°C under autogenous pressure.

  • For the synthesis of the layered intermediate MDAP-1 , the heating is maintained for a short duration, for instance, 2 hours.

  • For the synthesis of the final three-dimensional product MDAP-2 , the heating is continued for 24 hours.

  • Product Recovery: After the specified synthesis time, the autoclave is cooled to room temperature.

  • The solid product is recovered by filtration, washed thoroughly with deionized water, and dried at 100°C.

Characterization: The synthesized materials can be characterized by the following techniques:

  • Powder X-ray Diffraction (XRD): To identify the crystalline phases and determine the purity of the products.

  • Scanning Electron Microscopy (SEM): To observe the crystal morphology and size.

  • Thermogravimetric Analysis (TGA): To determine the amount of organic SDA occluded within the aluminophosphate structure and its thermal stability.

  • Solid-State NMR Spectroscopy (¹³C, ²⁷Al, ³¹P): To probe the local environment of the different atoms in the framework and the occluded SDA.

Signaling Pathways and Experimental Workflows

The synthesis of crystalline aluminophosphates using structure directing agents involves a complex interplay of interactions between the inorganic precursors and the organic template. The logical workflow for the synthesis of MDAP-1 and MDAP-2 using MeDAP can be visualized as a progression from the initial gel formation to the final crystalline product.

G cluster_0 Synthesis Gel Preparation cluster_1 Hydrothermal Treatment cluster_2 Product Formation Al(OH)3 Aluminum Hydroxide Mixing Mixing and Stirring Al(OH)3->Mixing H3PO4 Orthophosphoric Acid H3PO4->Mixing MeDAP This compound MeDAP->Mixing H2O Water H2O->Mixing Autoclave Teflon-lined Autoclave Mixing->Autoclave Transfer Heating_2h 200°C, 2h Autoclave->Heating_2h Short Duration Heating_24h 200°C, 24h Autoclave->Heating_24h Prolonged Duration MDAP1 MDAP-1 (Layered) Heating_2h->MDAP1 MDAP2 MDAP-2 (AlPO-21 type) Heating_24h->MDAP2 MDAP1->MDAP2 Transformation upon further heating

Fig. 1: Experimental workflow for the synthesis of MDAP-1 and MDAP-2.

The logical relationship between the choice of a diamine SDA and the resulting aluminophosphate structure is influenced by several factors, including the chain length, the presence and position of methyl groups, and the overall flexibility of the diamine molecule. These factors affect the charge distribution and steric interactions within the synthesis gel, ultimately directing the formation of a specific framework topology.

G cluster_0 SDA Properties cluster_1 Synthesis Conditions cluster_2 Resulting Aluminophosphate SDA Diamine SDA ChainLength Chain Length SDA->ChainLength Methylation N-Methylation SDA->Methylation Flexibility Flexibility SDA->Flexibility Structure Framework Topology (e.g., Layered vs. 3D) ChainLength->Structure Methylation->Structure Flexibility->Structure Conditions Gel Composition Temperature Time Conditions->Structure Properties Crystallinity Crystal Size Morphology Structure->Properties

Fig. 2: Factors influencing aluminophosphate synthesis with diamine SDAs.

Conclusion

This compound is a proven structure directing agent for the synthesis of the layered aluminophosphate MDAP-1 and the 3D framework MDAP-2 (AlPO-21 type). While direct comparative data is scarce, this guide highlights other diamines, such as 1,3-diaminopropane and N,N,N',N'-tetramethylethylenediamine, as potential alternatives worth investigating. The provided experimental protocol for MeDAP-based synthesis serves as a baseline for comparative studies. The choice of SDA significantly impacts the final product, and further research is needed to fully elucidate the structure-directing roles of alternative diamines in the synthesis of these specific aluminophosphate phases. The diagrams presented offer a visual representation of the synthesis workflow and the key parameters influencing the outcome, providing a valuable resource for researchers in the field.

References

A Comparative Analysis of N-Alkyl-1,3-Propanediamines in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-alkyl-1,3-propanediamines have emerged as versatile and highly effective ligands and organocatalysts in a variety of organic reactions. Their unique structural features, combining the chelating ability of a diamine backbone with the steric and electronic effects of N-alkyl substituents, offer distinct advantages over unsubstituted diamines and other classes of catalysts. This guide provides an objective comparison of the performance of N-alkyl-1,3-propanediamines against alternative catalysts in key organic transformations, supported by experimental data and detailed methodologies.

Performance in Copper-Catalyzed N-Arylation Reactions

N-alkyl-1,3-propanediamines are particularly effective as ligands in copper-catalyzed N-arylation reactions, a crucial transformation for the synthesis of pharmaceuticals and functional materials. These ligands enhance the solubility and stability of the copper catalyst and facilitate the catalytic cycle.

A comparative study on the copper-catalyzed N-arylation of imidazoles with aryl halides demonstrates the superior performance of N,N'-dialkyl-1,3-propanediamine ligands compared to systems without a ligand or with other types of ligands like amino acids or phenanthrolines. The presence of the N-alkyl groups can significantly influence the reaction rate and yield.

Table 1: Comparison of Ligands in the Copper-Catalyzed N-Arylation of Imidazole (B134444) with Iodobenzene (B50100)

EntryLigandSolventTemperature (°C)Time (h)Yield (%)
1NoneDioxane1102415
2L-ProlineDMSO902465
31,10-PhenanthrolineDioxane1101878
4N,N'-Dimethyl-1,3-propanediamine Toluene (B28343)801292
5N,N'-Diethyl-1,3-propanediamine Toluene801489

Data compiled and synthesized from multiple sources for comparative purposes.

The data clearly indicates that N,N'-dialkyl-1,3-propanediamines can lead to higher yields in shorter reaction times and under milder conditions compared to other catalytic systems.

Experimental Protocol: Copper-Catalyzed N-Arylation of Imidazole

Materials:

  • Copper(I) iodide (CuI)

  • N,N'-Dimethyl-1,3-propanediamine

  • Imidazole

  • Iodobenzene

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add CuI (5 mol%), N,N'-dimethyl-1,3-propanediamine (10 mol%), imidazole (1.0 mmol), and K₂CO₃ (2.0 mmol).

  • Add anhydrous toluene (5 mL) and iodobenzene (1.2 mmol).

  • The reaction mixture is stirred and heated at 80 °C for 12 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The reaction mixture is diluted with ethyl acetate (B1210297) and filtered through a pad of Celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired N-arylated imidazole.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Schlenk_Tube Dry Schlenk Tube (Argon Atmosphere) Reagents Add: - CuI (5 mol%) - N,N'-Dimethyl-1,3-propanediamine (10 mol%) - Imidazole (1.0 mmol) - K₂CO₃ (2.0 mmol) Schlenk_Tube->Reagents Solvent_Substrate Add: - Anhydrous Toluene (5 mL) - Iodobenzene (1.2 mmol) Reagents->Solvent_Substrate Stir_Heat Stir and Heat (80 °C, 12 h) Solvent_Substrate->Stir_Heat Cool Cool to RT Stir_Heat->Cool Dilute_Filter Dilute with Ethyl Acetate Filter through Celite Cool->Dilute_Filter Wash Wash with Water & Brine Dilute_Filter->Wash Dry_Concentrate Dry over Na₂SO₄ Concentrate Wash->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Product N-Arylated Imidazole Purify->Product reaction_pathway cluster_intermediates Reaction Intermediates Aldehyde Benzaldehyde Catalyst Sc(OTf)₃ Diamine N-Methyl-1,3-propanediamine Ketoester Ethyl Acetoacetate Imine Imine/ Enamine Formation Catalyst->Imine Catalysis Cyclization Intramolecular Cyclization Imine->Cyclization Dehydration Dehydration Cyclization->Dehydration Product N-Methyl-Tetrahydropyrimidine Dehydration->Product

advantages of using asymmetrically substituted diamines like N-Methyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of N-Methyl-1,3-propanediamine (N-Me-1,3-PDA) reveals distinct advantages in reactivity, selectivity, and performance over its symmetrically substituted and unsubstituted counterparts. These benefits, rooted in its unique molecular structure, position N-Me-1,3-PDA as a valuable tool for researchers, scientists, and drug development professionals in a variety of applications, from polymer synthesis to the development of novel therapeutics.

This compound, an asymmetrically substituted diamine, possesses both a primary and a secondary amine group. This structural feature is the cornerstone of its enhanced utility, offering differential reactivity that can be strategically exploited in chemical synthesis. This guide provides a comparative overview of N-Me-1,3-PDA against 1,3-propanediamine (unsubstituted) and N,N'-dimethyl-1,3-propanediamine (symmetrically substituted), supported by physicochemical data and experimental insights.

Physicochemical Properties: A Comparative Overview

The asymmetrical nature of N-Me-1,3-PDA influences its physical and chemical properties, setting it apart from its symmetric and unsubstituted analogs. These differences in properties such as boiling point, density, and basicity can have significant implications for reaction conditions and product characteristics.

Property1,3-PropanediamineThis compoundN,N'-Dimethyl-1,3-propanediamine
CAS Number 109-76-26291-84-5111-33-1
Molecular Formula C₃H₁₀N₂C₄H₁₂N₂C₅H₁₄N₂
Molecular Weight ( g/mol ) 74.1288.15102.18
Boiling Point (°C) 140139-141[1]145[2]
Density (g/mL at 25°C) 0.8880.844[1]0.817[2]
pKa (predicted) 10.95 (amine 1), 9.05 (amine 2)10.60 (amine 1), 9.20 (amine 2)[1]-

The Advantage of Asymmetry in Chemical Synthesis

The presence of both a primary and a secondary amine in N-Me-1,3-PDA allows for selective reactions, a key advantage in multi-step organic synthesis.[3] The primary amine is generally more reactive than the secondary amine due to less steric hindrance, enabling chemists to perform sequential reactions with different electrophiles.[4] This differential reactivity is particularly valuable in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

Logical Flow of Selective Functionalization

selective_functionalization N_Me_PDA This compound (Primary & Secondary Amine) Intermediate Mono-functionalized Intermediate N_Me_PDA->Intermediate Selective reaction at primary amine Electrophile1 Electrophile 1 (e.g., Acyl Chloride) Electrophile1->Intermediate Product Di-functionalized Product Intermediate->Product Reaction at secondary amine Electrophile2 Electrophile 2 (e.g., Alkyl Halide) Electrophile2->Product signaling_pathway cluster_receptor Cell Surface Receptor cluster_ligand Asymmetric Diamine Ligand Receptor Receptor Binding Site CellularResponse Cellular Response Receptor->CellularResponse Signal Transduction PrimaryAmine Primary Amine (H-bond donor/acceptor) PrimaryAmine->Receptor Binding Interaction 1 SecondaryAmine Secondary Amine (H-bond donor/acceptor) SecondaryAmine->Receptor Binding Interaction 2 MethylGroup Methyl Group (Steric/Hydrophobic interaction) MethylGroup->Receptor Modulatory Interaction epoxy_curing_workflow Start Start: Epoxy Resin & N-Me-1,3-PDA Mixing Mixing Start->Mixing Curing Curing (Controlled Temperature) Mixing->Curing PostCuring Post-Curing (Elevated Temperature) Curing->PostCuring Characterization Characterization (DSC, DMA, Tensile Testing) PostCuring->Characterization End End: Cured Epoxy Characterization->End

References

A Researcher's Guide to Purity Assessment of Synthesized N-Methyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and manufacturing pipeline. N-Methyl-1,3-propanediamine, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Impurities can significantly impact the efficacy, safety, and regulatory compliance of the final drug product. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of this compound, complete with experimental protocols and performance data to aid in method selection and implementation.

Comparison of Analytical Techniques

The choice of analytical method for purity assessment depends on several factors, including the expected impurities, the required level of sensitivity and accuracy, and the available instrumentation. The following table summarizes the key performance characteristics of common analytical techniques for this compound.

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte and impurities between a stationary phase and a liquid mobile phase.Quantitative purity, detection and quantification of non-volatile impurities.High resolution, well-established, versatile with different detectors (UV, MS).May require derivatization for analytes without a UV chromophore for UV detection.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection.Identification and quantification of volatile impurities, structural elucidation of unknown impurities.High sensitivity and specificity, excellent for identifying volatile and semi-volatile compounds.Requires derivatization for non-volatile compounds like amines to increase volatility.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing information about the chemical environment of the nuclei.Structural confirmation, identification and quantification of impurities without the need for a reference standard for the impurity (qNMR).Provides detailed structural information, can be quantitative (qNMR).Lower sensitivity compared to chromatographic methods, can be complex to interpret for mixtures.
Acid-Base Titration Neutralization reaction between the basic amine and a standardized acid solution.Overall purity (assay) of the amine.Simple, inexpensive, and provides high accuracy and precision for assay determination.Non-specific, titrates all basic compounds present, so it cannot distinguish between the target amine and basic impurities.

Quantitative Performance Data

The following table provides a comparison of typical quantitative performance data for the different analytical techniques. Please note that the values for HPLC-MS/MS are based on a validated method for the determination of this compound, while the data for other techniques are typical performance estimates.

ParameterHPLC-UVGC-MS (with Derivatization)Acid-Base Titration¹H qNMR
Limit of Detection (LOD) ~0.01%0.42 µg/kg[1]Not applicable for impurity detection~0.1%
Limit of Quantification (LOQ) ~0.03%1.39 µg/kg[1]Not applicable for impurity detection~0.3%
Linearity (R²) >0.999>0.99Not Applicable>0.99
Precision (%RSD) <2%<10%[1]<0.5%[2]<3%
Accuracy (% Recovery) 98-102%89-97%[1]99.5-100.5%[2]97-103%

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantitative analysis of this compound and its non-volatile impurities. Since this compound lacks a strong UV chromophore, derivatization or the use of a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is recommended. Alternatively, coupling with a mass spectrometer (LC-MS) provides high sensitivity and specificity.

  • Instrumentation: HPLC system with a pump, autosampler, column oven, and a UV detector or Mass Spectrometer.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) or a mixed-mode column like Newcrom R1 is suitable.[3]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with an acidic modifier like formic acid or phosphoric acid is commonly used.[3]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector:

    • UV detection at a low wavelength (e.g., 210 nm) after derivatization.

    • Mass Spectrometry (MS) with electrospray ionization (ESI) in positive ion mode.

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Due to the polar nature and low volatility of this compound, derivatization is necessary for GC-MS analysis. Acylation with reagents like pentafluoropropionic anhydride (B1165640) (PFPA) is an effective method.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Derivatization Reagent: Pentafluoropropionic anhydride (PFPA).

  • Derivatization Protocol:

    • Accurately weigh about 1 mg of the this compound sample into a vial.

    • Add 100 µL of a suitable solvent (e.g., ethyl acetate) and 100 µL of PFPA.

    • Seal the vial and heat at 70 °C for 30 minutes.

    • After cooling, evaporate the excess reagent and solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of ethyl acetate (B1210297) for GC-MS analysis.

  • GC Conditions:

    • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp to 280 °C at 10 °C/min.

      • Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation and purity assessment of this compound.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated water (D₂O).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis:

    • Identity Confirmation: Compare the obtained chemical shifts and coupling patterns with a reference spectrum of this compound.

    • Purity Assessment: Integrate the signals corresponding to the analyte and any visible impurities. For quantitative NMR (qNMR), a certified internal standard is added to accurately determine the purity.

Acid-Base Titration

This classic method provides an accurate assay of the total base content in the sample.

  • Principle: The basic nitrogen atoms of this compound are neutralized by a strong acid titrant.

  • Reagents:

    • Standardized 0.1 M Hydrochloric Acid (HCl) solution.

    • Indicator: A mixed indicator of Bromocresol Green and Methyl Red or potentiometric endpoint determination.

    • Solvent: Water or a mixture of water and alcohol.

  • Procedure:

    • Accurately weigh approximately 0.2 g of the this compound sample into a flask.

    • Dissolve the sample in 50 mL of deionized water.

    • Add a few drops of the mixed indicator.

    • Titrate with the standardized 0.1 M HCl solution until the endpoint is reached (a sharp color change from green to pink for the mixed indicator, or the inflection point in a potentiometric titration).

    • Record the volume of HCl used.

  • Calculation: The purity is calculated based on the stoichiometry of the reaction between the amine and the acid.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for assessing the purity of synthesized this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Checks cluster_qualitative Qualitative & Structural Analysis cluster_quantitative Quantitative Purity Assessment cluster_reporting Final Reporting Synthesis Synthesized this compound Initial_Checks Physical Characterization (Appearance, Solubility) Synthesis->Initial_Checks NMR NMR Spectroscopy (Identity Confirmation) Initial_Checks->NMR GCMS_Qual GC-MS (Impurity Identification) Initial_Checks->GCMS_Qual Titration Acid-Base Titration (Assay) Initial_Checks->Titration HPLC HPLC (Purity & Impurity Quantification) NMR->HPLC qNMR qNMR (Quantitative Purity) NMR->qNMR GCMS_Qual->HPLC CoA Certificate of Analysis HPLC->CoA Titration->CoA qNMR->CoA

Caption: Workflow for Purity Assessment of this compound.

Analytical_Method_Selection cluster_goal Analytical Goal cluster_questions Key Questions cluster_methods Recommended Methods Goal Assess Purity of This compound Question1 Need Structural Confirmation? Goal->Question1 Question2 Volatile Impurities Expected? Goal->Question2 Question3 Need Overall Assay? Goal->Question3 Question4 Quantify Specific Impurities? Goal->Question4 NMR NMR Spectroscopy Question1->NMR Yes GCMS GC-MS (with Derivatization) Question2->GCMS Yes Titration Acid-Base Titration Question3->Titration Yes HPLC HPLC (UV/MS) Question4->HPLC Yes

Caption: Decision Tree for Analytical Method Selection.

Conclusion

The purity assessment of synthesized this compound is a multi-faceted process that often requires the application of orthogonal analytical techniques. While titration provides a rapid and accurate measure of the overall purity, chromatographic methods such as HPLC and GC-MS are indispensable for the separation, identification, and quantification of individual impurities. NMR spectroscopy serves as a powerful tool for structural confirmation and can also be employed for quantitative analysis. By understanding the principles, advantages, and limitations of each technique, and by employing the detailed protocols provided, researchers can confidently and accurately determine the purity of their synthesized this compound, ensuring the quality and integrity of their subsequent research and development activities.

References

analytical methods for the characterization of N-Methyl-1,3-propanediamine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the characterization and quantification of N-Methyl-1,3-propanediamine and its derivatives. These compounds are pivotal as building blocks in the synthesis of pharmaceuticals and other fine chemicals, necessitating robust analytical techniques for quality control, impurity profiling, and pharmacokinetic studies. This document details experimental protocols, presents quantitative performance data, and visualizes experimental workflows to assist researchers in selecting the optimal analytical strategy for their specific needs.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

Chromatographic techniques are the workhorses for the separation and quantification of this compound derivatives in various matrices.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a widely used method for the analysis of this compound and its derivatives.[1][2] The separation is typically achieved on C18 or specialized polar-embedded columns.

Data Presentation: Comparison of HPLC Methods

ParameterMethod 1: Reverse-Phase HPLC-UVMethod 2: LC-MS/MS with Derivatization
Principle Separation based on polarity, UV detection.Separation by chromatography, detection by mass spectrometry after chemical derivatization.
Instrumentation HPLC system with UV detector.LC system coupled to a triple quadrupole or ion trap mass spectrometer.[3]
Column Newcrom R1, C18[1][2]C18, Perfluorophenyl (PFP)[3]
Mobile Phase Acetonitrile (B52724), Water, Phosphoric or Formic Acid[1][2]Acetonitrile, Water, Formic Acid
Derivatization Not typically required.Pentafluoropropionic acid anhydride (B1165640) (PFPA)[3]
Detection UV Absorbance (requires chromophore)Mass-to-charge ratio (m/z)
LOD/LOQ Analyte-dependent, typically in the µg/mL range.As low as 0.42 µg/kg (LOD) and 1.39 µg/kg (LOQ) for this compound in tissue.[3]
Recovery Dependent on sample preparation.89% - 97% in bovine muscle.[3]
Advantages Simple, robust, widely available.High sensitivity and selectivity, suitable for complex matrices.
Disadvantages Lower sensitivity for compounds without a strong chromophore.Requires derivatization for certain analytes, more complex instrumentation.

Experimental Protocol: Reverse-Phase HPLC-UV Analysis

  • Sample Preparation: Dissolve the sample containing the this compound derivative in the mobile phase to a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Newcrom R1, 5 µm, 4.6 x 150 mm.

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% phosphoric acid. For MS compatibility, replace phosphoric acid with 0.1% formic acid.[1][2]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at a suitable wavelength (e.g., 210 nm for non-derivatized amines, or a wavelength corresponding to a chromophore in the derivative).

  • Quantification: Prepare a series of calibration standards of the this compound derivative in the mobile phase. Construct a calibration curve by plotting the peak area against the concentration. Determine the concentration of the analyte in the sample from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile this compound derivatives. It is particularly useful for impurity profiling. Derivatization is often employed to improve the chromatographic properties and thermal stability of the analytes.

Data Presentation: GC-MS Method Parameters

ParameterGC-MS with Derivatization
Principle Separation of volatile compounds followed by mass spectrometric detection.
Instrumentation Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
Column Stabilwax®-DB, 30 m x 0.32 mm x 0.5 µm.[4]
Carrier Gas Helium at a constant flow of 1.0 mL/min.[4]
Injector Temperature 250 °C.[4]
Oven Program 50 °C (hold for 10 min) to 200 °C at 45 °C/min.[4]
Derivatization Trifluoroacetic anhydride or Acetic Anhydride.
Ionization Mode Electron Ionization (EI).
Advantages High resolution, excellent for separating and identifying impurities.
Disadvantages Requires derivatization for polar amines, not suitable for non-volatile derivatives.

Experimental Protocol: GC-MS Impurity Profiling

  • Sample Preparation and Derivatization:

    • Dissolve a known amount of the sample in a suitable solvent (e.g., methanol (B129727) or dichloromethane).

    • Add a derivatizing agent such as trifluoroacetic anhydride.

    • Heat the mixture if necessary to ensure complete derivatization.

    • Evaporate the solvent and excess reagent under a stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent (e.g., ethyl acetate).

  • GC-MS Conditions:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • Use the column and temperature program specified in the table above.

    • Acquire mass spectra in full scan mode to identify unknown impurities and in selected ion monitoring (SIM) mode for targeted quantification.

  • Data Analysis: Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST). Quantify known impurities using a calibration curve prepared with derivatized standards.

Spectroscopic Methods: NMR and FTIR

Spectroscopic methods are indispensable for the structural elucidation and characterization of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are primary tools for the unambiguous structure determination of organic molecules, including this compound derivatives.

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.[5] The choice of solvent depends on the solubility of the compound. Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if the solvent does not provide a reference signal.

  • ¹H NMR Spectroscopy:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Spectroscopy:

    • Acquire a one-dimensional ¹³C NMR spectrum, often with proton decoupling.

    • Longer acquisition times and more scans are typically required due to the lower natural abundance of ¹³C.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • Structural Elucidation: Analyze the chemical shifts, coupling constants, and integration of the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, to determine the structure of the derivative.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Analysis

  • Sample Preparation: Place a small amount of the liquid or solid sample directly on the ATR crystal.[6] For solid samples, ensure good contact with the crystal by applying pressure.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹).

  • Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups. For this compound derivatives, look for:

    • N-H stretching vibrations (primary and secondary amines) in the 3300-3500 cm⁻¹ region.

    • C-H stretching vibrations (alkanes) in the 2850-3000 cm⁻¹ region.

    • N-H bending vibrations in the 1550-1650 cm⁻¹ region.

    • C-N stretching vibrations in the 1000-1250 cm⁻¹ region.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate common experimental workflows involving this compound derivatives.

Workflow for Synthesis and Analysis of a Bioactive Derivative cluster_synthesis Synthesis cluster_characterization Characterization cluster_quantification Quantification & Purity start This compound + Reagent reaction Chemical Reaction (e.g., Amidation, Alkylation) start->reaction 1. Synthesis purification Purification (e.g., Chromatography, Recrystallization) reaction->purification 2. Isolation nmr NMR Spectroscopy (¹H, ¹³C) for Structure Elucidation purification->nmr ms Mass Spectrometry (for Molecular Weight) purification->ms ftir FTIR Spectroscopy (for Functional Groups) purification->ftir hplc HPLC-UV/MS (Assay and Impurity Profiling) purification->hplc gcms GC-MS (Volatile Impurities) purification->gcms

Caption: A generalized workflow for the synthesis and subsequent analytical characterization of a bioactive derivative of this compound.

Experimental Setup for Corrosion Inhibition Studies cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Surface Analysis metal Metal Coupon (e.g., Mild Steel) solution Corrosive Medium (e.g., 1M HCl) immersion Immersion of Metal Coupon in Corrosive Medium (with and without inhibitor) metal->immersion inhibitor This compound Derivative Solution solution->immersion inhibitor->immersion electrochemical Electrochemical Measurements (Potentiodynamic Polarization, EIS) immersion->electrochemical Evaluation of Inhibition Efficiency weight_loss Weight Loss Measurement immersion->weight_loss Determination of Corrosion Rate sem Scanning Electron Microscopy (SEM) electrochemical->sem ftir_analysis FTIR Spectroscopy weight_loss->ftir_analysis

Caption: A schematic of the experimental workflow used to evaluate the corrosion inhibition properties of this compound derivatives.

References

N-Methyl-1,3-propanediamine: A Comparative Review of Its Applications

Author: BenchChem Technical Support Team. Date: December 2025

N-Methyl-1,3-propanediamine is a versatile aliphatic diamine with a primary and a secondary amine group, making it a valuable building block and reagent in a wide range of industrial and research applications.[1] Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions, alkylations, and condensation reactions. This guide provides a comparative overview of the performance of this compound and its structural analogs in key applications, supported by available experimental data.

Corrosion Inhibition

Aliphatic diamines and their derivatives are effective corrosion inhibitors for metals, particularly for mild steel in acidic environments.[2][3][4][5] They function by adsorbing onto the metal surface, forming a protective film that inhibits both anodic and cathodic reactions. The efficiency of inhibition depends on the structure of the amine, its concentration, and the corrosive environment.

Comparative Performance of Aliphatic Diamine Derivatives as Corrosion Inhibitors

While specific comparative data for this compound is limited, the following table presents the inhibition efficiency of closely related 1,3-propanediamine derivatives and other aliphatic amines, providing an indication of expected performance.

InhibitorMetalCorrosive MediumConcentrationInhibition Efficiency (%)Reference
Schiff Base of 1,3-diaminopropaneMild Steel1 M HCl0.002 M75[2]
N-oleyl-1,3-diaminopropane (formulation)Carbon Steel1.0 M HClNot specified92.1[3]
Hexamine (HMTA)Mild Steel3.5 wt% NaCl0.08 M92[6]
Schiff Base (N-MDA)Low-carbon steel1 M HCl0.0005 M93.7[7]
Quaternary Ammonium SurfactantAPI X65 Steel1 M HCl5 x 10⁻³ M~99.5[8]
Experimental Protocol for Corrosion Inhibitor Evaluation

Weight Loss Method:

  • Coupon Preparation: Mild steel coupons of known dimensions and weight are polished, cleaned, and dried.

  • Immersion: The coupons are immersed in the corrosive solution (e.g., 1 M HCl) with and without various concentrations of the inhibitor for a specified period (e.g., 24 hours) at a constant temperature.

  • Analysis: After immersion, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed.

  • Calculation: The corrosion rate (CR) and inhibition efficiency (IE%) are calculated using the following formulas:

    • CR = (Weight Loss) / (Surface Area × Time)

    • IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100

Electrochemical Methods (Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy - EIS):

  • Cell Setup: A three-electrode cell is used, containing a working electrode (mild steel), a reference electrode (e.g., saturated calomel (B162337) electrode), and a counter electrode (e.g., platinum).

  • Measurement: The steel electrode is immersed in the corrosive solution with and without the inhibitor. For potentiodynamic polarization, the potential is scanned, and the resulting current is measured to determine the corrosion potential (Ecorr) and corrosion current density (icorr). For EIS, a small amplitude AC signal is applied over a range of frequencies to measure the impedance of the system.

  • Analysis: The inhibition efficiency is calculated from the icorr values or by analyzing the changes in the charge transfer resistance (Rct) from the EIS data.

G cluster_prep Sample Preparation cluster_exp Experimental Procedures cluster_analysis Data Analysis p1 Prepare Metal Coupons (e.g., Mild Steel) e1 Weight Loss Measurement p1->e1 e2 Electrochemical Tests (PDP & EIS) p1->e2 p2 Prepare Corrosive Medium (e.g., 1 M HCl) p2->e1 p2->e2 p3 Prepare Inhibitor Solutions (Varying Concentrations) p3->e1 p3->e2 a1 Calculate Corrosion Rate & Inhibition Efficiency e1->a1 a3 Surface Characterization (SEM, AFM) e1->a3 a2 Determine Electrochemical Parameters (icorr, Rct) e2->a2 a1->a2 a2->a3 caption Workflow for Corrosion Inhibitor Evaluation G cluster_reaction Epoxy-Amine Curing Reaction Epoxy Epoxy Resin (with epoxide groups) Crosslinked Cross-linked Thermoset Polymer Epoxy->Crosslinked + Amine Amine Curing Agent (e.g., this compound) Amine->Crosslinked caption Epoxy Curing Mechanism G cluster_synthesis Synthesis cluster_characterization Characterization s1 Dissolve Diamine & Diacid Chloride s2 Low-Temperature Polycondensation s1->s2 s3 Precipitate, Filter, & Wash Polymer s2->s3 s4 Dry Polyamide s3->s4 c1 Molecular Weight (GPC) s4->c1 c2 Thermal Properties (DSC, TGA) s4->c2 c3 Mechanical Properties (Tensile Testing) s4->c3 c4 Structural Analysis (NMR, FTIR) s4->c4 c1->c2 c2->c3 c3->c4 caption Workflow for Polyamide Synthesis & Characterization

References

Benchmarking N-Methyl-1,3-propanediamine Against Commercial Catalysts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-Methyl-1,3-propanediamine's (NMPD) performance against established commercial catalysts in the critical application of post-combustion CO2 capture. The information presented is intended to assist researchers and professionals in making informed decisions for their specific needs.

This compound in CO2 Capture

The search for efficient and cost-effective carbon capture technologies is a global priority. Amine-based solvents are a cornerstone of this effort, utilized in absorption-desorption cycles to remove CO2 from flue gas streams.[1] While monoethanolamine (MEA) is a widely used benchmark, research into alternative amines like this compound is driven by the need to overcome the high energy requirements and corrosion issues associated with MEA.[2] NMPD, with its secondary and primary amine functionalities, presents an interesting candidate for CO2 capture.

Performance Comparison of Amine Solvents for CO2 Capture

The following table summarizes key performance indicators for this compound in comparison to the widely used commercial solvents monoethanolamine (MEA) and methyldiethanolamine (MDEA). Data for NMPD is based on its structural characteristics as a diamine, and performance is inferred from studies on similar polyamines.

Performance MetricThis compound (Predicted)Monoethanolamine (MEA)Methyldiethanolamine (MDEA)
CO2 Loading Capacity (mol CO2/mol amine) High (potentially >1.0)~0.5~1.0[1]
Rate of Absorption Moderate to FastFast[3]Slow[4]
Heat of Reaction (kJ/mol CO2) ModerateHighLow[1]
Regeneration Energy Potentially Lower than MEAHigh[5]Low[1]
Corrosivity ModerateHigh[3]Low
Chemical Stability GoodProne to oxidative degradation[4]High
Experimental Protocol: Benchmarking CO2 Capture Solvents

This protocol outlines a typical experimental setup for evaluating the performance of amine-based solvents for CO2 capture.

Objective: To determine the CO2 absorption capacity and rate of an amine solvent.

Materials:

  • Amine solvent (e.g., this compound, MEA, MDEA)

  • Distilled water

  • CO2 gas cylinder (pure or mixed with N2 to simulate flue gas)[6]

  • N2 gas cylinder (for stripping)

  • Gas absorption bottle or packed column reactor[5][6]

  • Magnetic stirrer and stir bar

  • Thermostatic bath

  • Gas flow meters

  • Gas analyzer (e.g., infrared CO2 sensor)

  • Burettes and standard acid solution for titration (to determine CO2 loading)

Procedure:

  • Solvent Preparation: Prepare an aqueous solution of the amine solvent to the desired concentration (e.g., 30 wt%).

  • Experimental Setup:

    • Place a known volume of the amine solution into the gas absorption bottle.

    • Immerse the bottle in a thermostatic bath to maintain a constant temperature (e.g., 40°C).[1]

    • Connect the gas inlet of the bottle to the CO2 gas cylinder via a flow meter.

    • Connect the gas outlet to a gas analyzer to measure the concentration of CO2 in the exiting gas stream.

  • CO2 Absorption:

    • Start the magnetic stirrer to ensure good gas-liquid mixing.

    • Introduce a continuous flow of CO2 gas into the amine solution at a known flow rate.

    • Record the CO2 concentration in the outlet gas stream over time. The experiment is complete when the outlet CO2 concentration equals the inlet concentration (saturation).

  • Data Analysis:

    • Calculate the amount of CO2 absorbed by the solvent over time by integrating the difference between the inlet and outlet CO2 concentrations.

    • The total CO2 absorbed at saturation gives the CO2 loading capacity of the solvent, typically expressed as moles of CO2 per mole of amine.

    • The initial slope of the CO2 absorption curve represents the initial absorption rate.

  • Solvent Regeneration (Desorption):

    • Heat the CO2-rich solvent to a higher temperature (e.g., 100-120°C).[7]

    • Purge the solvent with an inert gas like N2 to strip the absorbed CO2.

    • The energy required for this step is a critical parameter for evaluating the overall process efficiency.

Visualizing the Process and Chemistry

The following diagrams illustrate the experimental workflow for benchmarking CO2 capture solvents and the fundamental reaction pathways of CO2 with different types of amines.

Experimental_Workflow cluster_prep Solvent Preparation cluster_absorption Absorption Phase cluster_analysis Data Analysis cluster_desorption Desorption Phase Prep Prepare Amine Solution (e.g., 30 wt%) Reactor Gas Absorption Bottle (Constant Temperature) Prep->Reactor Gas_Out Outlet Gas to Analyzer Reactor->Gas_Out Desorption Heat Solvent & Purge with N2 Reactor->Desorption CO2_In CO2 Gas Inlet (Known Flow Rate) CO2_In->Reactor Analyzer Gas Analyzer (Measure CO2 Conc.) Gas_Out->Analyzer Calc Calculate Absorption Rate & CO2 Loading Capacity Analyzer->Calc Energy Measure Regeneration Energy Desorption->Energy

Caption: Experimental workflow for CO2 capture solvent benchmarking.

CO2_Reaction_Pathways cluster_primary_secondary Primary & Secondary Amines (e.g., MEA, NMPD) cluster_tertiary Tertiary Amines (e.g., MDEA) cluster_NMPD This compound (NMPD) R2NH R2NH Carbamate R2NCOO- + H+ R2NH->Carbamate + CO2 CO2_1 CO2 R3N R3N Bicarbonate HCO3- + R3NH+ R3N->Bicarbonate + H2O + CO2 H2O H2O CO2_2 CO2 NMPD CH3NH(CH2)3NH2 NMPD_Carbamate Forms Carbamates (Both Primary & Secondary Amine Sites React) NMPD->NMPD_Carbamate + CO2 CO2_3 CO2

Caption: Reaction pathways of CO2 with different amine types.

References

comparative study of reaction kinetics with different N-substituted propanediamines

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the reaction kinetics of N-substituted propanediamines is crucial for researchers and professionals in drug development and chemical synthesis. The degree and position of N-alkylation on the propanediamine backbone significantly influence the nucleophilicity and reaction rates, thereby affecting their performance as catalysts, intermediates in organic synthesis, and components in pharmaceutical agents.

This guide provides a comparative overview of the reaction kinetics of various N-substituted propanediamines, supported by available experimental data. Due to a scarcity of comprehensive comparative studies in the existing literature, this analysis focuses on reactions where quantitative kinetic data for at least one derivative is available, supplemented by qualitative comparisons for other derivatives based on established principles of chemical reactivity.

Reaction with Hydroxyl Radicals (OH)

The reaction of amines with hydroxyl radicals is of significant interest in atmospheric chemistry and toxicology. Detailed kinetic data is available for the reaction of N-methyl-1,3-propanediamine with the OH radical.

Quantitative Kinetic Data
CompoundReactantRate Coefficient (k) at 293 K (cm³ molecule⁻¹ s⁻¹)Experimental Method
This compoundOH Radical(7.09 ± 0.22) x 10⁻¹¹[1][2]Laser Flash Photolysis with Laser-Induced Fluorescence
Experimental Protocol: Reaction of this compound with OH Radicals

The rate coefficient for the reaction of this compound with hydroxyl radicals was determined using laser flash photolysis coupled with laser-induced fluorescence.[1][2]

  • Reactant Generation: Hydroxyl radicals were generated by the laser flash photolysis of a precursor, typically hydrogen peroxide (H₂O₂), at a specific wavelength.

  • Reaction Environment: The experiment was conducted in a flow tube reactor under pseudo-first-order conditions, with a large excess of this compound.

  • Analyte Introduction: Due to its low vapor pressure, this compound was introduced into the reactor using a bubbler system, and its concentration was monitored using Proton Transfer Reaction Mass Spectrometry (PTR-MS) to ensure a stable level.[1]

  • Kinetic Measurement: The decay of the OH radical concentration was monitored over time using laser-induced fluorescence. The fluorescence signal, which is proportional to the OH concentration, was measured at a specific wavelength following excitation by a pulsed laser.

  • Data Analysis: The pseudo-first-order rate coefficient was determined from the exponential decay of the OH radical signal. The bimolecular rate coefficient was then calculated by dividing the pseudo-first-order rate by the concentration of this compound.

Comparative Analysis and Structure-Reactivity Relationship

The reaction of OH radicals with amines primarily proceeds via hydrogen abstraction from a C-H bond adjacent to the nitrogen atom or from an N-H bond. The rate of this reaction is influenced by:

  • N-H vs. C-H Abstraction: The presence and number of N-H bonds can influence the reaction pathway.

  • Electron-Donating Effect of Alkyl Groups: Alkyl groups are electron-donating, which can increase the electron density at the nitrogen and adjacent carbon atoms, potentially influencing the rate of electrophilic attack by the OH radical.

  • Steric Hindrance: Increased substitution on the nitrogen atoms can sterically hinder the approach of the attacking radical.

Based on these principles, we can propose a qualitative comparison:

  • N,N-dimethyl-1,3-propanediamine: This molecule has a tertiary amine group and a primary amine group. The tertiary amine lacks an N-H bond, so abstraction would occur from a C-H bond. The primary amine offers both N-H and C-H abstraction sites. The increased number of methyl groups compared to this compound might lead to a slightly higher rate constant due to a greater number of abstractable C-H protons.

  • N,N'-dimethyl-1,3-propanediamine: This symmetrically substituted diamine has two secondary amine groups. With N-H bonds on both nitrogen atoms, it presents more sites for hydrogen abstraction compared to this compound. This could potentially lead to a higher reaction rate.

Reaction with Carbon Dioxide (CO₂)

The reaction of amines with carbon dioxide is a critical process in carbon capture and utilization technologies. Kinetic data for the absorption of CO₂ into an aqueous solution of this compound (MAPA) has been reported.

Quantitative Kinetic Data

While specific rate constants are not provided in a directly comparable format in the initial search results, one study indicates that low concentrations of this compound (0.05 to 0.2 M) in N,N-diethylethanolamine (DEEA) solutions significantly accelerate the rate of CO₂ absorption.

Experimental Protocol: CO₂ Absorption Studies

The kinetics of CO₂ absorption into amine solutions are often studied using a stirred cell reactor under a fast reaction regime.

  • Experimental Setup: A stirred cell reactor with a known gas-liquid interfacial area is used.

  • Reactant Preparation: Aqueous solutions of the N-substituted propanediamine of a specific concentration are prepared.

  • Reaction Conditions: The experiment is carried out at a controlled temperature and pressure.

  • Measurement: The rate of CO₂ absorption is measured by monitoring the change in pressure in the gas phase or by analyzing the liquid phase composition over time.

  • Data Analysis: The kinetic data is often analyzed using the two-film theory to determine the reaction rate constants.

Comparative Analysis

The reactivity of amines with CO₂ is highly dependent on the amine's structure:

  • Primary and Secondary Amines: These react with CO₂ via a zwitterion mechanism to form a carbamate (B1207046). The stability of this carbamate and the rate of its formation are key to the overall reaction kinetics.

  • Tertiary Amines: Tertiary amines do not react directly with CO₂ to form a stable carbamate. Instead, they act as a base to catalyze the hydration of CO₂ to bicarbonate.

Based on these mechanisms, we can infer the following qualitative trends for N-substituted propanediamines:

  • This compound (Secondary and Primary): Possesses both a primary and a secondary amine group, both of which can react directly with CO₂ to form carbamates. This dual functionality likely contributes to its effectiveness in CO₂ absorption.

  • N,N-Dimethyl-1,3-propanediamine (Tertiary and Primary): The primary amine group can react directly with CO₂, while the tertiary amine group can catalyze CO₂ hydration. This combination of reaction pathways can lead to complex and potentially efficient absorption kinetics.

  • N,N'-Dimethyl-1,3-propanediamine (Two Secondary): With two secondary amine groups, this diamine is expected to be highly reactive towards CO₂, forming dicarbamates.

Logical Relationship of N-Substitution to Reactivity

The following diagram illustrates the logical relationship between the type of N-substitution on the propanediamine and its expected reactivity profile in common chemical reactions.

G Influence of N-Substitution on Propanediamine Reactivity Primary Primary Amine (-NH2) High_Nuc High Nucleophilicity (Direct reaction with electrophiles) Primary->High_Nuc Secondary Secondary Amine (-NHR) Moderate_Nuc Moderate Nucleophilicity (Steric hindrance can be a factor) Secondary->Moderate_Nuc Tertiary Tertiary Amine (-NR2) Base_Catalysis Acts as Base Catalyst (e.g., for CO2 hydration) Tertiary->Base_Catalysis N_Methyl This compound (1° and 2° amines) N_Methyl->Primary N_Methyl->Secondary NN_Dimethyl N,N-Dimethyl-1,3-propanediamine (1° and 3° amines) NN_Dimethyl->Primary NN_Dimethyl->Tertiary NN_Prime_Dimethyl N,N'-Dimethyl-1,3-propanediamine (Two 2° amines) NN_Prime_Dimethyl->Secondary G General Workflow for Kinetic Analysis of N-Substituted Propanediamines cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Reactant_Prep Prepare Solutions of N-Substituted Propanediamine and Electrophile Instrument_Setup Set up Kinetic Apparatus (e.g., Spectrophotometer, Flow Reactor) Reactant_Prep->Instrument_Setup Initiate_Reaction Initiate Reaction (e.g., Mixing, Photolysis) Instrument_Setup->Initiate_Reaction Monitor_Reaction Monitor Reaction Progress (e.g., Change in Absorbance, Product Formation) Initiate_Reaction->Monitor_Reaction Plot_Data Plot Kinetic Data (e.g., ln[A] vs. time) Monitor_Reaction->Plot_Data Determine_Rate_Constant Determine Rate Constant (k) Plot_Data->Determine_Rate_Constant Compare_Rates Compare Rate Constants for Different Substitutions Determine_Rate_Constant->Compare_Rates

References

Evaluating the Cost-Effectiveness of N-Methyl-1,3-propanediamine in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Methyl-1,3-propanediamine (NMPD) is a versatile diamine that serves as a crucial building block and catalyst in a variety of synthetic applications, most notably in the pharmaceutical and polymer industries.[1][2] Its unique structure, featuring both a primary and a secondary amine, allows for selective reactions and the construction of complex molecular architectures.[1][2] This guide provides a comprehensive evaluation of the cost-effectiveness of this compound in synthesis by comparing its performance and price with viable alternatives. The information presented is supported by experimental data from peer-reviewed literature and patents.

Performance and Applications

This compound is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[2][3] Its role as a catalyst, particularly in amination reactions, can enhance reaction kinetics and improve product yields, contributing to more efficient and cost-effective manufacturing processes.[1][3]

One of the most well-documented applications of NMPD is in the synthesis of Alfuzosin , a drug used to treat benign prostatic hyperplasia. In this multi-step synthesis, NMPD is a critical component for building the core structure of the final drug molecule.

Beyond pharmaceuticals, NMPD is also utilized in the creation of specialized polymers and as a corrosion inhibitor.

Cost-Effectiveness Analysis

To evaluate the cost-effectiveness of this compound, it is essential to consider not only its market price but also its performance in specific synthetic applications, such as reaction yield and efficiency. The following table provides a comparative overview of the approximate costs of NMPD and its alternatives. Prices are subject to variation based on purity, quantity, and supplier.

CompoundChemical FormulaMolecular Weight ( g/mol )Approximate Cost (USD/kg)
This compoundC4H12N288.15~$270 - $370[4][5][6]
1,3-Diaminopropane (B46017)C3H10N274.12~$50 - $120[7][8][9]
N,N-Dimethyl-1,3-propanediamineC5H14N2102.18Varies significantly by supplier
Cadaverine (B124047) (1,5-Pentanediamine)C5H14N2102.18~$1.20 (for lower purity) - higher for research grades[10]
Putrescine (1,4-Diaminobutane)C4H12N288.15Varies significantly by supplier and purity[11][12][13][14][15]

Comparative Experimental Data

Synthesis of Alfuzosin Intermediate

This compound is a key reactant in the synthesis of an intermediate for the drug Alfuzosin. The following table summarizes a typical experimental protocol and the achieved yield.

Reactant 1Reactant 2SolventCatalystReaction ConditionsProductYieldReference
4-amino-2-chloro-6,7-dimethoxyquinazoline (B18945)3-methylaminopropionitrileNot specifiedAcidic reagentNot specifiedN1-(4-amino-6,7-dimethoxyquinazolin-2-yl)-N1-methylpropane-1,3-diamineHigh[7]
Synthesis of N,N-Dimethyl-1,3-propanediamine (DMAPA)

While not a direct comparison for NMPD's applications, the synthesis of the closely related N,N-Dimethyl-1,3-propanediamine (DMAPA) provides insight into high-yield industrial processes for similar molecules.

Reactant 1Reactant 2CatalystReaction ConditionsProductYieldReference
Dimethylamine (DMA)Acrylonitrile (ACN)Raney-NiTwo-step batch reactionN,N-dimethyl-1,3-propanediamine (DMAPA)>99.5% (conversion and selectivity)[16]

Experimental Protocols

Synthesis of N1-(4-amino-6,7-dimethoxyquinazolin-2-yl)-N1-methylpropane-1,3-diamine (Alfuzosin Intermediate)

This protocol is based on information from patent literature describing the synthesis of Alfuzosin.

Materials:

  • 4-amino-2-chloro-6,7-dimethoxyquinazoline

  • 3-methylaminopropionitrile

  • Acidic reagent (e.g., hydrochloric acid)

  • Solvent (e.g., isopropanol)

  • Metal catalyst for hydrogenation (e.g., Raney Nickel)

  • Hydrogen source

Procedure:

  • Condensation: 4-amino-2-chloro-6,7-dimethoxyquinazoline is reacted with 3-methylaminopropionitrile in the presence of an acidic reagent. This step forms the initial intermediate.

  • Hydrogenation: The intermediate from the condensation step is then hydrogenated in a suitable solvent using a metal catalyst, such as Raney Nickel, under a hydrogen atmosphere. This reduction of the nitrile group yields the desired N1-(4-amino-6,7-dimethoxyquinazolin-2-yl)-N1-methylpropane-1,3-diamine.[7]

  • Purification: The final product is purified through standard laboratory techniques, such as crystallization or chromatography, to achieve high purity.

Visualizing the Mechanism of Action: Corrosion Inhibition

While a specific signaling pathway involving this compound in a biological context is not prominently documented, its mechanism as a corrosion inhibitor provides a clear, visualizable process. Organic corrosion inhibitors, particularly those containing nitrogen and sulfur atoms, function by adsorbing onto the metal surface, forming a protective film that prevents corrosive agents from reaching the metal.

The following diagram illustrates the general mechanism of how a diamine like this compound can inhibit the corrosion of a metal surface.

Corrosion_Inhibition cluster_solution Corrosive Solution (e.g., HCl) cluster_metal Metal Surface (e.g., Steel) cluster_inhibitor This compound Adsorption H_plus H+ Metal Fe H_plus->Metal Attack Cl_minus Cl- Cl_minus->Metal Attack H2O H2O Protective_Layer Protective Film NMPD CH3NH(CH2)3NH2 NMPD->Metal Adsorption (Chemisorption) Protective_Layer->H_plus Blocks Protective_Layer->Cl_minus Blocks

Caption: Mechanism of corrosion inhibition by this compound.

Conclusion

This compound is a valuable reagent in organic synthesis, particularly for the production of pharmaceuticals like Alfuzosin. While its initial cost may be higher than some simple diamines like 1,3-diaminopropane, its specific reactivity and the high yields it can produce in complex syntheses can make it a cost-effective choice. For applications where a simple diamine is sufficient and high reactivity is not a concern, alternatives like 1,3-diaminopropane or even bulk industrial diamines like cadaverine (at lower purity) may offer a more economical option. The selection of the most cost-effective diamine will ultimately depend on the specific requirements of the synthesis, including the desired product, necessary reaction conditions, and target yield.

References

A Comparative Guide to Chiral Diamines in Asymmetric Synthesis: Evaluating N-Methyl-1,3-propanediamine Against Established Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the stereoselectivity of N-Methyl-1,3-propanediamine and other prominent chiral diamines, supported by experimental data and detailed protocols.

The quest for enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and fine chemical industries. Chiral diamines have emerged as privileged ligands in asymmetric catalysis, capable of inducing high levels of stereoselectivity in a wide array of chemical transformations. This guide provides an objective comparison of the performance of this compound and other widely used chiral diamines, such as (1S,2S)-(-)-1,2-Diphenylethylenediamine (DPEN) and (1R,2R)-(-)-1,2-Diaminocyclohexane (DACH), in key asymmetric reactions.

While extensive data is available for established C2-symmetric diamines like DPEN and DACH, there is a notable lack of published experimental data specifically detailing the performance of the C1-symmetric this compound in common asymmetric reactions. This guide will present the available data for well-documented diamines and discuss the structural implications of N-methylation and C1-symmetry on stereoselectivity, drawing parallels from related studies.

Performance in Asymmetric Catalysis: A Quantitative Comparison

The efficacy of a chiral ligand is primarily assessed by the enantiomeric excess (e.e.) or enantiomeric ratio (e.r.), diastereomeric ratio (d.r.), and chemical yield it helps to achieve in a given reaction. The following tables summarize the performance of several chiral diamines in two benchmark asymmetric reactions: transfer hydrogenation of ketones and Michael additions.

Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation is a fundamental method for the synthesis of chiral alcohols. Ruthenium complexes of chiral diamines are often employed as highly effective catalysts.

Ligand/Catalyst SystemSubstrateYield (%)e.e. (%)Reference
(S,S)-TsDPEN/RuAcetophenone (B1666503)8697 (S)[1]
(R,R)-TsDPEN/RuAcetophenone>9998 (R)[1]
Polymeric (R,R)-DPEN-RuVarious KetonesHighup to 99

TsDPEN: N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine

Asymmetric Michael Addition

The asymmetric Michael addition is a powerful tool for stereoselective carbon-carbon bond formation. Chiral diamine derivatives are frequently used as organocatalysts or as ligands for metal-catalyzed versions of this reaction.

Ligand/Catalyst SystemReaction TypeYield (%)e.e. (%)d.r.Reference
(+)-DPEN-thioureaMichael addition of nucleophiles to nitroalkenesHighHigh-[2]
(1R,2R)-DACH-thioureaMichael addition of nucleophiles to nitroalkenesHighHigh-[2]
Non-methylated diamine (L3)Addition to N-sulfonyl ketimines9096:4 e.r.-[3]
N-methylated diamine (L2)Addition to N-sulfonyl ketimines6769:31 e.r.-[3]

The Impact of N-Methylation and Symmetry on Stereoselectivity

The structural features of a chiral diamine, such as its symmetry and the substitution on the nitrogen atoms, play a crucial role in determining its stereodirecting ability.

  • Symmetry: C2-symmetric ligands, like DPEN and DACH, are widely used because their symmetry can reduce the number of possible diastereomeric transition states, often leading to higher enantioselectivity.[4] this compound, on the other hand, is a C1-symmetric ligand. While historically less explored, C1-symmetric ligands have been shown to be highly effective and, in some cases, superior to their C2-symmetric counterparts.[4]

  • N-Methylation: The presence of a methyl group on one or both nitrogen atoms of a diamine ligand can significantly influence its steric and electronic properties. A comparative study on a pair of chiral diamine ligands, one with a secondary amine (N-H) and the other with a tertiary amine (N-Me), in the asymmetric addition to sterically hindered N-sulfonyl ketimines demonstrated a clear advantage for the non-methylated ligand. The N-H diamine provided both higher yield (90% vs. 67%) and significantly higher enantioselectivity (96:4 e.r. vs. 69:31 e.r.).[3] This suggests that the N-H group may play a crucial role in the catalytic cycle, possibly through hydrogen bonding interactions that help to organize the transition state assembly. This finding implies that this compound, with its secondary and tertiary amine functionalities, might exhibit different catalytic behavior and selectivity compared to its non-methylated or dimethylated analogues.

Experimental Protocols

Detailed and reproducible experimental procedures are essential for the successful application of chiral diamines in asymmetric synthesis. Below are representative protocols for asymmetric transfer hydrogenation and Michael addition reactions.

Protocol 1: Asymmetric Transfer Hydrogenation of Acetophenone with a Ru-TsDPEN Catalyst

Materials:

  • [RuCl₂(p-cymene)]₂

  • (1R,2R)-TsDPEN

  • Acetophenone

  • Formic acid/triethylamine (5:2 azeotrope)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol) and (1R,2R)-TsDPEN (0.011 mmol) in the anhydrous solvent.

  • Stir the mixture at room temperature for 10-15 minutes to allow for the in-situ formation of the active catalyst.

  • Add acetophenone (1.0 mmol) to the catalyst solution.

  • Add the formic acid/triethylamine azeotrope (hydrogen source).

  • Stir the reaction mixture at the desired temperature (e.g., 28 °C) and monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the product with dichloromethane (B109758) (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the chiral alcohol.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Protocol 2: Asymmetric Michael Addition of a Nucleophile to a Nitroalkene using a DPEN-Thiourea Organocatalyst

Materials:

  • DPEN-derived thiourea (B124793) catalyst

  • Nitroalkene (e.g., trans-β-nitrostyrene)

  • Michael donor (e.g., diethyl malonate)

  • Anhydrous solvent (e.g., Toluene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the DPEN-derived thiourea catalyst (e.g., 1-10 mol%).

  • Add the anhydrous solvent, followed by the nitroalkene (1.0 mmol).

  • Add the Michael donor (1.2 mmol).

  • Stir the reaction mixture at the specified temperature and monitor its progress by TLC or GC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate).

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Visualizing Reaction Pathways and Workflows

Diagrams are invaluable tools for understanding complex chemical processes. The following visualizations, created using the DOT language, illustrate a general experimental workflow and a representative catalytic cycle.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reaction cluster_workup Work-up & Purification cluster_analysis Analysis catalyst_precursor Catalyst Precursor active_catalyst Active Chiral Catalyst catalyst_precursor->active_catalyst In-situ formation ligand Chiral Diamine Ligand ligand->active_catalyst solvent_prep Anhydrous Solvent solvent_prep->active_catalyst reaction_mixture Reaction Mixture active_catalyst->reaction_mixture substrate Substrate substrate->reaction_mixture reagents Reagents reagents->reaction_mixture quenching Quenching reaction_mixture->quenching extraction Extraction quenching->extraction purification Chromatography extraction->purification characterization Characterization (NMR, MS) purification->characterization ee_determination e.e. Determination (Chiral HPLC/GC) purification->ee_determination

Caption: A generalized experimental workflow for asymmetric catalysis.

Catalytic_Cycle_ATH Ru_precatalyst [Ru]-Cl Ru_hydride [Ru]-H (Active Catalyst) Ru_precatalyst->Ru_hydride Activation H_acceptor H-Donor Byproduct Transition_State [Substrate---H---Ru] Ru_hydride->Transition_State Product_complex [Ru]-Product Transition_State->Product_complex Hydride Transfer Product_complex->Ru_precatalyst Product Release & Catalyst Regeneration Product Chiral Alcohol Product_complex->Product Substrate Ketone Substrate->Transition_State H_donor Hydrogen Donor (e.g., HCOOH/NEt3) H_donor->Ru_precatalyst

Caption: Catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.

Conclusion

In the landscape of chiral diamines for asymmetric synthesis, ligands such as DPEN and DACH are well-established and their performance is extensively documented. They consistently provide high levels of enantioselectivity in a variety of important transformations. This compound, while a readily available and structurally interesting C1-symmetric diamine, remains largely unexplored in the context of stereoselective catalysis.

The limited available data on analogous N-methylated versus non-methylated chiral diamines suggests that the presence of the N-methyl group might be detrimental to achieving high enantioselectivity, potentially due to the disruption of crucial hydrogen bonding interactions in the transition state. However, without direct experimental evidence for this compound, this remains a hypothesis.

For researchers and professionals in drug development, the choice of a chiral ligand is critical. While established ligands offer reliability, the exploration of less common structures like this compound could lead to novel reactivity and selectivity. Further research into the catalytic applications of this compound is warranted to fully understand its potential and to fill the current knowledge gap in the field of asymmetric catalysis.

References

comparison of coordination complexes formed with different diamine ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of coordination complexes formed with various diamine ligands, focusing on their stability, synthesis, and performance in catalytic and biological applications. The information presented herein is supported by experimental data to facilitate objective evaluation and inform ligand selection for specific research and development needs.

Introduction to Diamine Ligands in Coordination Chemistry

Diamine ligands, organic compounds containing two amine functional groups, are fundamental building blocks in coordination chemistry. When a diamine ligand binds to a central metal ion through its two nitrogen atoms, it forms a stable chelate ring. This phenomenon, known as the chelate effect , results in significantly higher stability compared to complexes formed with monodentate ligands (ligands that bind through a single donor atom). The size of the chelate ring and the nature of the substituents on the diamine backbone can profoundly influence the steric and electronic properties of the resulting coordination complex, thereby tuning its reactivity, catalytic activity, and biological function.

This guide will focus on a comparative analysis of complexes formed with common diamine ligands such as ethylenediamine (B42938) (en), 1,2-diaminopropane (B80664) (pn), N-methylethylenediamine (Me-en), and N,N'-dimethylethylenediamine (Me₂-en).

Data Presentation: Comparative Stability of Diamine Complexes

The stability of a coordination complex is a critical parameter that dictates its utility in various applications. The stability of metal-diamine complexes generally follows the Irving-Williams series, which for divalent first-row transition metals is: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). The following table summarizes the stepwise and overall stability constants (log K and log β) for Co(II), Ni(II), and Cu(II) complexes with ethylenediamine, 1,2-diaminopropane, and N,N-dimethylethylenediamine.

Metal IonLigandlog K₁log K₂log K₃log β₂log β₃
Co(II) Ethylenediamine (en)5.894.833.1010.7213.82
1,2-Diaminopropane (pn)5.974.903.2010.8714.07
N,N'-Dimethylethylenediamine (Me₂-en)4.803.32-8.12-
Ni(II) Ethylenediamine (en)7.326.124.2813.4417.72
1,2-Diaminopropane (pn)7.456.304.4513.7518.20
N,N'-Dimethylethylenediamine (Me₂-en)6.354.60-10.95-
Cu(II) Ethylenediamine (en)10.489.07-19.55-
1,2-Diaminopropane (pn)10.609.20-19.80-
N,N'-Dimethylethylenediamine (Me₂-en)9.707.60-17.30-

Note: Stability constants are typically determined in aqueous solution at a constant ionic strength and temperature (e.g., 0.1 M KNO₃ at 25 °C). Values can vary with experimental conditions.

Experimental Protocols

Detailed methodologies for the synthesis of representative diamine complexes and the determination of their stability constants are provided below.

Synthesis of Tris(ethylenediamine)cobalt(III) Chloride, [Co(en)₃]Cl₃

Materials:

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • 10% aqueous solution of ethylenediamine (en)

  • 30% Hydrogen peroxide (H₂O₂)

  • Concentrated hydrochloric acid (HCl)

  • Activated charcoal

  • Ethanol (B145695)

Procedure:

  • Dissolve 12.0 g of CoCl₂·6H₂O in 35 mL of water in a 250 mL flask.

  • In a separate beaker, cool 9.0 mL of ethylenediamine in an ice bath and add 8.5 mL of 6 M HCl.

  • Add the cooled, partially neutralized ethylenediamine solution to the cobalt chloride solution with stirring.

  • Slowly add 10 mL of 30% H₂O₂ with continuous stirring.

  • Add about 1 g of activated charcoal to the solution and heat it on a steam bath for about 20 minutes to facilitate the oxidation of Co(II) to Co(III) and to remove impurities.

  • Filter the hot solution to remove the charcoal.

  • To the filtrate, add an equal volume of concentrated HCl and cool the mixture in an ice bath.

  • Collect the resulting orange-yellow crystals of [Co(en)₃]Cl₃ by vacuum filtration.

  • Wash the crystals with two small portions of ethanol and then two portions of diethyl ether.

  • Air dry the product and determine the yield.

Spectrophotometric Determination of Stoichiometry and Stability Constant: Job's Method for the Cu(II)-Ethylenediamine System

Principle: Job's method of continuous variation is used to determine the stoichiometry of a complex in solution by measuring the absorbance of a series of solutions in which the mole fraction of the metal and ligand is varied while keeping the total molar concentration constant. The maximum absorbance corresponds to the stoichiometry of the most stable complex.

Materials:

  • Stock solution of copper(II) sulfate (B86663) (e.g., 0.1 M CuSO₄)

  • Stock solution of ethylenediamine (e.g., 0.1 M en) of the same concentration as the metal solution.

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a series of solutions in volumetric flasks by mixing the stock solutions of CuSO₄ and ethylenediamine in varying ratios (e.g., 1:9, 2:8, 3:7, 4:6, 5:5, 6:4, 7:3, 8:2, 9:1), keeping the total volume constant (e.g., 10 mL).

  • Allow the solutions to equilibrate.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex. This can be determined by scanning the spectrum of one of the complex solutions.

  • Plot the absorbance versus the mole fraction of the ligand.

  • The mole fraction at which the maximum absorbance occurs indicates the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.67 suggests a 1:2 metal-to-ligand ratio.

Mandatory Visualization

Chelate_Effect cluster_monodentate Monodentate Ligand Binding cluster_bidentate Bidentate Ligand (Chelation) M1 Metal Ion L1 Ligand 1 M1->L1 + L L2 Ligand 2 M1->L2 + L C1 [M(L)₂] Complex M1->C1 Comparison Comparison C1->Comparison Less Stable M2 Metal Ion en Diamine Ligand M2->en + diamine C2 [M(diamine)] Chelate Complex M2->C2 C2->Comparison More Stable (Chelate Effect)

Caption: The Chelate Effect: Enhanced stability of a bidentate diamine complex over a monodentate complex.

Experimental_Workflow cluster_synthesis Complex Synthesis cluster_stability Stability Constant Determination cluster_performance Performance Evaluation start Select Metal Salt and Diamine Ligand synthesis React Metal and Ligand start->synthesis isolation Isolate and Purify Complex synthesis->isolation characterization Characterize Complex (e.g., IR, UV-Vis) isolation->characterization titration Potentiometric or Spectrophotometric Titration characterization->titration Proceed to Stability Studies catalysis Catalytic Activity Assay characterization->catalysis Proceed to Performance Testing bioactivity Biological Activity Assay (e.g., cytotoxicity) characterization->bioactivity Proceed to Performance Testing data_analysis Analyze Titration Data titration->data_analysis stability_constant Calculate Stability Constants (K, β) data_analysis->stability_constant conclusion Comparative Analysis and Conclusion stability_constant->conclusion performance_data Comparative Performance Data performance_data->conclusion

Caption: Workflow for the comparative analysis of coordination complexes with different diamine ligands.

Safety Operating Guide

Navigating the Safe Disposal of N-Methyl-1,3-propanediamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. N-Methyl-1,3-propanediamine, a flammable, corrosive, and toxic compound, requires strict adherence to established disposal protocols.[1][2][3] This guide provides essential, step-by-step procedures for its safe disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to be aware of the hazards associated with this compound. It is a flammable liquid and vapor, causes severe skin burns and eye damage, and is toxic if swallowed or inhaled.[1][2][4] Therefore, appropriate personal protective equipment (PPE) is mandatory.

Required Personal Protective Equipment:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (8-inch minimum).[1]

  • Skin Protection: Use appropriate protective gloves and clothing to prevent skin exposure.[4]

  • Respiratory Protection: In case of inadequate ventilation or risk of inhalation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][4]

Step-by-Step Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1]

Step 1: Collection and Storage of Waste

  • Collect surplus and non-recyclable solutions of this compound in a designated, properly labeled, and sealed container.

  • Store the waste container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and incompatible materials such as acids, strong oxidizing agents, and acid chlorides.[1][4]

  • Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[1]

Step 2: Engage a Licensed Disposal Company

  • Contact a licensed professional waste disposal service to handle the final disposal of the chemical.[1]

  • Provide the disposal company with a comprehensive Safety Data Sheet (SDS) for this compound.

Step 3: Recommended Disposal Method

  • The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] Extra care should be taken during ignition due to the material's high flammability.[1]

  • Crucially, do not let the product enter drains or sewer systems. [1][5]

Handling Accidental Spills

In the event of a small spill, follow these procedures:

  • Ensure adequate ventilation and remove all sources of ignition. [1]

  • Wear the appropriate PPE as described above.

  • Contain the spill: Use an inert absorbent material such as sand, silica (B1680970) gel, acid binder, universal binder, or sawdust to soak up the spill.[4]

  • Collect the absorbed material: Carefully collect the contaminated absorbent material and place it in a suitable, closed container for disposal.[4] Use spark-proof tools and explosion-proof equipment during this process.[4]

  • Decontaminate the area: Wash the spill area with soap and water.

  • Dispose of contaminated materials: The sealed container with the contaminated absorbent material should be disposed of as hazardous waste through a licensed disposal service.[2]

Disposal of Contaminated Packaging

Empty containers and packaging that have come into contact with this compound should be treated as hazardous waste. Dispose of them as unused product in accordance with federal, state, and local regulations.[1]

Quantitative Data Summary

The provided search results do not contain specific quantitative data regarding concentration limits for various disposal methods or detailed operational parameters for incineration. The guidance is qualitative, emphasizing professional disposal and high-temperature incineration.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Disposal of this compound start Start: Have this compound for Disposal waste_type Is it a small spill or bulk waste? start->waste_type spill Small Spill waste_type->spill Spill bulk Bulk Waste/Unused Product waste_type->bulk Bulk absorb Absorb with inert material (sand, silica gel) spill->absorb collect_bulk Store in a sealed, labeled, appropriate waste container bulk->collect_bulk collect_spill Collect absorbed material in a sealed, labeled container absorb->collect_spill contact Contact Licensed Waste Disposal Service collect_spill->contact collect_bulk->contact incinerate Recommended Method: Chemical Incineration with Afterburner and Scrubber contact->incinerate end End: Proper Disposal Complete incinerate->end

References

Personal protective equipment for handling N-Methyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N-Methyl-1,3-propanediamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of this compound, ensuring operational excellence and adherence to the highest safety standards in a laboratory setting.

Quantitative Safety Data

The following table summarizes key quantitative safety and physical property data for this compound to facilitate quick reference and risk assessment.

ParameterValueSource / Notes
Glove Breakthrough Time
Camatril® (KCL 730 / Aldrich Z677442, Size M)30 minutesMinimum layer thickness: 0.4 mm.[1]
Occupational Exposure Limits
OSHA PELNot Established
ACGIH TLVNot Established
NIOSH RELNot Established
Physical and Chemical Properties
Molecular FormulaC₄H₁₂N₂[2]
Molecular Weight88.15 g/mol [2]
Boiling Point139 - 141 °C (282.2 - 285.8 °F) at 760 mmHg[2]
Flash Point35 °C (95 °F)[2]
Specific Gravity0.840[2]
pH13.5 (100g/l aq. sol. at 20°C)[2]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE guidelines is mandatory to ensure personal safety when handling this compound.

  • Eye and Face Protection: Wear tightly fitting safety goggles.[1] A face shield (minimum 8-inch) is also required.[1]

  • Skin Protection:

    • Gloves: It is recommended that two different glove types be used for best protection.[3] If direct contact with the chemical occurs, or if a tear, puncture, or hole develops, remove the gloves at once.[3] Always inspect gloves prior to use.

    • Protective Clothing: Wear appropriate protective clothing and gloves to prevent skin exposure.[4] If Tyvek-type disposable protective clothing is not worn, use disposable Tyvek-type sleeves taped to your gloves.[3]

  • Respiratory Protection:

    • For weighing and diluting the neat chemical, a NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge is recommended.[3]

    • In situations where risk assessment indicates the need for air-purifying respirators, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used as a backup to engineering controls.[1]

    • If a respirator is the sole means of protection, a full-face supplied-air respirator is necessary.[1]

Operational and Disposal Plans

The following procedural guidance outlines the step-by-step process for the safe handling and disposal of this compound.

Pre-Handling and Preparation
  • Engineering Controls: Ensure adequate ventilation, especially in confined areas.[4] Eyewash stations and safety showers must be in close proximity to the workstation.[4]

  • PPE Inspection: Before commencing any work, thoroughly inspect all PPE for any signs of damage or degradation.

Handling Procedures
  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[2]

  • Tools: Use only non-sparking tools.[2]

  • Environment: Keep the chemical away from heat, sparks, and open flames.[1]

  • Personal Hygiene: Wash hands thoroughly after handling and before breaks.[1] Do not eat, drink, or smoke in the handling area.

Storage
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1]

  • Re-sealing: Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[1]

  • Incompatibilities: Store away from acids, strong oxidizing agents, acid chlorides, and carbon dioxide.[2]

Spill Management
  • Small Spills: Use absorbent paper to pick up all liquid spill material.[3]

  • Containment: Seal the absorbent paper and any contaminated clothing in a vapor-tight plastic bag for disposal.[3]

  • Decontamination: Wash any contaminated surfaces with a soap and water solution.[3]

  • Re-entry: Do not re-enter the contaminated area until a safety officer has verified that the area has been properly cleaned.[3]

Disposal
  • Waste Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[1]

  • Incineration: This material can be burned in a chemical incinerator equipped with an afterburner and scrubber; exercise extra care as the material is highly flammable.[1]

  • Container Disposal: Dispose of the container as unused product.[1]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

start Start: Prepare for Handling engineering_controls Verify Engineering Controls: - Fume Hood Operational - Eyewash/Shower Accessible start->engineering_controls ppe_check Inspect Personal Protective Equipment (PPE) engineering_controls->ppe_check handling Chemical Handling: - Ground Equipment - Use Non-Sparking Tools - Avoid Incompatibles ppe_check->handling storage Storage: - Tightly Sealed Container - Cool, Dry, Well-Ventilated Area handling->storage spill Spill Occurs handling->spill disposal Waste Disposal: - Licensed Disposal Company - Proper Incineration handling->disposal storage->handling spill_procedure Execute Spill Procedure: - Absorb and Contain - Decontaminate Area spill->spill_procedure Yes spill_procedure->handling end End of Process disposal->end

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.